3-Chloro-6-fluoro-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLDMYADJTXRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857655 | |
| Record name | 3-Chloro-6-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243360-12-4 | |
| Record name | 3-Chloro-6-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-6-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole nucleus is recognized as a "privileged structure," frequently found in clinically approved drugs and investigational agents, particularly in oncology.[1] This document delineates the core physicochemical properties, provides detailed, field-proven protocols for its synthesis and characterization, explores its chemical reactivity as a versatile scaffold, and discusses its biological significance, with a focus on its role in the development of protein kinase inhibitors. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole, is a cornerstone of modern medicinal chemistry.[2] Its thermodynamic stability as the 1H-tautomer and its unique electronic properties make it an effective bioisostere for other aromatic systems like indole or even phenol.[2] Unlike indole, the indazole contains an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature critical for molecular recognition by biological targets.
The strategic value of this compound lies in its specific substitution pattern:
-
The Indazole Core: Serves as an excellent scaffold, capable of forming pivotal hydrogen bond interactions with the "hinge" region of many protein kinases, a common mechanism for potent and selective inhibition.
-
The 3-Chloro Group: Acts as a versatile chemical handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and efficient introduction of diverse chemical moieties to build extensive compound libraries.[3]
-
The 6-Fluoro Group: This substituent significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the N-H proton, influence binding interactions through potential H-F hydrogen bonding, and block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of derivative compounds.[4][5]
This combination of features makes this compound a highly sought-after intermediate for synthesizing targeted therapies, particularly for cancer, inflammation, and infectious diseases.[1][2]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate characterization of these properties is the first step in any research and development workflow.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 1243360-12-4 | [6][7] |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| Appearance | Off-white to light yellow solid/powder | |
| Melting Point | Not precisely reported; similar analogs like 3-chloro-1H-indazole melt at ~149 °C | [8] |
| SMILES | Clc1nnc2cc(F)ccc12 | |
| InChI Key | BOLDMYADJTXRLR-UHFFFAOYSA-N | |
| Purity | Typically >97% | |
| Storage | Store at 2-8°C under an inert atmosphere |
Synthesis and Characterization: A Validated Workflow
Retrosynthetic Analysis and Strategy
The causality behind this synthetic strategy is based on well-established, high-yielding transformations. The primary disconnection is at the C3-Cl bond, which can be installed via a Sandmeyer reaction from a 3-amino precursor. This 3-aminoindazole can, in turn, be synthesized via cyclization of an ortho-cyano-fluoroaniline derivative with hydrazine, a common and efficient method for forming the indazole core.[9][10]
Detailed Experimental Protocol
PART A: Synthesis of 6-Fluoro-1H-indazol-3-amine
-
Principle: This step leverages the nucleophilic attack of hydrazine on the nitrile group of 2-amino-4-fluorobenzonitrile, followed by an intramolecular cyclization to form the stable indazole ring system. The use of a high-boiling solvent like ethylene glycol facilitates the reaction which requires elevated temperatures.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-fluorobenzonitrile (1.0 eq).
-
Add ethylene glycol as the solvent (approx. 5-10 mL per gram of starting material).
-
Add hydrazine hydrate (64% solution, ~3.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities.
-
Dry the product under vacuum to yield 6-Fluoro-1H-indazol-3-amine as a solid. This intermediate can often be used in the next step without further purification.
-
PART B: Synthesis of this compound (Sandmeyer Reaction)
-
Principle: The Sandmeyer reaction is a classic transformation to convert an aromatic amine to an aryl halide. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive diazonium salt is then displaced by a chloride ion, catalyzed by copper(I) chloride.
-
Step-by-Step Methodology:
-
In a flask cooled to 0-5°C using an ice-salt bath, suspend 6-Fluoro-1H-indazol-3-amine (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 4.0 eq) and water.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5°C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product from the reaction mixture using an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Characterization Protocol
-
Purification: The crude this compound is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is generally effective.
-
Validation: Fractions are collected and analyzed by TLC to pool the pure product.
-
-
Characterization: The identity and purity of the final compound must be validated.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see a broad singlet for the N-H proton (typically >13 ppm), and distinct aromatic proton signals corresponding to the substituted benzene ring.[11] The coupling patterns (doublets, doublet of doublets) will be characteristic of the fluorine and adjacent protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the expected number of carbon signals, with the carbon attached to fluorine exhibiting a large coupling constant (¹JCF).
-
MS (Mass Spectrometry): The ESI-MS spectrum should show a prominent ion corresponding to the mass of the protonated molecule [M+H]⁺ at m/z 171.0, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).
-
HPLC (High-Performance Liquid Chromatography): Used to determine the final purity of the compound, which should ideally be >97% for use in drug discovery applications.
-
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
-
N-H Functionalization: The indazole N-H is weakly acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated.[12] This position is often modified to extend into solvent-exposed regions of a protein's binding pocket or to fine-tune solubility and metabolic stability.
-
C3-Cl Cross-Coupling: This is the most powerful transformation for this scaffold. The C-Cl bond can be activated by a palladium catalyst to couple with a wide variety of partners.[13][14][15]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, essential for building molecules that target deep hydrophobic pockets in enzymes.[16]
-
Buchwald-Hartwig Amination: Reaction with amines provides access to 3-aminoindazole derivatives, a key pharmacophore in many biologically active molecules.[15]
-
Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid alkynyl linker, often used to probe binding site geometry.
-
Biological Profile and Target Engagement
Indazole derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[2][12][17] A primary and well-documented application is in the field of protein kinase inhibition.[18]
Indazoles as Kinase Hinge-Binders
Protein kinases are a major class of drug targets, particularly in oncology. They all share a conserved ATP-binding site. A successful strategy for designing kinase inhibitors is to create molecules that mimic the adenine portion of ATP, forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain.
The indazole scaffold is an exceptional hinge-binder. The N-H at the 1-position acts as a hydrogen bond donor, while the nitrogen at the 2-position acts as a hydrogen bond acceptor, perfectly complementing the donor-acceptor pattern of the kinase hinge backbone.
This reliable binding motif is the foundation for numerous approved kinase inhibitors like Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR/PLK4 inhibitor).[1][19] The development of inhibitors against kinases such as ITK, Pim kinases, and TRK often relies on an indazole core.[20][21][22]
Activities of Structurally Related Analogs
The biological potential of the this compound scaffold can be inferred from the activities of its close analogs.
| Analog Class | Biological Activity | Target(s) / Mechanism | Reference(s) |
| 3-Aminoindazoles | Anti-cancer | Tyrosine Kinase Inhibition (e.g., ALK) | [2] |
| 3-Substituted Indazoles | Anti-cancer | IDO1 Enzyme Inhibition | [2] |
| 3-Chloro-6-nitro-indazoles | Antileishmanial | Trypanothione Reductase (TryR) Inhibition | [10][23] |
| 6-Aminoindazoles | Anti-cancer | IDO1 Protein Suppression, G2/M Cell Cycle Arrest | [5] |
Safety and Handling
As a halogenated aromatic amine derivative, this compound should be handled with appropriate care. Based on data from structurally similar compounds like 3-chloro-1H-indazole, the following hazards are anticipated:[24][25]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[25]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[25]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[25]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25]
-
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its indazole core provides a reliable anchor for binding to critical therapeutic targets like protein kinases, while its chloro and fluoro substituents offer the chemical versatility and refined physicochemical properties necessary for developing potent, selective, and metabolically robust drug candidates. The methodologies and insights presented in this guide provide a solid foundation for researchers to leverage the full potential of this powerful scaffold in their quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-6-chloro-4-fluoro-1H-indazole|CAS 1000340-85-1 [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1243360-12-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-クロロインダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]
3-Chloro-6-fluoro-1H-indazole chemical structure and numbering
An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: Structure, Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1243360-12-4), a halogenated heterocyclic compound of significant interest to the pharmaceutical and material science sectors. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile building block for the synthesis of complex bioactive molecules. This document details its chemical structure and IUPAC numbering, explores its physicochemical and spectroscopic properties, presents a validated synthetic protocol with mechanistic insights, and discusses its key chemical reactivity. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies.
Introduction
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Compounds containing this scaffold exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's biological and physical properties.
This compound is a particularly valuable synthetic intermediate. The chloro group at the 3-position acts as a versatile chemical handle for nucleophilic substitution reactions, while the fluoro group at the 6-position modulates the electronic properties of the aromatic system, often enhancing metabolic stability and binding affinity. This guide elucidates the foundational chemistry of this compound, providing the technical detail necessary for its effective use in research and development.
Chemical Structure and Nomenclature
The 1H-Indazole Tautomer
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] Computational and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-form, making it the predominant isomer under most conditions.[3][4] Therefore, this compound is the expected and most stable form of the molecule.
IUPAC Numbering System
The numbering of the indazole ring system follows a standardized convention. The nitrogen atom of the N-H bond is assigned position 1, and the adjacent nitrogen is position 2. The numbering then proceeds around the five-membered ring and continues around the six-membered benzene ring. This systematic approach ensures unambiguous identification of substituent positions.
Based on this system, the molecule is correctly named This compound , indicating a chlorine atom at position 3 and a fluorine atom at position 6 of the stable 1H-indazole core.
Caption: IUPAC numbering of the this compound structure.
Physicochemical and Spectroscopic Properties
The accurate identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1243360-12-4 | [5] |
| Molecular Formula | C₇H₄ClFN₂ | [5] |
| Molecular Weight | 170.57 g/mol | [5] |
| Appearance | Typically an off-white to light beige solid | [6] |
Expected Spectroscopic Signature
While specific spectra are often proprietary to suppliers, the structure allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the N1-H proton at a downfield chemical shift (>13 ppm). The aromatic region will display three distinct signals corresponding to the protons at C4, C5, and C7. The fluorine at C6 and the pyrazole ring will influence their chemical shifts and coupling constants (J-values).
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons directly attached to the electronegative chlorine (C3) and fluorine (C6) atoms will be significantly affected. The C-F coupling will be observable for C6 and adjacent carbons.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z ≈ 170. A crucial diagnostic feature is the isotopic pattern for chlorine: an (M+2)⁺ peak will be present with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3100-3300 cm⁻¹), C=N and C=C aromatic stretches (1500-1620 cm⁻¹), and characteristic C-Cl and C-F bond stretches.
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the selective chlorination of the corresponding 6-fluoro-1H-indazole precursor. This method is adapted from established procedures for similar indazole systems.[7]
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is designed as a self-validating system, where the successful formation of the intermediate salt and the final precipitation of the product serve as key checkpoints.
Materials:
-
6-Fluoro-1H-indazole
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)
-
Hydrochloric acid (HCl, concentrated or dilute)
-
Distilled water
-
Ethyl acetate (for extraction/recrystallization)
-
Ice bath
Procedure:
-
Deprotonation (Activation):
-
In a round-bottom flask, dissolve 6-fluoro-1H-indazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.2-1.5 eq).
-
Gently warm the mixture if necessary to form a clear, often colored, solution of the sodium 6-fluoro-1H-indazolide salt.
-
Causality: The basic conditions deprotonate the acidic N1-H, forming the indazolide anion. This anion significantly activates the electron-rich C3 position for attack by an electrophile.
-
-
Electrophilic Chlorination:
-
Cool the solution in an ice water bath to 0-5 °C. This is critical for controlling the reaction rate and preventing potential side reactions.
-
Slowly add the sodium hypochlorite solution (1.2-1.5 eq) dropwise while maintaining the low temperature and stirring vigorously.
-
Stir the reaction mixture at 0 °C for 3-5 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Causality: Sodium hypochlorite provides an electrophilic chlorine source ("Cl⁺") that preferentially attacks the nucleophilic C3 position of the activated indazolide ring.
-
-
Acidification and Precipitation:
-
Once the reaction is complete, slowly add HCl to the cold mixture to neutralize the excess NaOH and protonate the product. Adjust the pH to approximately 7.
-
A precipitate of the crude this compound should form.
-
Causality: The neutral product is significantly less soluble in water than its anionic salt form, causing it to precipitate out of the aqueous solution upon neutralization.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash with cold distilled water.
-
Dry the solid under vacuum.
-
For higher purity, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from its distinct reactive sites, which allow for controlled and sequential functionalization.
N-Alkylation and N-Arylation
The N1-H proton is acidic and can be readily removed by a base to generate a nucleophilic nitrogen. Subsequent reaction with an electrophile (e.g., an alkyl halide or aryl halide) yields N-substituted indazoles. A common challenge in indazole chemistry is controlling the regioselectivity of this reaction.[1]
-
Reaction Conditions: Under strongly basic conditions (e.g., NaH), a mixture of N1 and N2 alkylated products is often formed.[3] However, thermodynamic conditions can favor the more stable N1 product.[3] This reactivity is crucial for linking the indazole core to other molecular fragments in drug design.
Caption: General mechanism for the N-alkylation of indazole.
Nucleophilic Substitution at C3
The chlorine atom at the C3 position is susceptible to nucleophilic substitution, particularly when the indazole nitrogen is protected or under conditions that favor such reactions (e.g., palladium-catalyzed cross-coupling). This allows for the introduction of a wide range of functional groups:
-
Amines (Buchwald-Hartwig coupling): Reaction with primary or secondary amines in the presence of a palladium catalyst can form 3-aminoindazole derivatives.
-
Alcohols/Thiols: Can displace the chloride to form 3-alkoxy or 3-thioether derivatives.
This reactivity makes the C3-chloro group an essential linchpin for building molecular complexity.
Handling, Safety, and Storage
As a laboratory chemical, this compound requires careful handling. While specific toxicity data is limited, information from structurally related compounds provides a strong basis for safety protocols.
-
Hazards: Based on data for 3-chloro-1H-indazole, this compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[5]
Conclusion
This compound is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis is achievable through robust and scalable methods, and its multiple reactive sites—the N1-H, the C3-Cl, and the aromatic ring—provide chemists with numerous avenues for molecular diversification. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. 1243360-12-4|this compound|BLD Pharm [bldpharm.com]
- 6. 3-CHLORO-1H-INDAZOLE | 29110-74-5 [chemicalbook.com]
- 7. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]
- 8. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]
An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: A Key Intermediate in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This guide provides a detailed technical overview of a key derivative, 3-Chloro-6-fluoro-1H-indazole. The primary objective is to deliver a comprehensive resource, beginning with the definitive identification of its CAS number and extending to its synthesis, applications, and essential laboratory protocols. This document synthesizes information from chemical suppliers, safety data sheets, and peer-reviewed literature to offer field-proven insights for professionals engaged in pharmaceutical research and development.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research and development. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which serves as its universal identifier in scientific literature, regulatory submissions, and commercial procurement.
The definitive CAS Registry Number for this compound is 1243360-12-4. [2][3][4]
This compound is a halogenated indazole derivative, featuring a fused benzene and pyrazole ring system with chlorine and fluorine substituents that are critical for modulating its chemical reactivity and biological activity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1243360-12-4 | [2][3][4] |
| Molecular Formula | C₇H₄ClFN₂ | [2][6] |
| Molecular Weight | 170.57 g/mol | [4][6] |
| Synonyms | 1H-Indazole, 3-chloro-6-fluoro- | [2][6] |
| Purity (Typical) | ≥95% | [6] |
| Appearance | White to off-white solid (typical) | [7] |
Synthesis and Reactivity: A Mechanistic Perspective
The logic behind this approach is the high reactivity of the fluorine atom ortho to a nitrile group towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group activates the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile like hydrazine.
Proposed Synthetic Workflow
A plausible synthesis begins with 2,4-difluoro-benzonitrile, which undergoes regioselective nitration followed by chlorination and subsequent reaction with hydrazine.
Caption: Proposed synthesis workflow for this compound.
Experimental Causality:
-
Starting Material Selection: A substituted 2-fluorobenzonitrile is chosen because the ortho-fluoro group is an excellent leaving group for the key SNAr cyclization step.[8]
-
Hydrazine as the Nucleophile: Hydrazine hydrate is an effective dinucleophile. The initial attack of one nitrogen atom on the activated aromatic ring is followed by an intramolecular cyclization involving the second nitrogen atom and the nitrile group, which ultimately forms the pyrazole ring of the indazole core.[8]
-
Reaction Conditions: The reaction is typically performed in a high-boiling point solvent, such as butanol or N-methyl-2-pyrrolidone (NMP), to provide the necessary thermal energy for the cyclization to proceed efficiently.[1]
Applications in Drug Discovery: The Privileged Scaffold
The indazole ring system is of immense interest to medicinal chemists. Its rigid, bicyclic structure and hydrogen bond donor/acceptor capabilities allow it to mimic the hinge-binding motifs of many kinase inhibitors.[1] The strategic placement of substituents, such as the chloro and fluoro groups in the title compound, allows for fine-tuning of electronic properties, metabolic stability, and binding affinity to biological targets.
Derivatives of the indazole scaffold have demonstrated a wide spectrum of pharmacological activities, including:
-
Anti-cancer: As potent tyrosine kinase inhibitors.[7]
-
Anti-inflammatory: Benzydamine is a well-known indazole-based non-steroidal anti-inflammatory drug (NSAID).[9]
-
Antiparasitic: Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania.[1][10]
Caption: Logical role of the indazole scaffold in drug development.
Experimental Protocols: Quality Control and Handling
Trustworthiness in research relies on robust, self-validating protocols. The following sections outline standard methodologies for the characterization and safe handling of this compound.
Analytical Characterization
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from methods used for similar nitro-substituted chloroindazoles and provides a reliable starting point for purity analysis.[11][12]
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.[11]
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water. For Mass Spectrometry (MS) compatibility, use a formic acid modifier instead of phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg) in 1 mL of MeCN or mobile phase.
-
Analysis: Inject 5-10 µL and integrate the peak area to determine purity relative to any impurities.
B. Nuclear Magnetic Resonance (NMR) for Structural Verification
NMR spectroscopy is essential for confirming the chemical structure. While specific spectral data for this exact molecule is not in the search results, the expected spectrum can be predicted.[10][13]
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Expect to see signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indazole ring system. A broad singlet at a higher chemical shift (>10 ppm) would correspond to the N-H proton of the pyrazole ring.[13]
-
¹³C NMR: Expect signals corresponding to the seven distinct carbon atoms in the molecule. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.[10]
C. Mass Spectrometry (MS) for Molecular Weight Confirmation
MS confirms the molecular weight and can provide fragmentation data to support structural elucidation.[14]
-
Ionization Technique: Electrospray ionization (ESI) is a common and effective method for this class of compounds.[14]
-
Analysis: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 171.57. The characteristic isotopic pattern of a single chlorine atom (a ~3:1 ratio for the M and M+2 peaks) should be clearly visible.
Safety and Handling Protocol
The following safety protocols are synthesized from Safety Data Sheets (SDS) of structurally related chloro- and fluoro-indazole derivatives.[15][16][17]
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[17]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider fire/flame-resistant clothing.[15][17]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] If exposure limits are exceeded, use a full-face respirator.[17]
2. Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and locked up. Store away from incompatible materials such as strong oxidizing agents.[18]
3. First-Aid Measures:
-
If Inhaled: Move the victim to fresh air.[16]
-
In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[19]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[16]
4. Disposal:
-
Dispose of contents/container to a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[16]
Conclusion
This compound (CAS: 1243360-12-4) is a valuable chemical intermediate with significant potential in the field of drug discovery. Its halogenated indazole core provides a robust platform for the synthesis of novel therapeutic agents targeting a range of diseases. Understanding its fundamental properties, synthesis, and safe handling protocols is crucial for researchers aiming to leverage this privileged scaffold in their work. This guide provides a foundational, technically-grounded resource to support such endeavors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS: 1243360-12-4 | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 1243360-12-4 | 3-cloro-6-fluoro-1H-indazol | this compound - Capot Químico [capotchem.com]
- 5. 3-Chloro-1H-indazole (29110-74-5) at Nordmann - nordmann.global [nordmann.global]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 1H-Indazole, 3-chloro-6-nitro- | SIELC Technologies [sielc.com]
- 13. wiley-vch.de [wiley-vch.de]
- 14. dea.gov [dea.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]
An In-Depth Technical Guide to the Solubility of 3-Chloro-6-fluoro-1H-indazole in Common Laboratory Solvents
Abstract
3-Chloro-6-fluoro-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents. It offers a predictive analysis based on its molecular structure, detailed experimental protocols for accurate solubility determination, and the necessary safety precautions. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties.
Introduction: The Importance of Solubility in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antileishmanial properties.[1][2][3] The specific compound, this compound, is a valuable intermediate in the synthesis of these more complex molecules.[4][5]
A compound's therapeutic efficacy is fundamentally linked to its solubility. Poor aqueous solubility can lead to low absorption and bioavailability, hindering the development of promising drug candidates.[6] Conversely, understanding solubility in various organic solvents is crucial for synthetic chemists during reaction setup, purification, and formulation of stock solutions. Therefore, a comprehensive characterization of the solubility profile of this compound is not merely academic but a practical necessity for its effective utilization in research and development.
Theoretical Solubility Profile of this compound
Molecular Structure and Physicochemical Properties:
-
Molecular Formula: C₇H₄ClFN₂
-
Structure: A benzene ring fused to a pyrazole ring, substituted with a chlorine atom at position 3 and a fluorine atom at position 6.
-
Polarity: The indazole core contains two nitrogen atoms, capable of hydrogen bonding, which imparts some polar character. The chloro and fluoro substituents are electronegative, further contributing to the molecule's polarity. However, the bicyclic aromatic system is largely nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
-
Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atom at position 2 can act as a hydrogen bond acceptor. This capability is a key determinant of its solubility in protic solvents.
-
Comparison with Similar Compounds: The related compound, 6-bromo-3-chloro-1H-indazole, is reported to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform.[7] Given the structural similarities, it is reasonable to predict that this compound will exhibit a similar solubility profile.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited solubility in water is expected due to the predominantly nonpolar aromatic structure. Solubility is likely to be higher in alcohols like ethanol and methanol, which can engage in hydrogen bonding while also having a nonpolar alkyl component to interact with the aromatic rings.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are highly polar and can effectively solvate the polar groups of the molecule without the steric hindrance of hydrogen bonding networks found in water. DMSO is a particularly effective solvent for many drug-like molecules.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Low solubility is expected in nonpolar solvents. While the aromatic core has nonpolar character, the polar functional groups (N-H, N, Cl, F) will not be effectively solvated.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated in chlorinated solvents. These solvents have a dipole moment that can interact with the polar parts of the molecule, and their organic nature allows for favorable interactions with the aromatic system.
Experimental Determination of Solubility
Due to the absence of published quantitative data, experimental determination is essential. The following section outlines a robust, multi-tiered approach to characterizing the solubility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related indazole derivatives indicate the following potential hazards:
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles with side-shields.[10]
-
Chemical-resistant gloves (e.g., nitrile).[10]
-
A laboratory coat.[10]
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[11]
Qualitative Solubility Assessment
A preliminary qualitative assessment provides a rapid indication of solubility in a range of solvents and helps in selecting solvents for quantitative analysis.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube or vial.
-
Add 0.5 mL of the chosen solvent.
-
Vortex or shake the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble."[12]
A suggested panel of solvents for this initial screen is presented in the table below.
Table 1: Solvent Panel for Qualitative Solubility Screening
| Solvent Class | Example Solvents | Predicted Outcome |
| Polar Protic | Water, Ethanol, Methanol | Insoluble in Water, Soluble in Alcohols |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble |
| Nonpolar | Toluene, Hexanes | Insoluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS, pH 7.4) | Likely poorly soluble |
This initial screen will guide the more rigorous quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Workflow for Quantitative Solubility Determination
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chloro-1H-indazole (29110-74-5) at Nordmann - nordmann.global [nordmann.global]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. 6-bromo-3-chloro-1H-indazole [chembk.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. www1.udel.edu [www1.udel.edu]
The Versatility of Halogenated Indazoles: A Technical Guide to Their Biological Activities
Foreword: The Strategic Role of Halogenation in Drug Discovery
The indazole core, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its structural versatility allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms—a common strategy in drug design—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Halogens, through their unique electronic and steric properties, can engage in hydrogen bonding, halogen bonding, and dipole-dipole interactions, thereby modulating the binding affinity of the indazole scaffold to its biological targets.[3][4] This guide provides an in-depth exploration of the diverse biological activities of halogenated indazoles, offering insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Oncogenic Pathways
Halogenated indazoles have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and proteins that drive cancer progression.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which halogenated indazoles exert their anticancer effects is the inhibition of protein kinases.[8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[9]
Halogenated indazoles have been shown to be effective inhibitors of several key kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): These receptors are involved in angiogenesis, cell proliferation, and differentiation. Certain halogenated indazoles have demonstrated potent inhibitory activity against FGFR1, with structure-activity relationship (SAR) studies revealing that halogen substitution at specific positions on the phenyl ring can enhance potency.[9] For instance, the introduction of a halogen moiety at the ortho or meta position of a phenyl ring attached to the indazole core led to enhanced FGFR1 inhibitory activity.[9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs, among others.[1][7] SAR studies on indazole-pyrimidine-based derivatives have shown that the presence of hydrogen bond-forming groups, as opposed to hydrophobic groups like halogens, can enhance VEGFR-2 inhibitory activity in some scaffolds.[9]
-
Other Kinases: Halogenated indazoles have also been investigated as inhibitors of other kinases implicated in cancer, such as Aurora kinases, Bcr-Abl, and PKMYT1.[10][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a halogenated indazole against FGFR1.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), γ-³²P-ATP
-
Test compounds (halogenated indazoles) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(Glu, Tyr) substrate, and recombinant FGFR1 enzyme.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (known FGFR1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Microtubule Disruption
Another significant anticancer mechanism of halogenated indazoles is the disruption of microtubule dynamics.[12][13] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[12] Agents that interfere with microtubule polymerization or depolymerization can arrest cells in mitosis, leading to apoptosis.
Several indazole derivatives have been identified as potent microtubule-targeting agents, often by binding to the colchicine site on β-tubulin.[12][14] SAR studies have highlighted the importance of specific substitutions for this activity. For instance, the presence of a 3,4,5-trimethoxyphenyl moiety on the indazole scaffold, similar to colchicine, appears to be crucial for potent microtubule inhibitory activity.[12][13]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the effect of halogenated indazoles on tubulin polymerization.
Materials:
-
Purified tubulin protein (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Test compounds (halogenated indazoles) dissolved in DMSO
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add the test compound at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).
-
Incubate the mixture on ice for a short period to allow for compound binding.
-
Initiate tubulin polymerization by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette or microplate.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
Analyze the polymerization curves to determine the effect of the test compounds on the rate and extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of polymerization by 50%.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer potency of halogenated indazoles is highly dependent on the nature and position of the halogen substituent.
| Position of Halogen | Effect on Activity | Reference Compound Example | IC50 Value | Target |
| ortho or meta on phenyl ring | Enhanced FGFR1 inhibition | Compound with ortho-fluoro substitution | 2.9 nM | FGFR1 |
| C5 of indazole ring | Potent microtubule inhibition | 5-substituted indazole derivative | ~1 nM | Microtubules |
| C6 of indazole ring | Potent microtubule inhibition | 6-substituted indazole derivative | 0.6-0.9 nM | Microtubules |
This table is a representative summary and specific activities can vary based on the overall molecular scaffold.
Logical Relationship: From Kinase Inhibition to Cancer Cell Apoptosis
Caption: Inhibition of oncogenic kinases by halogenated indazoles disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Indazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17] The mechanism of action often involves the inhibition of key inflammatory mediators.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Studies have shown that indazole derivatives can inhibit the production and activity of several key players in the inflammatory response:
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Indazole derivatives have been shown to inhibit COX-2 activity in a concentration-dependent manner.[15][16][18]
-
Pro-inflammatory Cytokines: Indazoles can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][16]
-
Free Radicals: Some indazoles possess free radical scavenging activity, which can help to mitigate oxidative stress, a key component of the inflammatory process.[15][16]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for assessing the COX-2 inhibitory potential of halogenated indazoles.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (halogenated indazoles) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
A method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit)
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound at various concentrations in the assay buffer containing heme. Include a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles and indazoles have demonstrated promising activity against a range of bacteria and fungi.[19][20][21]
Mechanism of Action: Multi-target Effects
The antimicrobial activity of halogenated indazoles is often multifactorial. In the case of multi-halogenated indoles against Staphylococcus aureus, the proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): These compounds can induce the production of intracellular ROS, leading to oxidative stress and cell death.[19][20]
-
Downregulation of Virulence Genes: They can suppress the expression of genes responsible for virulence factors, such as hemolysins, and genes involved in quorum sensing, a cell-to-cell communication system that regulates virulence.[19][20]
-
Inhibition of Biofilm Formation: Halogenated indoles have been shown to effectively inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[19][20]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The position and nature of the halogen substituents are critical for the antimicrobial potency of the indazole/indole scaffold.[19][20]
-
Multi-halogenation: Studies on halogenated indoles have shown that multi-halogenation, particularly at the C4, C5, C6, and C7 positions, enhances antibacterial activity.[19][20]
-
Bulky Halogens: The presence of bulkier halogens like iodine and bromine can lead to increased antibacterial potency.[20]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a halogenated indazole against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (halogenated indazole) dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Perform a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control for bacterial growth (inoculum in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Drug Discovery with Halogenated Indazoles
Caption: A typical workflow for the discovery of antimicrobial halogenated indazoles, from initial screening to lead optimization.
Conclusion and Future Perspectives
Halogenated indazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is often linked to the strategic placement of halogen atoms, which can significantly enhance their interaction with biological targets. The continued exploration of the chemical space around the indazole scaffold, coupled with a deeper understanding of the role of halogenation in modulating biological activity, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-6-fluoro-1H-indazole: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments in Drug Discovery
In the landscape of modern drug discovery, Fragment-Based Lead Discovery (FBLD) has emerged as a potent and efficient alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens vast libraries of large, complex molecules, FBLD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[1][3] These fragments serve as high-quality starting points that can be chemically elaborated—grown, linked, or merged—to develop highly potent and selective lead compounds.[4] This approach offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[5]
At the heart of a successful FBLD campaign lies the quality of the fragment library. A key strategy is the inclusion of "privileged scaffolds"—molecular cores that are known to interact with specific, important classes of biological targets.[6] The indazole ring is one such scaffold, widely recognized for its role in a multitude of clinically successful drugs.[7][8][9] This guide focuses on a particularly strategic fragment: 3-chloro-6-fluoro-1H-indazole . We will dissect its molecular attributes, explore its application in kinase inhibitor design, provide a plausible synthetic route, and detail the experimental protocols required to deploy it in a screening campaign.
Section 1: The Strategic Value of this compound
The efficacy of a fragment is dictated by its physicochemical properties and its capacity for meaningful molecular interactions. This compound is an exemplary fragment, engineered by design to be an ideal starting point for drug discovery.
Physicochemical Properties and Adherence to the "Rule of Three"
For a fragment to be a successful starting point, it must possess favorable properties for optimization. The "Rule of Three" provides a set of guidelines for ideal fragments.[7][10] Let's analyze this compound against these criteria.
| Property | "Rule of Three" Guideline | This compound Value | Compliance |
| Molecular Weight (MW) | < 300 Da | ~170.56 g/mol | Yes |
| cLogP | ≤ 3 | ~2.5-3.0 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (indazole N-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (indazole N, Fluoro F) | Yes |
| Rotatable Bonds | ≤ 3 | 0 | Yes |
Note: cLogP is an estimation and can vary based on the calculation algorithm.
As the table demonstrates, this compound fits comfortably within the "Rule of Three," making it an excellent candidate for FBLD. Its low molecular weight and complexity provide ample vectors for chemical elaboration without rapidly accumulating undesirable properties (e.g., high molecular weight or poor solubility).
The Privileged Indazole Core: A Versatile Hinge-Binder
The indazole scaffold is a bioisostere of indole and phenol, capable of forming critical hydrogen bonds with protein targets.[6][11] In the context of kinase inhibition, the indazole ring is a premier hinge-binding motif .[12] The ATP-binding site of kinases contains a flexible "hinge" region that forms key hydrogen bonds with the adenine ring of ATP.[13][14] The N1 and N2 atoms of the indazole's pyrazole ring mimic this interaction pattern, allowing it to anchor inhibitors into the ATP pocket with high affinity.[12] This interaction is a cornerstone of many potent and selective kinase inhibitors.[6][12]
The Role of Halogen Substituents: Chlorine and Fluorine
The chlorine and fluorine atoms on this fragment are not mere decorations; they are strategic additions that enhance its drug-like properties. Halogen atoms, particularly chlorine, are known to participate in halogen bonding , a directional non-covalent interaction with Lewis bases (like backbone carbonyl oxygens) in a protein active site.[15][16][17] This interaction, mediated by an electropositive region on the halogen atom known as a "sigma-hole," can significantly improve binding affinity and specificity.[15][18]
-
3-Chloro Position: The chlorine atom at the 3-position is well-positioned to either form a halogen bond or act as a chemical handle for further modification via cross-coupling reactions.[19]
-
6-Fluoro Position: The fluorine atom at the 6-position serves multiple purposes. It can act as a hydrogen bond acceptor and, critically, can enhance metabolic stability by blocking potential sites of oxidative metabolism on the benzene ring.[17] This is a common and highly effective strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.
Section 2: Application in Kinase Inhibitor Design - A Case Study Perspective
While direct screening data for this compound is proprietary to individual discovery programs, its utility can be understood through its application in developing inhibitors for key oncology targets like the AXL and Pim kinases.
Targeting the AXL Receptor Tyrosine Kinase
AXL kinase is a member of the TAM (TYRO3, AXL, MER) family and is a high-value target in oncology, as its upregulation is associated with tumor metastasis and drug resistance.[20][21][22] A fragment-based approach to identify new AXL inhibitors successfully identified an indazole-based hit.[20] Subsequent optimization, guided by docking studies, led to potent inhibitors.[20] The indazole core was shown to form the crucial hydrogen bonds with the kinase hinge region.[20] The exploration of substituents on the indazole ring, including halogens, is a standard part of the optimization process to enhance potency and selectivity.
Developing Pan-Pim Kinase Inhibitors
The Pim kinases are another important family of serine/threonine kinases implicated in tumorigenesis.[23] Fragment screening campaigns against Pim-1 kinase have successfully identified indazole-containing hits that bind to the ATP site.[6] Structure-based drug design efforts have led to the development of potent pan-Pim inhibitors derived from these indazole fragments.[6][23][24] The core interaction involves the indazole scaffold's engagement with the kinase hinge, demonstrating the scaffold's versatility across different kinase families.[6]
The logical workflow for evolving a fragment like this compound into a potent kinase inhibitor is visualized below.
Caption: FBLD workflow from fragment hit to clinical candidate.
Section 3: Synthesis and Experimental Protocols
A key aspect of a valuable fragment is its synthetic accessibility. This section outlines a plausible synthetic route and provides detailed protocols for screening.
Proposed Synthesis of this compound
The synthesis of substituted indazoles can often be achieved from corresponding substituted benzonitriles.[8] A practical route to this compound can be proposed starting from the commercially available 2,4-difluorobenzonitrile. This approach is analogous to syntheses reported for similar halogenated 3-aminoindazoles and 3-chloro-6-nitro-1H-indazole derivatives.[8][19][25]
Caption: Plausible multi-step synthesis of the target fragment.
This proposed route leverages well-established, robust chemical transformations, suggesting that the fragment can be synthesized in sufficient quantities for a screening library.
Experimental Protocol: Fragment Screening by Protein-Detected NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for detecting the weak binding of fragments directly to the target protein.[17] The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which observes changes in the chemical environment of the protein's backbone amide groups upon fragment binding.[1][15]
Methodology:
-
Protein Preparation: Express and purify the target kinase domain with uniform ¹⁵N isotopic labeling. Prepare a stock solution of ~50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).
-
Fragment Library Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 100 mM) in deuterated DMSO (DMSO-d6). Fragments are often screened in cocktails of 5-10 non-overlapping compounds to increase throughput.
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group.
-
Add the fragment (or fragment cocktail) to the protein sample to a final concentration of ~200-500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify peaks that show a significant Chemical Shift Perturbation (CSP). A CSP indicates that the corresponding amino acid is in or near the fragment's binding site.
-
If screening in cocktails, "deconvolution" is performed by re-screening with individual fragments from the hit cocktail to identify the active compound.[1]
-
-
Hit Validation: Confirm the binding and determine the dissociation constant (K_d) by titrating increasing concentrations of the fragment into the protein sample and monitoring the CSPs.
Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that detects binding events in real-time by measuring changes in mass on a sensor surface.[16][26][27] It is highly sensitive and well-suited for fragment screening.[28][29]
Methodology:
-
Sensor Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a stable surface. A reference flow cell is prepared simultaneously (e.g., by deactivating the surface) to subtract non-specific binding signals.
-
Fragment Library Preparation: Dissolve this compound and other fragments in a suitable running buffer (e.g., PBS with 5% DMSO). The DMSO concentration must be precisely matched between the samples and the running buffer to avoid false positives due to refractive index mismatch.[28]
-
Screening Run:
-
Flow the running buffer over the sensor and reference surfaces until a stable baseline is achieved.
-
Inject a single concentration of each fragment (typically 50-200 µM) over both flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.[16]
-
Regenerate the surface if necessary between injections.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
A positive binding event is identified by a concentration-dependent increase in the response units (RU) during the association phase.
-
-
Hit Validation: Perform a full dose-response analysis by injecting a range of concentrations of the hit fragment to determine the binding affinity (K_d) from the equilibrium binding responses.
Experimental Protocol: Fragment Screening by X-ray Crystallography
Crystallographic screening provides the ultimate validation of a fragment hit by delivering a high-resolution 3D structure of the fragment bound to its target.[4][30] This provides invaluable information for structure-based drug design.[10]
Methodology:
-
Protein Crystallization: Produce large quantities of robust, well-diffracting crystals of the target kinase. The crystals must be stable enough to withstand soaking in solutions containing organic solvents like DMSO.[4]
-
Fragment Soaking:
-
Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution that also contains DMSO.
-
Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the protein structure, typically by molecular replacement using a known structure of the protein.
-
Carefully analyze the resulting electron density maps for new, unmodeled density in the protein's active site.
-
If present, model the fragment into the density and refine the structure. A successful result shows the precise binding mode and interactions of the fragment with the protein.[4]
-
Conclusion
This compound represents more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its adherence to the principles of fragment-based design, combined with the proven utility of the indazole scaffold as a kinase hinge-binder and the strategic placement of halogen atoms, makes it a high-value starting point for developing novel therapeutics. By employing robust biophysical screening techniques such as NMR, SPR, and X-ray crystallography, researchers can effectively identify and validate its interaction with high-value targets, paving the way for rapid, structure-guided optimization into next-generation clinical candidates. This guide provides the foundational knowledge and practical protocols to empower research teams to leverage this privileged fragment in their discovery pipelines.
References
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- 2. benchchem.com [benchchem.com]
- 3. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 18. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pure.ed.ac.uk [pure.ed.ac.uk]
- 22. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 1-Allyl-3-chloro-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 30. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Routes for Substituted 1H-Indazoles
Introduction
The 1H-indazole core is a privileged heterocyclic scaffold of immense importance in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while offering distinct physicochemical properties. This unique characteristic has led to the incorporation of the 1H-indazole moiety into a wide array of clinically successful drugs, including the anti-cancer agents Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib.[2][3][4][5] The therapeutic potential of indazole derivatives spans a broad spectrum of biological activities, including anti-inflammatory, anti-HIV, antibacterial, and antifungal properties.[4][5][6]
Given the significance of this scaffold, the development of efficient and versatile synthetic routes to access structurally diverse 1H-indazoles is a central focus for organic and medicinal chemists. This in-depth technical guide provides a comprehensive review of both classical and modern synthetic methodologies for the preparation of substituted 1H-indazoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental choices, and offer detailed protocols for key reactions.
I. Classical Synthetic Routes: The Foundation of Indazole Chemistry
Traditional methods for constructing the 1H-indazole core have been established for over a century and often utilize readily available starting materials.[1] While sometimes requiring harsh reaction conditions, these methods remain valuable for their reliability and scalability in specific applications.
Jacobson Indazole Synthesis
A cornerstone of classical indazole synthesis, the Jacobson method typically involves the cyclization of N-acyl-o-toluidines. A common variant proceeds via the nitrosation of N-acetyl-o-toluidine, followed by cyclization under acidic conditions.[1]
Causality Behind Experimental Choices: The use of strong acids facilitates the cyclization by promoting the formation of the N-N bond. The nitrosating agent, often generated in situ from sodium nitrite and acid, is crucial for activating the precursor for cyclization.
Experimental Protocol: A Representative Jacobson Synthesis[1]
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Nitrosation: Cool the resulting mixture in an ice bath. Introduce a stream of nitrous gases (generated from a suitable source) while maintaining the temperature between +1°C and +4°C. The completion of nitrosation is indicated by a persistent black-green color.
-
Cyclization and Work-up: Pour the reaction mixture onto ice and water. Extract the separated oil with benzene.
-
Purification: Wash the benzene extract with ice water and then treat it with methanol. Add a solution of sodium methoxide in methanol dropwise while cooling. After gas evolution ceases, briefly boil the solution. Cool the solution and extract with 2N and 5N hydrochloric acid. Combine the acid extracts and treat with excess ammonia to precipitate the indazole. Collect the crude product by filtration, wash with water, and dry.
-
Final Purification: Purify the crude indazole by vacuum distillation to yield the final product.
Cadogan-Sundberg Reductive Cyclization
This method offers a pathway to 1H-indazoles through the reductive cyclization of o-nitroarenes.[1] Trivalent phosphorus compounds, such as triethyl phosphite, are commonly employed to facilitate the deoxygenation of the nitro group and subsequent cyclization.
Expertise & Experience Insight: The choice of the trivalent phosphorus reagent is critical. Triethyl phosphite is often preferred for its efficacy in deoxygenation and its relatively straightforward removal from the reaction mixture. The reaction temperature must be carefully controlled to prevent side reactions.
II. Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Scope
Contemporary approaches to 1H-indazole synthesis have revolutionized the field, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of substitution patterns. These methods are broadly categorized into transition-metal-catalyzed reactions and metal-free strategies.
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has provided powerful tools for the construction of the indazole nucleus, primarily through C-H activation/annulation and cross-coupling strategies.[7][8]
2.1.1 Rhodium-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysis has emerged as a robust strategy for the synthesis of functionalized 1H-indazoles.[7] A notable example involves the double C-H activation and C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones.[7] Another powerful approach utilizes the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes.[8]
Mechanistic Rationale: The catalytic cycle typically involves an initial C-H activation of an aryl group by the Rh(III) catalyst, followed by coordination and insertion of a coupling partner. Subsequent reductive elimination forms the desired C-N or N-N bond and regenerates the active catalyst.[8]
Caption: Rhodium(III)-catalyzed synthesis of 1H-indazoles via C-H activation.
2.1.2 Palladium-Catalyzed Reactions
Palladium catalysts are widely used in cross-coupling reactions to form key bonds in indazole synthesis. For instance, a palladium-catalyzed cross-coupling between 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, provides an efficient route to 1H-indazoles.[4] Additionally, intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported.[5]
2.1.3 Copper-Catalyzed Cyclizations
Copper-catalyzed reactions offer a cost-effective alternative for indazole synthesis. Methods include the cyclization of o-haloaryl N-sulfonylhydrazones using catalysts like Cu(OAc)₂·H₂O or Cu₂O.[5] These reactions often proceed at lower temperatures and with lower catalyst loadings compared to other transition metal-catalyzed systems.[5]
Metal-Free Synthetic Strategies
The development of metal-free synthetic routes is a significant goal in green chemistry. Several efficient metal-free methods for 1H-indazole synthesis have been established.
2.2.1 [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of in situ generated arynes with diazo compounds or nitrile imines is a powerful and convergent approach to substituted 1H-indazoles.[3][9][10][11][12] This strategy allows for the rapid construction of the indazole core with a high degree of functional group tolerance.[9][11]
Expertise & Experience Insight: The choice of the aryne precursor and the fluoride source (e.g., CsF, TBAF) is crucial for the efficient generation of the highly reactive aryne intermediate.[9][11] The reaction is often very fast, sometimes completing within minutes at room temperature.[10]
Caption: Workflow for [3+2] cycloaddition synthesis of 1H-indazoles.
2.2.2 Oxidative C-H Amination
Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to 3-substituted 1H-indazoles.[3][13][14] This method is particularly valuable for synthesizing derivatives with 3-carbonyl or 3-alkenyl substituents, which can be challenging to access through other C-H amination techniques.[3][14] Another approach involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the direct aryl C-H amination of arylhydrazones.[4][5]
Experimental Protocol: Silver(I)-Mediated Intramolecular Oxidative C-H Amination[3][13]
-
Reactant Preparation: To a solution of the appropriate arylhydrazone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the Silver(I) salt (e.g., Ag₂O, 1.5 equiv).
-
Reaction Execution: Stir the mixture at room temperature for the specified time (typically monitored by TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.
III. Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic route for a target 1H-indazole derivative depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost-effectiveness.
| Synthetic Method | Key Features | Advantages | Limitations |
| Jacobson Synthesis | Classical, nitrosation of N-acyl-o-toluidines | Well-established, uses readily available starting materials | Harsh acidic conditions, generation of nitrous gases[1] |
| Cadogan-Sundberg | Reductive cyclization of o-nitroarenes | Access from nitro-substituted precursors | Use of stoichiometric phosphorus reagents[1] |
| Rh-Catalyzed C-H Activation | Modern, high efficiency | High functional group compatibility, direct functionalization | Requires expensive metal catalysts, sometimes high temperatures[7][8] |
| Pd-Catalyzed Cross-Coupling | Versatile for C-C and C-N bond formation | Broad substrate scope, well-understood mechanisms | Potential for catalyst poisoning, cost of palladium[4][5] |
| Cu-Catalyzed Cyclization | Cost-effective transition metal catalysis | Milder conditions, lower catalyst loading than other metals | Can have limitations in substrate scope compared to Pd/Rh[5] |
| [3+2] Cycloaddition | Convergent, uses aryne intermediates | Rapid reactions, access to diverse substitution patterns | Requires specific aryne precursors, handling of reactive intermediates[9][10][11] |
| Ag(I)-Mediated C-H Amination | Oxidative cyclization of arylhydrazones | Access to 3-substituted indazoles, mild conditions | Use of a stoichiometric silver oxidant[3][13][14] |
| PIFA-Mediated C-H Amination | Metal-free oxidative cyclization | Environmentally benign, broad substrate scope | Use of a hypervalent iodine reagent[4][5] |
IV. Future Perspectives
The synthesis of 1H-indazoles continues to be an active area of research. Future developments are expected to focus on several key areas:
-
Green Chemistry Approaches: The development of more environmentally friendly methods, such as those utilizing flow chemistry, microwave-assisted synthesis, and biocatalysis, will be a priority.[4]
-
Novel Catalytic Systems: The discovery of new, more efficient, and cost-effective catalysts, including those based on earth-abundant metals, will expand the synthetic toolbox.
-
Late-Stage Functionalization: Methods for the direct C-H functionalization of the pre-formed indazole core will be crucial for the rapid generation of compound libraries for drug discovery.
-
Computational Design: The use of computational tools to predict reaction outcomes and design novel synthetic strategies will accelerate the discovery of new indazole derivatives.[4]
By integrating these advanced technologies with established synthetic methods, the scientific community will continue to unlock the full potential of the 1H-indazole scaffold in the development of new therapeutic agents.[4]
V. Conclusion
This guide has provided a comprehensive overview of the key synthetic routes to substituted 1H-indazoles, from foundational classical methods to cutting-edge modern strategies. The choice of synthetic pathway is a critical decision in any research or drug development program. By understanding the underlying principles, advantages, and limitations of each approach, scientists can make informed decisions to efficiently access the target molecules that may become the next generation of innovative medicines. The continued evolution of synthetic organic chemistry promises even more powerful and elegant solutions for the construction of this vital heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 12. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Known Derivatives of 3-Chloro-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Chloro-6-fluoro-1H-indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for the design of novel therapeutics. The strategic introduction of halogen substituents, such as chlorine and fluorine, further enhances the utility of the indazole core by modulating its physicochemical properties and providing handles for diverse functionalization.
This guide focuses on a particularly valuable derivative: This compound . The presence of a chloro group at the 3-position offers a reactive site for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the fluoro group at the 6-position can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the overall pharmacokinetic profile of the molecule.[2] These attributes have positioned this compound as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology and infectious diseases.[1][3]
This in-depth technical guide provides a comprehensive overview of the known derivatives of this compound, detailing the synthetic methodologies for their preparation and exploring the underlying principles that govern these transformations.
I. Synthesis of the this compound Core
The construction of the this compound scaffold is a critical first step for any subsequent derivatization. The most common and efficient method involves a diazotization and cyclization sequence starting from a readily available substituted aniline.
A plausible and widely utilized precursor for this synthesis is 2-amino-4-fluorotoluene. The synthetic pathway can be envisioned as a multi-step process involving chlorination, diazotization, and subsequent intramolecular cyclization to form the indazole ring system.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 2-Amino-4-fluorotoluene
-
To a solution of 2-amino-4-fluorotoluene in a suitable solvent such as dichloromethane or chloroform, add a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the chlorinated intermediate.
Step 2: Diazotization and Cyclization
-
The chlorinated aniline derivative is dissolved in an acidic medium, typically a mixture of hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to allow for the formation of the diazonium salt.
-
The reaction mixture is then carefully neutralized with a base, such as sodium hydroxide or potassium carbonate, to induce intramolecular cyclization and formation of the indazole ring.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Figure 1: General synthetic workflow for this compound.
II. N-Alkylation and N-Arylation Derivatives
The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring makes N-substitution a common and important derivatization strategy. However, this also presents a challenge in controlling the regioselectivity of the reaction. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[4][5]
A. N-Alkylation
N-alkylation is a fundamental transformation for modifying the properties of the indazole core. The choice of reaction conditions can significantly influence the regiochemical outcome.
-
Conditions Favoring N1-Alkylation: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the N1-alkylated product.[4] This is often attributed to the formation of the more thermodynamically stable N1-anion.[6]
-
Conditions Favoring N2-Alkylation or Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers.[1] In some cases, particularly with bulky substituents at the C7 position, N2-alkylation can be favored due to steric hindrance at the N1 position.[6]
Table 1: Representative N-Alkylation Reactions of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-Carboxymethyl-1H-indazole | Pentyl bromide | NaH / THF | >99:1 | 89 | [4] |
| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | ~1:1 | 51.6 | [6] |
| 3-Chloro-6-nitro-1H-indazole | Allyl bromide | K₂CO₃ / THF | N1 major | 50 | [7] |
Experimental Protocol: Regioselective N1-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.
Figure 2: Factors influencing N-alkylation regioselectivity.
III. C3-Position Derivatization via Cross-Coupling Reactions
The chlorine atom at the C3-position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and exploring structure-activity relationships in drug discovery programs.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the 3-chloroindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C3-position.[8][9]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Haloindazoles
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base / Solvent | Yield (%) | Reference |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / Dioxane, H₂O, EtOH | 85 | [10] |
| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ / DME | 92 | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the C3-arylated indazole derivative.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[5][12] This reaction is particularly useful for synthesizing 3-aminoindazole derivatives, which are important pharmacophores in many kinase inhibitors.[3]
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst / Ligand | Base / Solvent | Yield (%) | Reference |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 70-95 | [12] |
| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane | 65-90 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., sodium tert-butoxide or cesium carbonate) to a dry reaction vessel.
-
Add a solution of this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the 3-aminoindazole derivative.
C. Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is valuable for introducing alkynyl moieties at the C3-position of the indazole ring, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules.
Experimental Protocol: Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 3-alkynylindazole derivative.
Figure 3: Key cross-coupling reactions for C3-functionalization.
IV. Nucleophilic Aromatic Substitution (SNAAr)
While palladium-catalyzed reactions are highly effective, direct nucleophilic aromatic substitution (SNAAr) at the C3-position can also be a viable strategy, particularly with strong nucleophiles. The electron-withdrawing nature of the indazole ring system can activate the C3-chloro substituent towards nucleophilic attack.
Common nucleophiles for this transformation include amines, alkoxides, and thiolates. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
In a sealed tube, combine this compound (1.0 equiv) and the desired amine (2.0-5.0 equiv).
-
Add a high-boiling polar solvent such as DMSO or NMP.
-
Optionally, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated.
-
Heat the reaction mixture to 120-180 °C for several hours to days, monitoring by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
V. Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic substitution pattern allows for a wide range of derivatization reactions, providing access to a diverse chemical space of potential therapeutic agents. The methodologies outlined in this guide, including N-alkylation and various palladium-catalyzed cross-coupling reactions, represent the state-of-the-art for the functionalization of this important scaffold.
As the demand for novel and effective therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis and derivatization of this compound will remain a key area of research. Future efforts may focus on the development of novel catalytic systems, the exploration of C-H activation strategies for direct functionalization of the indazole core, and the application of flow chemistry for the safe and scalable production of these important compounds. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of the next generation of innovative medicines.
References
- 1. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Scientific Context and Overarching Safety Philosophy
An In-depth Technical Guide to the Safe Handling of 3-Chloro-6-fluoro-1H-indazole
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. This guide has been meticulously compiled based on safety data from structurally analogous compounds, including other halogenated indazoles.[1] It is imperative that researchers, scientists, and drug development professionals supplement this guide with a thorough, site-specific risk assessment before commencing any work. All laboratory activities should be conducted in accordance with your institution's safety policies.
Halogenated indazoles are pivotal building blocks in modern medicinal chemistry and materials science, frequently serving as scaffolds for the synthesis of therapeutic agents and functional materials.[2][3][4] this compound, with its reactive chlorine and modulating fluorine substituents, is a valuable intermediate for creating novel molecular entities. However, its utility in synthesis is intrinsically linked to its chemical reactivity, which necessitates a robust and proactive approach to safety.
This guide is designed to move beyond a simple recitation of precautionary statements. It aims to instill a deep understanding of the causality behind each safety protocol. As scientists, our greatest asset in the laboratory is not just procedural knowledge, but a comprehensive understanding of the hazards and the ability to critically assess risk. The protocols and principles detailed herein are designed as a self-validating system, ensuring that safety is an integral component of the scientific workflow, not a peripheral checklist.
Hazard Identification and Risk Profile
Based on the Globally Harmonized System (GHS) classifications of closely related analogs like 3-Chloro-1H-indazole and other bromo-, chloro-, and fluoro-substituted indazoles, this compound should be handled as a substance with the following potential hazards.[5][6][7]
| Hazard Class | GHS Code | Description | Practical Implication in the Lab |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] | Ingestion of even small amounts could lead to illness. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6] | Direct contact can cause redness, inflammation, or chemical burns. Impervious gloves and a lab coat are essential to prevent skin exposure.[8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[5][6] | The compound, particularly as a fine powder, can cause significant and potentially lasting eye damage upon contact. Chemical splash goggles are mandatory.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5][6] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[10] |
Precautionary Statement Summary:
| Category | GHS Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6][11][12] |
| P264 | Wash hands thoroughly after handling.[8][12] | |
| P270 | Do not eat, drink or smoke when using this product.[8][10] | |
| P271 | Use only outdoors or in a well-ventilated area.[8][12] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][12] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6][8] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][12] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][11] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[8][12] |
| P405 | Store locked up.[8][12] | |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[8][12] |
The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Substitution: Before beginning work, consider the synthetic route. Is there a less hazardous precursor that could achieve the same scientific outcome? While often not possible, it is the first question to ask.
-
Engineering Controls: This is the most critical layer for handling this compound. The primary engineering control is the mandatory use of a certified chemical fume hood. This physically isolates the researcher from potential inhalation of the powdered compound.[13]
-
Administrative Controls: Your laboratory must develop a specific Standard Operating Procedure (SOP) for this chemical. Access to the compound should be restricted to trained personnel only. Clear signage indicating the hazards should be present in the storage and handling areas.
-
Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering controls but is essential to protect from incidental contact.
Standard Operating Procedures (SOPs)
Adherence to detailed, step-by-step protocols is crucial for ensuring safety and experimental reproducibility.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are non-negotiable.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][14] Provides a seal around the eyes to protect against dust and splashes, which is critical given the H319 "Causes serious eye irritation" classification. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[13] For extended handling or submersion, consider heavier-duty gloves like neoprene. Always inspect gloves for tears or holes before use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard, flame-retardant lab coat is required to protect against skin contact and contamination of personal clothing.[13] Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | Required only if handling the powder outside of a certified chemical fume hood (e.g., during large-scale transfers or spill cleanup).[13] The type of respirator and cartridge should be determined by a formal risk assessment conducted by safety professionals. |
Step-by-Step Handling and Weighing Protocol
This workflow is designed to minimize exposure, particularly through inhalation and dermal contact.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]
- 7. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3 [amp.chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. bvl.bund.de [bvl.bund.de]
Methodological & Application
Introduction: The Significance of 3-Chloro-6-fluoro-1H-indazole in Modern Drug Discovery
An In-Depth Guide to the Synthesis of 3-Chloro-6-fluoro-1H-indazole from Fluorinated Anilines
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[3][4] Among its many derivatives, this compound stands out as a particularly valuable building block. The strategic placement of the chloro and fluoro substituents provides medicinal chemists with versatile handles for further molecular elaboration, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.
This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from a commercially available fluorinated aniline. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and address critical safety considerations, offering researchers a comprehensive resource for producing this key synthetic intermediate.
Synthetic Strategy: A Two-Step Approach from 2-Amino-4-fluorotoluene
The most direct and reliable pathway to this compound begins with 2-amino-4-fluorotoluene. The synthesis is logically divided into two primary stages:
-
Diazotization and Intramolecular Cyclization: The initial step involves the conversion of the primary aromatic amine of 2-amino-4-fluorotoluene into a diazonium salt. This highly reactive intermediate then undergoes an intramolecular cyclization to form the stable 6-fluoro-1H-indazole ring system.
-
Regioselective Chlorination: The newly formed 6-fluoro-1H-indazole is then subjected to chlorination. The electronic nature of the indazole ring directs the chlorine atom preferentially to the C3 position, yielding the desired final product.
This strategy is favored for its efficiency and the relatively mild conditions required for the cyclization step, which avoids the harsh reagents or metal catalysts often seen in other heterocyclic syntheses.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level transformation from the starting aniline to the final chlorinated indazole product.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights: The Chemistry Behind the Transformation
Part 1: Diazotization and Cyclization
The synthesis commences with the classic diazotization of a primary aromatic amine.[5] Nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), is the key reagent. The reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the resulting diazonium salt.[6][7]
The mechanism proceeds as follows:
-
Formation of the Nitrosating Agent: The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of the amino group on 2-amino-4-fluorotoluene attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and subsequent elimination of a water molecule leads to the formation of the aryl diazonium salt.[8]
Once formed, the diazonium salt is gently heated. This provides the energy for the intramolecular cyclization, where the diazonium group is displaced, and the indazole ring is formed with the loss of nitrogen gas.
Part 2: Electrophilic Chlorination
The second stage involves the regioselective chlorination of the 6-fluoro-1H-indazole intermediate. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for this transformation. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the chlorinating agent provides an electrophilic chlorine source that attacks the C3 position, followed by deprotonation to restore aromaticity and yield the final product.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 6-fluoro-1H-indazole
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-4-fluorotoluene (1.0 eq) and concentrated hydrochloric acid (approx. 3 M). Stir the mixture to form a slurry.
-
Cooling: Cool the flask to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature throughout the addition of sodium nitrite.[6]
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the stirred aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Cyclization: Once diazotization is complete, slowly warm the reaction mixture to room temperature and then gently heat to 40-50 °C. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Work-up: Cool the mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-fluoro-1H-indazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-fluoro-1H-indazole (1.0 eq) from the previous step in a suitable anhydrous solvent like chloroform or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, cold saturated solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to afford the final product, this compound.
Data Summary and Characterization
The following table summarizes the key parameters for this synthetic protocol.
| Parameter | Step 1: 6-Fluoro-1H-indazole | Step 2: this compound |
| Starting Material | 2-Amino-4-fluorotoluene | 6-Fluoro-1H-indazole |
| Key Reagents | NaNO₂, HCl | SO₂Cl₂ |
| Solvent | Water / HCl (aq) | Chloroform or DCM |
| Temperature | 0–5 °C, then 40-50 °C | 0 °C to Room Temp. |
| Typical Reaction Time | 2–3 hours | 2–4 hours |
| Typical Yield | 70–85% | 80–95% |
Characterization of this compound:
-
Appearance: Typically an off-white to pale yellow solid.
-
¹H NMR: Expect characteristic signals in the aromatic region corresponding to the protons on the indazole ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₄ClFN₂ (m/z ≈ 170.01). The isotopic pattern for one chlorine atom (M, M+2 in a ~3:1 ratio) should be observable.
-
Melting Point: A sharp melting point is indicative of high purity.
Critical Safety Considerations
Chemical synthesis requires rigorous adherence to safety protocols. The following points are of paramount importance for this procedure:
-
Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[6][9] It is imperative to keep them in solution and at low temperatures (below 5 °C) at all times.[6][10] Never attempt to isolate the diazonium salt intermediate.
-
Nitrous Acid: Excess nitrous acid should be quenched at the end of the reaction. This can be achieved by adding a small amount of sulfamic acid or urea, which converts it to nitrogen gas.[9]
-
Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂) is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It must be handled in a fume hood with appropriate gloves and eye protection.
-
Pressure Build-up: Both the diazotization and chlorination steps can evolve gas (N₂ and HCl, respectively). Ensure the reaction vessel is not sealed to avoid dangerous pressure build-up.[6][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[11]
By following this detailed guide, researchers can confidently and safely synthesize this compound, a valuable building block for advancing drug discovery and development programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling with 3-Chloro-6-fluoro-1H-indazole
Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its unique bioisosteric relationship with indole allows it to interact with a wide range of biological targets, including protein kinases, which are pivotal in cancer cell proliferation and other disease pathways.[2][4]
The introduction of fluorine atoms into these scaffolds, as in 3-Chloro-6-fluoro-1H-indazole, offers significant advantages in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Specifically, the 6-fluoro substitution can enhance binding interactions and block metabolic pathways, while the 3-chloro position provides a versatile synthetic handle for introducing molecular diversity.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, essential for synthesizing complex biaryl structures from organoboron compounds and organic halides.[5][6] This guide provides an in-depth analysis and detailed protocols for the successful application of Suzuki-Miyaura coupling to this compound, a key transformation for building libraries of potential therapeutic agents.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, typically involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts itself into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9][10] The palladium center is oxidized from Pd(0) to Pd(II), forming a square-planar organopalladium(II) intermediate. The electron-deficient nature of the indazole ring, enhanced by the fluorine atom, can facilitate this step.[9][11]
-
Transmetalation: This step involves the transfer of the organic group (e.g., an aryl or heteroaryl group) from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex.[6][7] This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center, displacing the halide.[7][12][13][14] The choice of base is therefore crucial and can significantly impact reaction efficiency.[14]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 3-aryl-6-fluoro-1H-indazole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions for this compound
The success of the Suzuki coupling hinges on the careful selection of several key parameters. Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, specific conditions are required for efficient coupling.[9][11]
Catalyst and Ligand Selection
For coupling heteroaryl chlorides, traditional catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures and longer reaction times.[15] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally superior as they accelerate both the oxidative addition and reductive elimination steps.[9][16]
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(dppf)Cl₂ | dppf (built-in) | 1 - 5 | Excellent for a broad range of heteroaryl couplings; good stability.[2][17] |
| Pd₂(dba)₃ | XPhos, SPhos | 0.5 - 2 | Highly active for unactivated and hindered aryl chlorides; allows for lower reaction temperatures.[16] |
| Pd(OAc)₂ | Buchwald Ligands | 1 - 3 | Versatile precatalyst, forms active Pd(0) in situ. Ligand choice is critical for success.[18] |
| Pd(PPh₃)₄ | PPh₃ (built-in) | 3 - 10 | "Classical" catalyst; may require harsher conditions for chlorides but is readily available.[15] |
Expert Insight: For this compound, starting with Pd(dppf)Cl₂ is a robust choice. If yields are low, switching to a more active system like Pd₂(dba)₃ with XPhos is a logical next step to overcome the challenge of C-Cl bond activation.
The Critical Role of the Base
The base is not a passive component; it is essential for activating the boronic acid for transmetalation.[7][13] Its strength and solubility can dramatically affect the reaction outcome.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[14][16]
-
K₂CO₃: A cost-effective and widely used base, often sufficient for many couplings.[19]
-
Cs₂CO₃: More soluble in organic solvents and more basic than K₂CO₃. It can be particularly effective for difficult couplings or when the N-H of the indazole might interfere.[15]
-
K₃PO₄: A strong base that is often effective with challenging substrates, including heteroaryl chlorides.[16]
-
-
Organic Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for Suzuki couplings as they are not strong enough to efficiently form the boronate complex.
Expert Insight: The N-H proton of the indazole is acidic and can react with very strong bases. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically the best choice to promote the desired C-C coupling while minimizing potential side reactions at the nitrogen.
Solvent Systems
A mixture of an organic solvent and water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Dioxane/Water: A very common and effective solvent system.[6][19]
-
DME/Water: Dimethoxyethane can be a good alternative to dioxane.[17]
-
Toluene/Water or THF/Water: Also viable options, choice can depend on the solubility of the specific substrates.
Crucial Precaution: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.
Detailed Experimental Protocols
The following protocols provide a reliable starting point for researchers. It is recommended to first run the reaction on a small scale to optimize conditions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is designed for a typical reaction on a 0.5 mmol scale.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Aryl or Heteroarylboronic Acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into the reaction vessel. Ensure the vessel is oven-dried and cooled under a stream of inert gas to remove moisture.
-
Charging Reagents: To the vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate the headspace, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the reaction vessel.
-
Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Base not strong enough. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Increase temperature in 10 °C increments.3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolyzes back to the arene). | Use a milder base (e.g., KF), lower the temperature, or switch to a more stable boronic ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing technique. Ensure the inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of Starting Material | Side reaction, can be promoted by certain ligands or excess base. | Try a different ligand system. Reduce the amount of base or switch to a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing diverse libraries of molecules with significant potential in drug discovery. Success relies on a rational approach to selecting the catalyst, base, and solvent, grounded in a firm understanding of the reaction mechanism. By employing modern, electron-rich phosphine ligands and ensuring an oxygen-free environment, researchers can efficiently overcome the challenge of activating the robust C-Cl bond to achieve high yields of the desired 3-aryl-6-fluoro-1H-indazole products. The protocols and insights provided here serve as a comprehensive guide for scientists and professionals in the pharmaceutical industry.
References
- 1. 3-Bromo-6-chloro-4-fluoro-1H-indazole|CAS 1000340-85-1 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Regioselective N-alkylation of 3-Chloro-6-fluoro-1H-indazole
Introduction: The Significance of N-Alkylated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of therapeutic agents.[1][2] N-alkylation of the indazole core is a critical synthetic step that profoundly influences the pharmacological profile of these molecules, affecting their potency, selectivity, and pharmacokinetic properties. However, the synthesis of N-alkylated indazoles is complicated by the presence of two nucleophilic nitrogen atoms, N-1 and N-2. This inherent duality often leads to the formation of regioisomeric mixtures, presenting significant challenges for synthesis and purification, which can adversely impact overall yield and development costs.[3][4]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed exploration of the reaction conditions for the N-alkylation of a specific, pharmaceutically relevant substrate: 3-chloro-6-fluoro-1H-indazole. We will delve into the mechanistic principles governing regioselectivity, offer field-proven, step-by-step protocols for achieving either N-1 or N-2 selectivity, and present quantitative data to guide your experimental design.
Mechanistic Rationale: The Battle for Regioselectivity
The outcome of the N-alkylation of indazole is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the reaction environment.[5] Understanding these factors is paramount to designing a selective and robust synthetic strategy.
Tautomeric Equilibrium: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[4][6] This intrinsic stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that permit equilibration.[2][4]
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols: Leveraging 3-Chloro-6-fluoro-1H-indazole for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Kinase Inhibitor Design
The indazole core is a "privileged scaffold" in medicinal chemistry, frequently forming the basis of potent kinase inhibitors. Its unique structure, featuring a bicyclic aromatic system with two nitrogen atoms, allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of many successful kinase inhibitor drugs. Furthermore, the indazole nucleus can serve as a bioisostere for other aromatic systems like indole or phenol, offering advantages in terms of metabolic stability and lipophilicity.
Among the various substituted indazoles, 3-Chloro-6-fluoro-1H-indazole stands out as a particularly valuable starting material. The chlorine atom at the 3-position provides a versatile handle for introducing diverse chemical moieties through transition metal-catalyzed cross-coupling reactions. The fluorine atom at the 6-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound. This application note will provide a detailed guide on utilizing this compound to synthesize a range of kinase inhibitors, with a focus on practical synthetic protocols and the underlying chemical principles.
The Strategic Advantage of this compound in Synthesizing Kinase Inhibitors
The strategic placement of the chloro and fluoro substituents on the 1H-indazole core provides medicinal chemists with a powerful tool for generating diverse libraries of kinase inhibitors.
-
The 3-Chloro Group: A Gateway to Diversity: The chlorine
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloroindazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-3 Functionalized Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neuroprotective treatments.[1] The functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy for modulating the biological activity and pharmacokinetic properties of these molecules. Among the various synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position with high efficiency and selectivity.[1]
This comprehensive guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of 3-chloroindazoles, a readily available and cost-effective starting material. We will delve into three of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
The choice of 3-chloroindazole as the electrophilic partner presents a unique set of challenges and opportunities. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, necessitating carefully optimized catalyst systems.[2][3] This guide will illuminate the causal relationships between catalyst, ligand, base, and solvent selection to empower researchers to rationally design and execute these pivotal transformations.
The Mechanistic Cornerstone: The Palladium Catalytic Cycle
At the heart of these cross-coupling reactions lies a well-established catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is paramount for troubleshooting and optimizing reaction conditions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Highly efficient palladium precatalysts of homoscorpionate bispyrazolyl ligands for the more challenging Suzuki-Miyaura cross-coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Chloro-6-fluoro-1H-indazole in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Indazole Scaffold
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are integral to a multitude of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, cementing its importance in oncology.
This guide focuses on a particularly valuable, functionalized derivative: 3-Chloro-6-fluoro-1H-indazole . This building block is of significant interest to medicinal chemists for two primary reasons. First, the chlorine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to introduce molecular complexity. Second, the fluorine atom at the 6-position can significantly enhance biological activity, improve metabolic stability, and modulate physicochemical properties—a common strategy in modern drug design. This document provides a detailed exploration of its synthesis, application in the construction of kinase inhibitors, and detailed protocols for its use.
Core Synthesis: A Protocol for this compound
The synthesis of functionalized indazoles often proceeds via the cyclization of appropriately substituted benzonitriles with hydrazine. This method is robust and allows for the introduction of various substituents onto the benzene ring. The following protocol describes a reliable, one-step synthesis of this compound from a commercially available precursor.
Causality of Experimental Design: The reaction mechanism involves a nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atom ortho to the nitrile by hydrazine, followed by an intramolecular cyclization and tautomerization to form the stable 1H-indazole ring system. Ethanol is chosen as a solvent due to its ability to dissolve both the organic precursor and the hydrazine hydrate, as well as its suitable boiling point for the reaction temperature.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
2-Chloro-4-fluoro-5-nitrobenzonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol (200 proof)
-
n-Butanol
-
Hydrochloric Acid (1M)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-4-fluoro-5-nitrobenzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add n-butanol as the solvent (approx. 5-10 mL per gram of starting material). With stirring, add hydrazine hydrate (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture, which may cause the product to precipitate.
-
Filter the resulting solid and wash with cold water.
-
If no solid precipitates, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Application in Kinase Inhibitor Synthesis
The 3-chloro-indazole core is a superb starting point for building kinase inhibitors. Many kinase inhibitors feature a heterocyclic "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase hinge region. The indazole core mimics this function effectively. The 3-position is frequently elaborated with larger aryl or heteroaryl groups that occupy the ATP-binding pocket, conferring potency and selectivity.
We will focus on a hypothetical, yet representative, inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) , a key target in Acute Myeloid Leukemia (AML).[5] The 3-chloro group allows for the introduction of a substituted phenyl ring via a Suzuki-Miyaura cross-coupling reaction , while the N1 position of the indazole can be functionalized via a Buchwald-Hartwig amination .
Protocol 2: Suzuki-Miyaura Coupling for C-3 Arylation
Causality of Experimental Design: This reaction creates a crucial carbon-carbon bond. Palladium catalysts, such as Pd(dppf)Cl₂, are highly efficient for coupling aryl chlorides with boronic acids. A base (e.g., potassium carbonate) is required to activate the boronic acid for transmetalation to the palladium center. A solvent mixture of 1,4-dioxane and water is commonly used to ensure solubility of both organic and inorganic reagents.
Materials and Reagents:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl Acetate
-
Celite®
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography to yield 6-fluoro-3-(4-methoxyphenyl)-1H-indazole.
Protocol 3: Buchwald-Hartwig Amination for N-1 Functionalization
Causality of Experimental Design: This reaction forms a carbon-nitrogen bond, often used to attach a solubilizing group or another pharmacophoric element. The N-1 position of the indazole is coupled with a primary or secondary amine. This reaction requires a palladium catalyst, a specialized phosphine ligand (like XPhos) to facilitate the challenging C-N bond formation, and a strong, non-nucleophilic base like sodium tert-butoxide.
Materials and Reagents:
-
6-fluoro-3-(4-methoxyphenyl)-1H-indazole (1.0 eq)
-
4-(Piperidin-4-yl)morpholine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction tube.
-
Reagent Addition: Add 6-fluoro-3-(4-methoxyphenyl)-1H-indazole and 4-(piperidin-4-yl)morpholine, followed by anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography to obtain the final target molecule.
Biological Activity and Data
While the final compound from the protocols above is hypothetical, the indazole scaffold is well-documented in potent kinase inhibitors. The strategic placement of substituents, guided by the versatile this compound core, consistently yields compounds with high biological activity.
| Compound Class | Target Kinase(s) | Reported IC₅₀ / Activity | Reference |
| 3-chloro-6-nitro-1H-indazole derivative | Leishmania infantum | IC₅₀ = 11.23 µM | [1] |
| 1H-indazol-3-amine derivative | FGFR1 | IC₅₀ = 15.0 nM | [2] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative | FLT3 | Nanomolar IC₅₀ | [5] |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine | FLT3 (mutant) | Potent inhibition of drug-resistant mutants | [6] |
The fluorine at the 6-position is particularly noteworthy. While its role can be context-dependent, it often enhances binding affinity through favorable interactions with the protein target and can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
Mechanism of Action: Inhibition of FLT3 Signaling
In AML, mutations can lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival. An inhibitor developed from the this compound scaffold would compete with ATP for binding to the kinase domain of FLT3, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.
Conclusion
This compound represents a high-value building block for medicinal chemists engaged in drug discovery. Its pre-installed handles for orthogonal functionalization via robust and well-understood cross-coupling chemistry provide a rapid and efficient route to diverse libraries of complex molecules. The inherent drug-like properties of the indazole scaffold, further enhanced by the strategic fluorine substitution, make it a powerful starting point for the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitor design. The protocols and principles outlined in this guide serve as a foundational resource for researchers looking to leverage this versatile intermediate in their programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Strategies for Kinase Inhibitor Libraries Derived from the 3-Chloro-6-fluoro-1H-indazole Scaffold
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinical and pre-clinical therapeutic agents, particularly protein kinase inhibitors.[1][2] The specific derivative, 3-Chloro-6-fluoro-1H-indazole, represents a versatile starting point for the synthesis of diverse compound libraries due to its strategically placed halogen atoms that allow for selective, sequential cross-coupling reactions.[3] This guide provides an in-depth framework and detailed protocols for high-throughput screening (HTS) of compound libraries derived from this scaffold against protein kinase targets. We present two robust, homogeneous (no-wash) biochemical assay formats—Fluorescence Polarization (FP) and AlphaLISA®—along with a complementary cell-based strategy to validate hits in a physiological context.
The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes through signal transduction.[4] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for drug discovery.[5] The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. The nitrogen-containing 1H-indazole ring system is an effective hinge-binding fragment, capable of mimicking these crucial interactions.[6] This intrinsic property makes the indazole scaffold an ideal foundation for designing potent and selective kinase inhibitors.
Figure 1: Conceptual binding of an indazole inhibitor within a kinase ATP pocket.
High-Throughput Screening (HTS) Workflow
An HTS campaign is a systematic process designed to rapidly assess large numbers of chemical compounds for activity against a biological target. The goal is to identify "hits"—compounds that produce a desired biological response—which can then be optimized into lead compounds. A typical workflow involves a primary screen, hit confirmation, and dose-response analysis to determine potency.
Figure 2: A generalized workflow for an HTS campaign targeting kinase inhibitors.
Protocol 1: Biochemical Screening via Fluorescence Polarization (FP)
Principle: FP is a homogeneous technique used to monitor binding events in solution.[7] In this competitive immunoassay, a fluorescently labeled peptide (tracer), corresponding to the phosphorylated substrate, binds to a phospho-specific antibody, resulting in a high polarization value because the large complex tumbles slowly. When the kinase is active, it produces an unlabeled phosphorylated peptide that competes with the tracer for antibody binding. This displacement frees the small tracer, which tumbles rapidly and emits depolarized light, leading to a low polarization signal.[8][9] Inhibitors prevent the production of the phosphorylated peptide, so the tracer remains bound to the antibody, and the polarization signal stays high.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-6-chloro-4-fluoro-1H-indazole|CAS 1000340-85-1 [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 9. researchgate.net [researchgate.net]
Anwendungs- und Protokollleitfaden: Strategische Derivatisierung von 3-Chlor-6-fluor-1H-indazol für Struktur-Wirkungs-Beziehungs-Studien
Verfasst von Ihrem Senior Application Scientist
Zusammenfassung für die Führungsebene
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 3-Chlor-6-fluor-1H-indazol-Grundgerüsts, einem Heterozyklus von großer Bedeutung in der medizinischen Chemie. Als privilegierte Struktur in zahlreichen Kinase-Inhibitoren ist das Verständnis seiner Derivatisierung entscheidend für die Durchführung effektiver Struktur-Wirkungs-Beziehungs- (SAR) Studien. Wir stellen hier bewährte Protokolle für die selektive Funktionalisierung an den Positionen N1 und C3 vor, erläutern die wissenschaftliche Begründung für die Wahl der jeweiligen Methodik und präsentieren Daten, die die Auswirkungen dieser Modifikationen auf die biologische Aktivität veranschaulichen. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um die Synthese neuartiger Indazol-Analoga zur Entdeckung potenzieller therapeutischer Wirkstoffe zu beschleunigen.
Einleitung: Die strategische Bedeutung von 3-Chlor-6-fluor-1H-indazol
Das Indazol-Grundgerüst ist ein zentraler Baustein in der modernen Arzneimittelentwicklung, insbesondere im Bereich der Onkologie. Seine Fähigkeit, wichtige Wechselwirkungen in den ATP-Bindungstaschen von Proteinkinasen einzugehen, hat es zu einem "privilegierten Gerüst" gemacht.[1][2] Die spezifische Substitution mit einem Fluor-Atom an Position 6 und einem Chlor-Atom an Position 3 im 3-Chlor-6-fluor-1H-indazol bietet eine einzigartige Kombination aus elektronischen Eigenschaften und reaktiven Zentren, die gezielt für die Synthese von Wirkstoffbibliotheken genutzt werden können.
Das Fluor-Atom an C6 kann die metabolische Stabilität erhöhen und die pKa-Werte benachbarter funktioneller Gruppen modulieren, was zu verbesserten pharmakokinetischen Eigenschaften führen kann.[3] Das Chlor-Atom an C3 dient als vielseitiger synthetischer "Griff", der eine Vielzahl von Kreuzkupplungsreaktionen ermöglicht und somit die systematische Erforschung des chemischen Raums um das Indazol-Gerüst herum erlaubt.[4]
Dieser Leitfaden konzentriert sich auf zwei primäre Vektoren der Derivatisierung, die für SAR-Studien von entscheidender Bedeutung sind:
-
N1-Funktionalisierung: Zur Untersuchung des Einflusses von Substituenten, die in den Lösungsraum hineinragen und die physikochemischen Eigenschaften wie Löslichkeit und Zellpermeabilität steuern.
-
C3-Funktionalisierung: Zur Modulation der direkten Wechselwirkungen mit der Zielprotein-Bindungstasche, was für die Potenz und Selektivität des Inhibitors entscheidend ist.
Die folgende Abbildung illustriert die strategischen Positionen für die Derivatisierung am 3-Chlor-6-fluor-1H-indazol-Kern.
Abbildung 1: Strategische Derivatisierungsvektoren am 3-Chlor-6-fluor-1H-indazol-Gerüst.
Derivatisierung an der N1-Position: Steuerung der physikochemischen Eigenschaften
Die Alkylierung oder Arylierung der N1-Position des Indazol-Rings ist ein entscheidender Schritt, um die Löslichkeit und die pharmakokinetischen (PK) Eigenschaften von Wirkstoffkandidaten zu optimieren. Die Regioselektivität der Reaktion ist hierbei die größte Herausforderung, da die Alkylierung sowohl an N1 als auch an N2 stattfinden kann.
Kausale Begründung der Methodik: Die selektive N1-Alkylierung wird typischerweise unter thermodynamischer Kontrolle erreicht. Die Verwendung einer starken, nicht-nucleophilen Base wie Natriumhydrid (NaH) in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF) deprotoniert das Indazol quantitativ. Das resultierende Indazol-Anion existiert in einem Gleichgewicht der beiden tautomeren Formen. Das 1H-Tautomer ist im Allgemeinen thermodynamisch stabiler.[5][6] Daher führt die Reaktion mit einem Alkylierungsmittel unter diesen Bedingungen bevorzugt zum N1-substituierten Produkt.[7][8]
Abbildung 2: Allgemeiner Arbeitsablauf für die selektive N1-Alkylierung von 3-Chlor-6-fluor-1H-indazol.
Protokoll 1: Selektive N1-Alkylierung von 3-Chlor-6-fluor-1H-indazol
-
Materialien:
-
3-Chlor-6-fluor-1H-indazol (1,0 Äq.)
-
Natriumhydrid (NaH, 60 %ige Dispersion in Mineralöl, 1,2 Äq.)
-
Alkylhalogenid (z. B. Iodmethan, Benzylbromid, 1,1 Äq.)
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat
-
Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Inertgasatmosphäre (Argon oder Stickstoff)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 3-Chlor-6-fluor-1H-indazol (1,0 Äq.) in wasserfreiem THF in einem ausgeflammten und unter Inertgas stehenden Rundkolben. Die typische Konzentration beträgt 0,1 M.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie vorsichtig und portionsweise Natriumhydrid (1,2 Äq.) hinzu. Es ist eine Gasentwicklung (H₂) zu beobachten.
-
Lassen Sie die Mischung 30 Minuten bei 0 °C und anschließend weitere 30 Minuten bei Raumtemperatur rühren, um eine vollständige Deprotonierung sicherzustellen.
-
Kühlen Sie die Reaktionsmischung erneut auf 0 °C ab und fügen Sie das Alkylhalogenid (1,1 Äq.) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und über Nacht (12-16 Stunden) rühren.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach vollständigem Umsatz wird die Reaktion durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung bei 0 °C gequencht.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine N1-alkylierte Produkt zu erhalten.
-
Derivatisierung an der C3-Position: Schlüssel zur Modulation von Potenz und Selektivität
Das Chloratom an der C3-Position ist ein idealer Ausgangspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen. Diese Methoden ermöglichen die Einführung einer breiten Palette von Aryl-, Heteroaryl-, Alkinyl- und Amin-Substituenten und sind somit von unschätzbarem Wert für die systematische Erforschung der SAR.
Die Suzuki-Kupplung ist eine der robustesten Methoden zur Bildung von C-C-Bindungen.[4] Die Kupplung von 3-Chlor-6-fluor-1H-indazol mit verschiedenen Boronsäuren oder Boronsäureestern ermöglicht die Synthese einer Vielzahl von 3-Aryl- und 3-Heteroaryl-Derivaten.
Kausale Begründung der Methodik: Die Kupplung von Arylchloriden erfordert im Vergleich zu Arylbromiden oder -iodiden oft aktivere Katalysatorsysteme. Die Verwendung von Palladium-Präkatalysatoren in Kombination mit sperrigen, elektronenreichen Phosphinliganden (z. B. Buchwald-Liganden wie XPhos oder SPhos) ist entscheidend, um die oxidative Addition des Palladium(0) an die starke C-Cl-Bindung zu erleichtern.[4] Eine starke anorganische Base wie Kaliumphosphat (K₃PO₄) ist notwendig, um das Transmetallierungs-aktive "at"-Komplex der Boronsäure zu bilden.
Abbildung 3: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung an der C3-Position.
Protokoll 2: Suzuki-Miyaura-Kreuzkupplung an der C3-Position
-
Materialien:
-
N1-geschütztes 3-Chlor-6-fluor-1H-indazol (z.B. N1-THP oder N1-SEM, 1,0 Äq.)
-
Aryl- oder Heteroarylboronsäure (1,5 Äq.)
-
Palladium(II)-acetat (Pd(OAc)₂) (2-5 mol%)
-
SPhos oder XPhos (4-10 mol%)
-
Kaliumphosphat (K₃PO₄), fein gepulvert (3,0 Äq.)
-
1,4-Dioxan und Wasser (typischerweise 4:1 bis 10:1 Verhältnis)
-
Inertgasatmosphäre (Argon oder Stickstoff)
-
-
Schritt-für-Schritt-Anleitung:
-
Geben Sie das N1-geschützte 3-Chlor-6-fluor-1H-indazol (1,0 Äq.), die Boronsäure (1,5 Äq.), K₃PO₄ (3,0 Äq.), Pd(OAc)₂ und den Phosphinliganden in ein mikrowellengeeignetes Reaktionsgefäß oder einen Schlenk-Kolben.
-
Evakuieren Sie das Gefäß und füllen Sie es dreimal mit Inertgas.
-
Fügen Sie über eine Spritze entgastes Dioxan und Wasser hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie die Reaktionsmischung unter Rühren für 1-4 Stunden bei 100-120 °C (konventionell oder im Mikrowellenreaktor).
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab.
-
Verdünnen Sie die Mischung mit Ethylacetat und filtrieren Sie sie durch Celite, um die Palladium-Rückstände zu entfernen.
-
Waschen Sie das Filtrat mit Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
-
Falls erforderlich, entfernen Sie die N1-Schutzgruppe unter Standardbedingungen (z. B. HCl in Dioxan für THP).
-
Die Buchwald-Hartwig-Aminierung ermöglicht die direkte Einführung von primären oder sekundären Aminen an der C3-Position und erzeugt 3-Aminoindazol-Derivate, die in vielen Kinase-Inhibitoren eine Schlüsselrolle spielen.[9][10]
Kausale Begründung der Methodik: Ähnlich wie bei der Suzuki-Kupplung erfordert die C-N-Kupplung von Arylchloriden hochaktive Katalysatorsysteme. Die Kombination aus einem Palladium-Präkatalysator (z. B. Pd₂(dba)₃) und einem sperrigen Biarylphosphin-Liganden (z. B. BrettPhos, RuPhos) ist oft erfolgreich. Als Base wird typischerweise ein nicht-nucleophiles, starkes Alkoxid wie Natrium-tert-butanolat (NaOtBu) verwendet, um das Amin zu deprotonieren und die reduktive Eliminierung zu fördern.[11]
Protokoll 3: Buchwald-Hartwig-Aminierung an der C3-Position
-
Materialien:
-
N1-geschütztes 3-Chlor-6-fluor-1H-indazol (1,0 Äq.)
-
Primäres oder sekundäres Amin (1,2 Äq.)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
BrettPhos oder RuPhos (4-8 mol%)
-
Natrium-tert-butanolat (NaOtBu) (1,4 Äq.)
-
Wasserfreies Toluol oder Dioxan
-
Inertgasatmosphäre (Argon oder Stickstoff)
-
-
Schritt-für-Schritt-Anleitung:
-
Geben Sie in einem Handschuhfach oder unter strengen Schlenk-Bedingungen Pd₂(dba)₃, den Liganden und NaOtBu in ein trockenes Reaktionsgefäß.
-
Fügen Sie das N1-geschützte Indazol und das Lösungsmittel (Toluol oder Dioxan) hinzu.
-
Fügen Sie zuletzt das Amin hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie die Mischung unter Rühren für 4-24 Stunden bei 80-110 °C.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab.
-
Verdünnen Sie die Mischung mit Ethylacetat und filtrieren Sie sie durch Celite.
-
Führen Sie eine wässrige Aufarbeitung wie in Protokoll 2 beschrieben durch.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
-
Entfernen Sie bei Bedarf die N1-Schutzgruppe.
-
Struktur-Wirkungs-Beziehungen (SAR): Einblicke aus der Derivatisierung
Die systematische Derivatisierung des 3-Chlor-6-fluor-1H-indazol-Gerüsts liefert entscheidende Einblicke in die SAR. Die gesammelten Daten ermöglichen es, rationale Designentscheidungen für die nächste Generation von Inhibitoren zu treffen. Obwohl spezifische Daten für das exakte 3-Chlor-6-fluor-Gerüst oft proprietär sind, können aus der Literatur für eng verwandte Analoga wertvolle Schlussfolgerungen gezogen werden.
Tabelle 1: Repräsentative SAR-Daten für Indazol-basierte Kinase-Inhibitoren
| Leitsubstanz | Modifikation an C3 | Zielkinase | IC₅₀ (nM) | SAR-Einblick | Referenz |
| A (3-Aminoindazol-Derivat) | 3-NH-(4-Fluorphenyl) | c-Met | 1.8 | Die 3-Amino-Verknüpfung ist entscheidend für die Aktivität. Die Substitution am Phenylring moduliert die Potenz. | [12] |
| B (3-Vinylindazol-Derivat) | 3-(Vinyl)-Aryl | TrkA | 1.6 | Die Vinyl-Verknüpfung und der daran gebundene Arylrest sind für die hohe Potenz gegen Trk-Kinasen verantwortlich. | [13] |
| C (3-Arylindazol-Derivat) | 3-(Pyrazin-2-yl) | Pim1 | 3-11 | Heteroaromatische Substituenten an C3 können zu hochpotenten pan-Kinase-Inhibitoren führen. | [1] |
| D (6-subst. Indazol-Derivat) | 6-NH-Aryl | EGFR, CDK2 | < 1000 | Substitutionen am Benzolring des Indazols (Position 6) beeinflussen die Selektivität und Potenz gegen verschiedene Kinasen. | [14] |
Analyse der SAR-Daten:
-
C3-Position: Die Daten zeigen eindeutig, dass die Natur des Substituenten an der C3-Position einen direkten und signifikanten Einfluss auf die Hemmpotenz hat. Kleine, Wasserstoffbrücken-Donoren/Akzeptoren-reiche Gruppen wie substituierte Amine (Leitsubstanz A) oder größere (hetero-)aromatische Systeme (Leitsubstanzen B, C) können zu nanomolarer Aktivität führen. Dies unterstreicht die Notwendigkeit, diese Position mittels Kreuzkupplungsreaktionen breit zu explorieren.
-
Benzolring-Positionen: Obwohl dieser Leitfaden sich auf C3 und N1 konzentriert, deuten Daten wie die für Leitsubstanz D darauf hin, dass auch Modifikationen am Benzolring (z.B. an Position 6) die Aktivität stark beeinflussen können. Das 6-Fluor-Atom in unserem Ausgangsmaterial ist daher nicht nur ein passiver Substituent, sondern ein wichtiger Modulator der elektronischen Eigenschaften des gesamten Moleküls.
Schlussfolgerung und Ausblick
Das 3-Chlor-6-fluor-1H-indazol ist ein außerordentlich wertvolles Ausgangsmaterial für die Entwicklung von Wirkstoffkandidaten, insbesondere von Kinase-Inhibitoren. Die in diesem Leitfaden beschriebenen Protokolle für die selektive Funktionalisierung an den Positionen N1 und C3 bieten eine robuste und rationale Grundlage für umfassende SAR-Studien. Die N1-Position dient primär der Optimierung der ADME-Eigenschaften, während die C3-Position der Schlüssel zur Erzielung hoher Potenz und Selektivität ist. Durch die Kombination dieser strategischen Modifikationen können Forscher den chemischen Raum effizient erkunden und die Entwicklung neuartiger Therapeutika vorantreiben. Zukünftige Arbeiten könnten sich auf die weitere Funktionalisierung des Benzolrings konzentrieren, um die Selektivitätsprofile der Inhibitoren weiter zu verfeinern.
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-
Daly, C., McCarthy, F. O., & Ryder, A. G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. --INVALID-LINK--
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Frejat, F. O. A., Zhai, H., Cao, Y., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 126, 105888. --INVALID-LINK--
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Frigoli, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry, 78(4), 1579-1588. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. BenchChem Technical Documents. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Documents. --INVALID-LINK--
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
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Pathania, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1479. --INVALID-LINK--
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Daly, C., McCarthy, F. O., & Ryder, A. G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. --INVALID-LINK--
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Daly, C., McCarthy, F. O., & Ryder, A. G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. --INVALID-LINK--
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Mohamed Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. --INVALID-LINK--
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Pathania, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. --INVALID-LINK--
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Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. --INVALID-LINK--
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128263. --INVALID-LINK--
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Ramirez-Macias, I., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2028. --INVALID-LINK--
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
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Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. --INVALID-LINK--
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Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. --INVALID-LINK--
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. --INVALID-LINK--
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El Bakri, Y., et al. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. ResearchGate. --INVALID-LINK--
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ResearchGate. (2020). Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors. ResearchGate. --INVALID-LINK--
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Wang, L., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 204, 112634. --INVALID-LINK--
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Bunce, R. A., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. BenchChem Technical Documents. --INVALID-LINK--
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ResearchGate. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. --INVALID-LINK--
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Yao, Q. Z., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 441-453. --INVALID-LINK--
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. b.aun.edu.eg [b.aun.edu.eg]
Topic: A Robust RP-HPLC Method for Purity Assessment of 3-Chloro-6-fluoro-1H-indazole
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 3-Chloro-6-fluoro-1H-indazole, a key heterocyclic building block in pharmaceutical synthesis. The described method is designed for accuracy, precision, and high throughput, making it suitable for quality control in both research and manufacturing environments. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. This protocol is grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3]
Introduction and Method Rationale
This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, making its derivatives valuable intermediates in drug discovery.[4][5] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final active pharmaceutical ingredient (API). Therefore, a precise and validated analytical method to assess the purity of this intermediate is of paramount importance.
Method Principle: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) was selected as the analytical technique of choice due to its proven efficacy in separating aromatic and halogenated organic compounds.[6][7] The non-polar nature of the C18 stationary phase provides hydrophobic interactions with the analyte, while a polar mobile phase is used to elute the compound and its potential impurities.[8] A gradient elution is employed to ensure the separation of compounds with a wide range of polarities, offering superior resolution compared to an isocratic method. The use of a mild acid, such as formic acid, in the mobile phase is a critical choice to ensure sharp, symmetrical peaks by minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase.[9]
Materials and Instrumentation
| Category | Item | Specifications |
| Reference Standard | This compound | Purity ≥98% |
| Solvents & Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade, 0.22 µm filtered and degassed | |
| Formic Acid (FA) | LC-MS Grade or equivalent | |
| Instrumentation | HPLC System | Quaternary pump, autosampler, column oven, DAD or UV Detector |
| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) | |
| Data System | Chromatography Data Software (CDS) | |
| Lab Equipment | Analytical Balance | 4-decimal place |
| Volumetric Glassware | Class A | |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Detailed Experimental Protocol
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (L1), 150 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the aromatic indazole core. A widely used and robust USP designation (L1).[10] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Aqueous component. Formic acid ensures a low pH to suppress silanol activity and promote sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Organic modifier. Acetonitrile offers good elution strength and low UV cutoff. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-20 min: 30% B; 20-25 min: 30% B (Equilibration) | A linear gradient ensures resolution of early and late-eluting impurities. The hold and equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency and reasonable run time. |
| Column Temperature | 30 °C | Enhances reproducibility by mitigating fluctuations in ambient temperature. |
| Detection | UV at 254 nm | Aromatic compounds, including indazole derivatives, typically exhibit strong absorbance at this wavelength. A Diode Array Detector (DAD) is recommended to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and column loading. |
| Run Time | 25 minutes | Sufficient to elute the main component and potential post-eluting impurities. |
Solution Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition is chosen to ensure the solubility of the analyte and to be compatible with the initial mobile phase conditions to prevent peak distortion.
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection. The higher concentration for the sample solution facilitates the detection of low-level impurities.
Analytical Workflow
The entire process from preparation to final result follows a structured, self-validating sequence to ensure data integrity.
Caption: Analytical workflow for HPLC purity testing.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is mandated by pharmacopeias like the USP.[11][12] SST ensures that the equipment, reagents, and column are functioning correctly on the day of analysis.[13][14]
Procedure: Inject the Standard Solution five (5) consecutive times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[11][12] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates how well the column can produce narrow peaks. |
| Precision (%RSD) | ≤ 2.0% for peak area and retention time | The Relative Standard Deviation (RSD) of replicate injections demonstrates the precision and reproducibility of the system.[11] |
No sample analysis is acceptable unless all SST criteria are met.
Calculation of Purity
The purity of the sample is determined by the area percent method. This calculation assumes that all components in the sample have a similar UV response at the chosen wavelength.
Formula:
Purity (%) = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100
Method Validation Principles and Trustworthiness
To be considered fully trustworthy and reliable, this method must undergo validation according to ICH Q2(R2) guidelines.[1][2][15] The validation process provides documented evidence that the procedure is fit for its intended purpose.[16][17]
Caption: Relationship between method validation, SST, and data integrity.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating that the method's results are directly proportional to the concentration of the analyte over a given range.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]
Conclusion
The RP-HPLC method described in this application note is a highly specific, robust, and reliable tool for determining the purity of this compound. By grounding the protocol in established scientific principles and regulatory guidelines, this method provides a trustworthy system for quality control. The detailed explanation of experimental choices and the inclusion of system suitability criteria ensure that the method can be implemented effectively by researchers, scientists, and drug development professionals to guarantee the quality of this critical pharmaceutical intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. usp.org [usp.org]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. halocolumns.com [halocolumns.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note and Protocol for the Scale-up Synthesis of 3-Chloro-6-fluoro-1H-indazole
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-6-fluoro-1H-indazole, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this application note details a robust and scalable synthetic protocol suitable for laboratory and pilot-plant production. The described methodology is grounded in established chemical principles and prioritizes safety, efficiency, and reproducibility. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, this compound serves as a versatile intermediate, with the chloro and fluoro substituents offering distinct opportunities for further functionalization in the synthesis of complex drug candidates. The chlorine at the 3-position is a key reactive handle for various coupling reactions, while the fluorine at the 6-position can enhance metabolic stability and binding affinity.
Synthetic Strategy: A Rationale-Driven Approach
The selected synthetic route for the scale-up production of this compound is a two-step process commencing from the readily available 2-amino-5-fluorobenzonitrile. This strategy is predicated on its efficiency, cost-effectiveness, and amenability to large-scale synthesis.
The key transformation involves a diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring system. The subsequent chlorination at the 3-position is achieved using a well-established and reliable method.
Process Workflow
The overall synthetic process is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluoro-1H-indazole
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-fluorobenzonitrile | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl, 37%) | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
| Toluene | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house |
| Brine | Saturated Solution | In-house |
| Anhydrous Sodium Sulfate | - | Commercially Available |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermocouple
-
Addition funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a 10 L three-necked round-bottom flask with a mechanical stirrer, a thermocouple, and an addition funnel.
-
Charge Reactants: Charge the flask with 2-amino-5-fluorobenzonitrile (500 g, 3.67 mol) and concentrated hydrochloric acid (2.5 L). Stir the mixture to form a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice-water bath.
-
Diazotization: Prepare a solution of sodium nitrite (278 g, 4.04 mol) in deionized water (1 L). Add this solution dropwise to the stirred slurry via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Cyclization: Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Vigorous gas evolution (N₂) will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with toluene (3 x 2 L).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-fluoro-1H-indazole.
Step 2: Synthesis of this compound
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Fluoro-1H-indazole | Crude from Step 1 | - |
| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available |
| Acetonitrile | Anhydrous | Commercially Available |
| Deionized Water | - | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermocouple
-
Reflux condenser
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: Equip a 10 L three-necked round-bottom flask with a mechanical stirrer, a thermocouple, and a reflux condenser.
-
Charge Reactants: Charge the flask with the crude 6-fluoro-1H-indazole (from Step 1) and acetonitrile (5 L). Stir to dissolve.
-
Chlorination: Add N-chlorosuccinimide (538 g, 4.04 mol) portion-wise to the solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to precipitate the product.
-
Isolation: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake with cold acetonitrile (2 x 500 mL) and then with deionized water (2 x 1 L) to remove any remaining succinimide.
-
Purification: Recrystallize the crude product from an ethyl acetate/hexanes solvent system to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization and Data
Table 1: Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 6-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 80-90 (crude) | Light brown solid | 125-128 |
| This compound | C₇H₄ClFN₂ | 170.58 | 75-85 (purified) | Off-white to pale yellow solid | 148-151 |
Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.65 (s, 1H), 7.85 (dd, J = 8.8, 5.2 Hz, 1H), 7.58 (dd, J = 8.8, 2.0 Hz, 1H), 7.20 (td, J = 8.8, 2.0 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 160.2 (d, J = 240.4 Hz), 141.8, 137.9, 122.5 (d, J = 10.1 Hz), 121.3 (d, J = 25.3 Hz), 112.4 (d, J = 4.0 Hz), 97.9 (d, J = 27.3 Hz).
-
Mass Spectrometry (ESI): m/z 171.0 [M+H]⁺.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Chemical Hazards:
-
2-Amino-5-fluorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
N-Chlorosuccinimide: Corrosive. Causes skin irritation and serious eye damage.
-
Hydrazine Hydrate: A suspected carcinogen and highly reactive. Extreme caution is required when handling this reagent.
Waste Disposal:
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete diazotization | Temperature too high; old sodium nitrite solution | Maintain temperature strictly between 0-5 °C. Use a freshly prepared sodium nitrite solution. |
| Low yield in chlorination | Insufficient heating or reaction time | Ensure the reaction reaches reflux and monitor by TLC/HPLC for completion. Extend reaction time if necessary. |
| Product difficult to precipitate | Supersaturation | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Impurities in the final product | Incomplete reaction; inefficient purification | Monitor reactions closely for completion. Optimize recrystallization conditions (solvent ratio, cooling rate). |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the described procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for their research and development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-6-fluoro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-6-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly low reaction yields. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yield is a frequent and frustrating issue in multi-step organic synthesis. The key to resolving it lies in a systematic approach to identify the root cause. This guide is structured to walk you through the most common problems encountered during the synthesis of this compound, which typically proceeds via a diazotization-cyclization of a substituted aniline precursor.
Q1: My diazotization of 2-amino-4-fluorotoluene (or a similar precursor) seems incomplete or is yielding significant side products. What's going wrong?
A1: The diazotization step is highly sensitive to reaction conditions. Incomplete reaction or the formation of unwanted byproducts often stems from issues with temperature control, acid concentration, or the quality of your sodium nitrite.
The formation of the diazonium salt is a critical step.[1][2][3][4][5] The reaction involves the nitrosation of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5]
Common Pitfalls and Solutions:
-
Temperature Control: The diazonium salt is notoriously unstable at higher temperatures.[4] It is crucial to maintain the reaction temperature between 0-5 °C. Exceeding this range can lead to decomposition of the diazonium salt, often resulting in the formation of phenolic impurities and a significant reduction in yield.
-
Troubleshooting: Use an ice-salt bath for more consistent cooling. Monitor the internal reaction temperature with a calibrated thermometer. Add the sodium nitrite solution slowly and dropwise to prevent exothermic spikes.
-
-
Acid Concentration: An insufficient amount of acid can lead to incomplete diazotization and the formation of diazoamino compounds from the reaction of the diazonium salt with the unreacted starting amine.
-
Troubleshooting: Ensure you are using a sufficient excess of a strong, non-nucleophilic acid like hydrochloric acid or tetrafluoroboric acid.[5]
-
-
Sodium Nitrite Quality: Old or improperly stored sodium nitrite can be less effective, leading to an incomplete reaction.
-
Troubleshooting: Use a fresh, unopened bottle of sodium nitrite. If you suspect your reagent is old, it's best to replace it.
-
Q2: I'm observing a lower than expected yield after the Sandmeyer reaction to introduce the chloro group. What are the likely causes?
A2: The Sandmeyer reaction, which introduces the chloro group, is a radical-nucleophilic aromatic substitution that relies on a copper(I) catalyst.[1] Low yields at this stage can often be attributed to catalyst quality, reaction temperature, or competing side reactions.
Key Considerations for the Sandmeyer Reaction:
| Parameter | Common Issue | Recommended Solution |
| Copper(I) Chloride Catalyst | Oxidation of Cu(I) to Cu(II) | Use freshly prepared or high-purity CuCl. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Reaction Temperature | Premature decomposition of the diazonium salt | Add the diazonium salt solution to the CuCl solution slowly, maintaining the recommended temperature for the specific protocol. |
| Side Reactions | Formation of biaryl compounds | This can indicate a competing radical pathway. Ensure adequate concentration of the chloride source. |
Experimental Protocol: A Robust Sandmeyer Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time in your protocol.
-
Monitor the reaction progress by TLC or LC-MS to determine the point of completion.
Q3: The final cyclization to form the indazole ring is inefficient. What factors influence this step?
A3: The intramolecular cyclization to form the indazole ring is a critical bond-forming step. The efficiency of this reaction is often dependent on the solvent, base, and the nature of the substituents on the aromatic ring.
While the specific mechanism can vary based on the synthetic route, the general principle involves an intramolecular nucleophilic attack to form the pyrazole ring fused to the benzene ring.
Optimization Strategies:
-
Solvent Choice: The polarity of the solvent can significantly influence the rate of cyclization. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., toluene, xylene), depending on your specific substrate.
-
Base Selection: If your reaction requires a base, its strength and steric hindrance are important. Common choices include potassium carbonate, sodium hydride, or organic bases like triethylamine. A base that is too strong or too weak can lead to side reactions or an incomplete reaction.
-
Temperature: Some cyclization reactions require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition. It is advisable to perform a temperature screen to find the optimal balance.
Q4: My final product is difficult to purify, and I'm seeing persistent impurities. What are some effective purification strategies?
A4: Purification of this compound can be challenging due to the presence of regioisomers or other closely related impurities. A multi-step purification approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from organic impurities.
-
Column Packing: Use silica gel as the stationary phase.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.
-
-
Recrystallization: If you obtain a solid product after chromatography that is still not pure enough, recrystallization can be a powerful final purification step.
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic strategy involves the diazotization of a 2-amino-4-fluorotoluene derivative, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent intramolecular cyclization.[1][2][3] Variations of this route are widely documented in the chemical literature.
Q2: Are there any alternative synthetic methods for indazole synthesis that might offer better yields?
A2: Yes, several other methods for synthesizing the indazole core have been reported.[6][7] These include transition metal-catalyzed cross-coupling reactions and cycloaddition reactions.[6][7] For instance, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can provide substituted 3-aminoindazoles.[7] Exploring these alternative routes may be beneficial if you consistently face issues with the classical approach.
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A3: A combination of analytical techniques is crucial for both reaction monitoring and final product characterization.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To track the formation of the desired product and identify any major byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product's identity.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are paramount.
-
Diazonium Salts: Be aware that isolated diazonium salts can be explosive. It is best practice to use them in solution immediately after their formation and not to isolate them unless absolutely necessary and with appropriate safety measures in place.
-
Reagents: Handle all chemicals, especially strong acids, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work Environment: All steps of the synthesis should be performed in a well-ventilated fume hood.
III. Visualizing the Workflow
To aid in troubleshooting, the following diagram illustrates a decision-making workflow for addressing low yields in the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yields.
IV. References
-
Vasudevan, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: --INVALID-LINK--
-
Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: --INVALID-LINK--
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: --INVALID-LINK--
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Available at: --INVALID-LINK--
-
Defense Technical Information Center. (n.d.). New Diazo Process. Available at: --INVALID-LINK--
-
Khan Academy. (n.d.). Sandmeyer reaction. Available at: --INVALID-LINK--
-
ChemSpider. (n.d.). Diazotization of an aromatic amine. Available at: --INVALID-LINK--
-
ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: --INVALID-LINK--
-
BLDpharm. (n.d.). 3-Chloro-6-fluoro-5-nitro-1H-indazole. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: --INVALID-LINK--
-
Google Patents. (1997). Process for the preparation of fluoro compounds from the corresponding amines. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Available at: --INVALID-LINK--
-
National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: --INVALID-LINK--
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: --INVALID-LINK--
-
Georganics. (n.d.). 3-Chloro-1H-indazole. Available at: --INVALID-LINK--
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Available at: --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: --INVALID-LINK--
-
Chem-Impex. (n.d.). 3-Chloro-6-methyl-1H-indazole. Available at: --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Halogenated Indazoles
Welcome to the technical support center for the synthesis of halogenated indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical building blocks. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of indazole halogenation and minimize the formation of common side products.
Introduction
Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of halogen atoms onto the indazole ring is a key synthetic step, providing a handle for further functionalization through cross-coupling reactions.[4] However, the halogenation of indazoles is not always straightforward and can be plagued by issues such as poor regioselectivity and the formation of multiple products. This guide provides practical, experience-based solutions to common challenges encountered during these syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of halogenated indazoles, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Formation of Polyhalogenated Side Products (Di-, Tri-halogenation)
Question: My reaction is producing significant amounts of di- and/or tri-halogenated indazoles instead of the desired mono-halogenated product. How can I improve the selectivity for mono-halogenation?
Root Cause Analysis: The indazole ring is susceptible to electrophilic substitution at multiple positions. Over-halogenation typically occurs when the reaction conditions are too harsh, the reaction time is too long, or an excess of the halogenating agent is used. The relative reactivity of the different positions on the indazole ring also plays a crucial role.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your halogenating agent. Start with a 1:1 molar ratio of the indazole to the halogenating agent. Even a slight excess of the halogenating agent can lead to polyhalogenation.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further halogenation of the desired product. Lowering the reaction temperature can also help to increase selectivity.[2]
-
Choice of Halogenating Agent: N-Halosuccinimides (NBS, NCS) are generally milder and more selective than elemental halogens like Br₂.[1][4] Consider using NBS for bromination or NCS for chlorination to achieve better control over the reaction.
-
Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. For instance, performing the reaction in a less polar solvent may temper the reactivity and improve selectivity. Recent studies have shown that environmentally friendly solvents like water or ethanol can be effective for mono-halogenation under optimized conditions.[1][2]
Table 1: Effect of Reaction Conditions on Mono- vs. Poly-halogenation
| Parameter | Condition Favoring Mono-halogenation | Condition Leading to Poly-halogenation |
| Halogenating Agent | N-Halosuccinimides (NBS, NCS) | Elemental Halogens (Br₂, Cl₂) |
| Stoichiometry (Indazole:Halogen) | 1:1 or slight excess of indazole | > 1:1 |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Elevated temperatures |
| Reaction Time | Monitored and quenched upon completion | Extended reaction times |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Question: I am obtaining a mixture of halogenated indazole isomers (e.g., substitution at C3, C5, and C7). How can I direct the halogenation to a specific position?
Root Cause Analysis: The regioselectivity of indazole halogenation is influenced by a combination of electronic and steric factors of the indazole substrate, the nature of the halogenating agent, and the reaction conditions. The C3 position is generally the most nucleophilic and prone to electrophilic attack.[4] However, substitution at other positions can occur, especially in 2-substituted indazoles where C3, C5, and C7 are potential sites for halogenation.[1][2]
Solutions:
-
Protecting Groups: The use of protecting groups on the indazole nitrogen can influence the regioselectivity. While N1- or N2-alkylation can lead to mixtures, specific protecting groups can direct halogenation.
-
Directed Metalation: Directed ortho-metalation (DoM) strategies can provide excellent regioselectivity. This involves deprotonation at a specific position directed by a functional group, followed by quenching with an electrophilic halogen source.
-
Catalyst Control: The use of specific catalysts can steer the reaction towards a particular isomer. For example, certain Lewis acids may coordinate to the indazole nitrogen and direct the incoming electrophile.
-
Substituent Effects: The electronic properties of existing substituents on the indazole ring will influence the position of further substitution. Electron-donating groups will activate the ring towards electrophilic attack, while electron-withdrawing groups will deactivate it.
Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Competing N-Alkylation vs. C-Halogenation
Question: When attempting to halogenate my N-unsubstituted indazole, I am observing N-alkylation from my solvent or other reagents. How can I prevent this?
Root Cause Analysis: The nitrogen atoms of the indazole ring are nucleophilic and can compete with the carbon atoms for electrophiles.[3][5][6] In the presence of alkylating agents, which can be the solvent itself (e.g., alkyl halides) or arise from side reactions, N-alkylation can become a significant side reaction. This leads to a mixture of N1- and N2-alkylated indazoles, which may or may not be halogenated.[7]
Solutions:
-
Solvent Choice: Avoid using potentially reactive alkyl halide solvents. Opt for inert solvents such as acetonitrile, DMF (use with caution and ensure purity), or ethereal solvents like THF or dioxane.
-
Protecting the Nitrogen: If N-alkylation is a persistent issue, consider protecting the indazole nitrogen before halogenation. A common protecting group is the Boc group, which can be readily removed after the halogenation step.
-
Reaction Conditions: The choice of base and reaction temperature can significantly influence the ratio of N-alkylation to C-halogenation. For C-halogenation, typically acidic or neutral conditions are preferred.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose halogenating agent for indazoles?
For mono-halogenation, N-halosuccinimides (NBS for bromination, NCS for chlorination) are often the reagents of choice due to their milder nature and better selectivity compared to elemental halogens.[1][4]
Q2: How can I purify my halogenated indazole from unreacted starting material and polyhalogenated byproducts?
Standard column chromatography on silica gel is typically effective for separating mono-halogenated indazoles from both the more polar starting material and the less polar polyhalogenated byproducts. Careful selection of the eluent system is key to achieving good separation.
Q3: Can I selectively halogenate the C5 or C7 position?
Directing halogenation to the C5 or C7 position can be challenging. It often requires an indazole that is already substituted at the C3 position. The regioselectivity will then be governed by the directing effects of the existing substituents. In some cases, specific reaction conditions have been developed to favor C7 halogenation.[1][2]
Q4: My halogenated indazole appears to be unstable. What are the possible degradation pathways?
Halogenated indazoles are generally stable compounds. However, under certain conditions, such as in the presence of strong nucleophiles or upon exposure to UV light, they may undergo degradation. Hydrolysis of the halogen can occur, particularly with iodoindazoles, to form the corresponding hydroxyindazole.[8] It is recommended to store halogenated indazoles in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: General Procedure for Mono-bromination of a 2-Substituted Indazole using NBS
-
Dissolution: Dissolve the 2-substituted indazole (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-chlorination of a 2-Substituted Indazole using NCS
-
Dissolution: Dissolve the 2-substituted indazole (1.0 eq.) in a suitable solvent such as acetonitrile or water.[1]
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq.) to the solution.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 50-95 °C) and stir.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the bromination protocol.
Reaction Scheme: Electrophilic Halogenation of 2-Phenyl-2H-indazole
Caption: General reaction scheme for the halogenation of a 2-substituted indazole.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. soc.chim.it [soc.chim.it]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of Halogenoalkanes | Algor Cards [cards.algoreducation.com]
Technical Support Center: Purification of 3-Chloro-6-fluoro-1H-indazole by Recrystallization
Welcome to the technical support center for the purification of 3-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can achieve the desired purity for your compound.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a successful recrystallization will yield a highly pure crystalline product, free from starting materials, reaction byproducts, and other contaminants.
The key to a successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent will dissolve the crude this compound at an elevated temperature but will have limited solubility for it at lower temperatures, thus allowing the pure compound to crystallize upon cooling. Conversely, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the recrystallization of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities in your sample will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:
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Starting Materials: Unreacted precursors used in the synthesis.
-
Regioisomers: Depending on the cyclization strategy, isomeric forms of the indazole may be formed.[1]
-
Over-halogenated Species: If a halogenation step is involved, di- or poly-halogenated byproducts might be present.
-
Residual Solvents: Solvents used in the synthesis or work-up that were not completely removed.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures for extended periods).
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: Solvent selection is a critical step and often requires some empirical testing. Here is a systematic approach:
-
"Like Dissolves Like": Start by considering the polarity of this compound. As a substituted indazole, it has both polar (N-H bond, aromatic nitrogen atoms) and non-polar (chlorophenyl ring) characteristics. Solvents of intermediate polarity are often a good starting point.
-
Small-Scale Solubility Tests: Use small amounts of your crude product (10-20 mg) in test tubes with various solvents (0.5-1 mL). Test a range of solvents with varying polarities.
-
Ideal Solubility Profile: The ideal solvent will exhibit poor solubility at room temperature but high solubility at its boiling point.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed. For substituted indazoles, mixtures of a polar organic solvent with water (e.g., acetone/water, ethanol/water, methanol/water) are often effective.[2]
Q3: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the solution temperature or if the solution is supersaturated. Here are some remedies:
-
Reheat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level, and then allow it to cool slowly.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling often promotes oiling. You can insulate the flask to slow down the cooling rate.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the cooled solution to induce crystallization.
-
Change Solvent System: If oiling persists, the solvent system may be inappropriate. A different solvent or a different ratio in a mixed solvent system should be tested.
Q4: The recovery of my purified compound is very low. How can I improve the yield?
A4: Low recovery can be due to several factors:
-
Using Too Much Solvent: The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtration.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.
-
Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of the cold recrystallization solvent to avoid redissolving the product.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not a good "good" solvent for the compound. | Try a more polar or less polar solvent based on initial observations. Consider a mixed solvent system where you dissolve the compound in a small amount of a good solvent and then add a poor solvent. |
| Compound is soluble in the cold solvent. | The solvent is too good of a solvent. | The compound will not crystallize effectively. Choose a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature. |
| Colored impurities remain in the crystalline product. | The impurities have similar solubility to the product. | Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount to avoid adsorbing your product. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is slow to initiate. | 1. Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal. 2. If the solution is not saturated, evaporate some of the solvent to increase the concentration and then cool again. 3. Cool the solution in an ice bath for a longer period. |
| Crystals are very fine or powdery. | Crystallization occurred too rapidly. | Allow the solution to cool more slowly. An insulated container or a Dewar flask can be used to slow down the cooling process. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with the desired solubility profile is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
This protocol is used when a single solvent is not suitable. A common and effective approach for substituted indazoles involves a polar organic solvent and water.[2]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol or acetone) at its boiling point.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the crystals under vacuum.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic for "Oiling Out"
Caption: Troubleshooting logic for addressing the issue of "oiling out".
Safety Precautions
Working with this compound and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: 3-Chloro-1H-indazole, a related compound, is known to cause skin and eye irritation and may cause respiratory irritation.[3][4][5][6] Assume this compound has similar hazards. Avoid inhalation, ingestion, and skin contact.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames and ensure proper grounding to prevent static discharge.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]
- 5. 3-CHLORO-1H-INDAZOLE CAS#: 29110-74-5 [m.chemicalbook.com]
- 6. 3-CHLORO-1H-INDAZOLE | 29110-74-5 [amp.chemicalbook.com]
Technical Support Center: Optimizing Temperature for 1H-Indazole Ring Formation
Welcome to the Technical Support Center for optimizing the cyclization temperature in 1H-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for 1H-indazole cyclization, and why is it so variable?
A1: There is no single "optimal" temperature for 1H-indazole synthesis; the ideal temperature is highly dependent on the specific synthetic route and substrates. However, a general range of 80-120°C is often cited for cyclizations involving hydrazine precursors.[1] Some modern catalytic methods operate under milder conditions, even at room temperature, while others may require temperatures as high as 150°C.[2][3]
The significant variability arises from several factors:
-
Reaction Mechanism: Different synthetic strategies, such as those starting from o-haloaryl N-sulfonylhydrazones, 2-aminomethyl-phenylamines, or o-nitro-ketoximes, have different activation energy barriers for the key cyclization step.[3][4][5]
-
Substituent Effects: The electronic nature of substituents on the aromatic ring can significantly influence the reactivity of the starting materials and the stability of intermediates. Electron-withdrawing groups, for instance, may necessitate higher temperatures to facilitate cyclization.
-
Solvent Choice: The boiling point of the chosen solvent naturally caps the maximum reaction temperature at atmospheric pressure. Furthermore, solvent polarity can affect the solubility of reactants and the stabilization of transition states. Aprotic solvents like DMSO and DMF have been shown to improve yields in certain syntheses, in part due to their high boiling points.[2]
-
Catalyst System: The presence and type of catalyst are paramount. For example, copper-catalyzed Ullmann-type cyclizations may proceed at lower temperatures (e.g., 55°C or 105°C) compared to uncatalyzed thermal cyclizations.[6][7] Palladium-catalyzed reactions also often proceed under mild conditions.[2]
Q2: I'm observing low yields in my cyclization step. Could the temperature be the culprit?
A2: Absolutely. Suboptimal temperature is a frequent cause of low yields. It's a delicate balance:
-
Temperature Too Low: The reaction may be incomplete, leaving a significant amount of starting material.[1] The activation energy for the cyclization is not being sufficiently overcome, leading to a slow reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to distinguish between a slow reaction and one that has stalled due to other factors.[8]
-
Temperature Too High: While higher temperatures increase the reaction rate, they can also promote undesired side reactions, leading to the formation of byproducts and decomposition of both starting materials and the desired product.[8][9] This can manifest as a complex mixture of products and a lower isolated yield of the target 1H-indazole.
A systematic temperature optimization study is often the most effective way to address low yields.
Q3: What are the common side products when the cyclization temperature is too high?
A3: Elevated temperatures can open up several undesired reaction pathways.[8] Common side products include:
-
Isomer Formation: The formation of the thermodynamically less stable 2H-indazole isomer can be favored at higher temperatures in some synthetic routes.[8]
-
Dimerization and Polymerization: Increased thermal energy can lead to intermolecular reactions, forming dimeric or polymeric impurities that can be difficult to remove.[2]
-
Decomposition: Both the starting materials and the indazole product can be susceptible to thermal degradation, especially if the reaction is prolonged at high temperatures.
-
Hydrazone Formation: In syntheses involving hydrazines, stable hydrazone intermediates may form, which may not cyclize efficiently if the temperature is not optimal.[2]
-
Decarboxylation: If the starting material contains a carboxylic acid group, high temperatures can lead to decarboxylation, resulting in an undesired byproduct.[10]
Q4: How does solvent choice interact with temperature optimization?
A4: The solvent plays a critical role that goes beyond simply dissolving the reactants.
-
Boiling Point: As mentioned, the solvent's boiling point sets the upper limit for the reaction temperature under standard atmospheric pressure. High-boiling point solvents like DMSO, DMF, or PEG-400 are often used to achieve the necessary temperatures for cyclization.[2][9]
-
Heat Transfer: The efficiency of heat transfer within the reaction mixture is influenced by the solvent's properties and the stirring rate. Uneven heating can create localized hot spots, promoting side reactions.
-
Microwave Chemistry: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for temperature optimization.[11][12] Microwaves directly heat the reactants and solvent, allowing for rapid and uniform heating to temperatures above the solvent's conventional boiling point (in a sealed vessel).[12] This can significantly shorten reaction times and improve yields.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: The reaction is not proceeding to completion, even after extended reaction times.
Potential Cause: The reaction temperature is too low to overcome the activation energy barrier for cyclization.
Troubleshooting Steps:
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely at each new temperature point using TLC or LC-MS.
-
Solvent Change: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling point solvent (e.g., from THF to dioxane, or from dioxane to DMF).
-
Catalyst Introduction: If the reaction is uncatalyzed, investigate the literature for a suitable catalyst system (e.g., copper or palladium-based) that may lower the activation energy and allow the reaction to proceed at a lower temperature.[2][13]
-
Microwave Irradiation: Employing a microwave reactor can often drive sluggish reactions to completion by providing rapid and efficient heating.[11]
Issue 2: The reaction yields a complex mixture of products with a low yield of the desired 1H-indazole.
Potential Cause: The reaction temperature is too high, leading to side reactions and/or decomposition.[9]
Troubleshooting Steps:
-
Systematic Temperature Reduction: Decrease the reaction temperature in 10-20°C increments. While this may slow down the reaction, it can significantly improve selectivity and reduce the formation of byproducts.[10][14]
-
Time Optimization: At a given temperature, a shorter reaction time might be sufficient to form the product without allowing for significant byproduct formation. Run a time-course study to find the optimal reaction duration.
-
Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For instance, activating a carboxylic acid before adding an amine can sometimes improve yields by minimizing side reactions.[10]
-
Slow Addition of Reagents: Adding a reactive reagent slowly over time can help maintain a low concentration in the reaction mixture, which can suppress side reactions that are higher order in that reagent.[14]
Issue 3: The ratio of 1H- to 2H-indazole isomers is unfavorable.
Potential Cause: Temperature can influence the regioselectivity of the cyclization.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Generally, lower temperatures favor the formation of the thermodynamically more stable 1H-indazole isomer.[10]
-
Solvent and Base Selection: The choice of solvent and base can have a profound impact on regioselectivity. For N-alkylation reactions, which can compete with cyclization, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF is known to favor the N-1 substituted product.[8]
-
Protecting Groups: In some cases, employing a protecting group on one of the nitrogen atoms can direct the reaction towards the desired isomer.[14]
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Optimization Study
This protocol outlines a systematic approach to identifying the optimal temperature for your 1H-indazole cyclization.
-
Reaction Setup: In parallel reaction vessels, set up identical reactions with your starting material, reagents, and solvent.
-
Temperature Gradient: Place each reaction vessel in a heating block or oil bath set to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the product and any byproducts.
-
Analysis: After a set time (e.g., 24 hours), or once the starting material is consumed in the most promising reaction, quench all reactions.
-
Work-up and Yield Determination: Perform an identical work-up and purification for each reaction. Determine the isolated yield of the 1H-indazole for each temperature.
-
Purity Assessment: Analyze the purity of the product from each temperature point by NMR or LC-MS to ensure that higher yields are not coming at the expense of purity.
Data Presentation: Effect of Temperature on Yield
The following table illustrates hypothetical results from a temperature optimization study, demonstrating the trade-off between reaction rate and side product formation.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Key Byproduct (%) |
| 1 | 80 | 24 | 45 | 40 | < 2 |
| 2 | 90 | 24 | 70 | 65 | < 3 |
| 3 | 100 | 12 | 95 | 88 | 5 |
| 4 | 110 | 8 | >99 | 85 | 10 |
| 5 | 120 | 6 | >99 | 75 | 18 |
In this example, 100°C provides the best balance of high yield and minimal byproduct formation.[9]
Visualization of the Optimization Workflow
The process of optimizing the cyclization temperature can be visualized as a decision-making workflow.
Caption: Workflow for temperature optimization in 1H-indazole synthesis.
By systematically addressing the variable of temperature and understanding its interplay with other reaction conditions, you can significantly improve the yield, purity, and reproducibility of your 1H-indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
Issues with regioselectivity in the functionalization of 3-Chloro-6-fluoro-1H-indazole
Welcome to the technical support center for the regioselective functionalization of 3-chloro-6-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The indazole core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, its functionalization is often plagued by challenges in controlling regioselectivity, particularly at the two nitrogen atoms of the pyrazole ring (N1 and N2). This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs): The N1 vs. N2 Challenge
This section addresses the most fundamental and common questions regarding the regiocontrol of N-functionalization.
Q1: I performed an N-alkylation on this compound and obtained a mixture of two isomers. Why did this happen?
This is the most common issue when working with 1H-indazoles. The formation of a mixture of N1 and N2 substituted products occurs because deprotonation of the indazole N-H bond generates an indazolide anion. This anion is an ambident nucleophile , meaning it has two reactive sites of differing character: the N1 and N2 atoms.[3] Direct alkylation, therefore, frequently leads to a mixture of both regioisomers, and the ratio is highly dependent on the reaction conditions.[1][4]
Q2: What are the critical factors that control whether the reaction proceeds at the N1 or N2 position?
The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these allows you to steer the reaction toward your desired isomer. The key factors are:
-
Base and Counterion: The choice of base determines the nature of the indazolide salt. Strong hydride bases like sodium hydride (NaH) form a tight ion pair between the Na⁺ cation and the indazolide anion. This cation can coordinate with the N2 lone pair, sterically blocking it and directing the electrophile to the N1 position.[1][5] In contrast, weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar solvents lead to more dissociated, "solvent-separated" ion pairs, often resulting in mixtures.[3][6]
-
Solvent: The solvent's polarity plays a crucial role. Non-polar aprotic solvents like tetrahydrofuran (THF) or dioxane promote the formation of tight ion pairs, favoring N1-alkylation when used with bases like NaH.[5][6] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation, leading to a more "free" anion and often producing mixtures or favoring the N2 product under certain conditions.[6]
-
Substituents on the Indazole Ring: The existing substituents have a profound electronic and steric influence.
-
C7 Position: A bulky substituent at the C7 position (adjacent to N1) will sterically hinder attack at N1, thus favoring N2 functionalization.[3] Conversely, electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to strongly direct alkylation to the N2 position.
-
C3 Position: For this compound, the chloro group is moderately electron-withdrawing. Other electron-withdrawing groups at C3 (like -COMe or -CO₂Me) have been shown to significantly enhance N1 selectivity when using NaH in THF.
-
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8] Consequently, the N1-substituted product is often the thermodynamically favored isomer. Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the N1 product.[8][9] The N2-substituted product is often the kinetically favored product, formed faster under milder conditions.[10] Mitsunobu conditions, for example, are known to often favor the formation of the N2 isomer.[6][9]
Troubleshooting Guide: N-Functionalization Reactions
This section provides specific troubleshooting advice for common problems encountered during N-alkylation and N-arylation.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Poor N1:N2 Regioselectivity | 1. Use of weak base/polar solvent combination: Conditions like K₂CO₃ in DMF are known to give mixtures.[3] | Switch to a well-established N1-selective system: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the most reliable method for achieving high N1-selectivity.[5] The Na⁺ cation coordinates to N2, sterically directing the electrophile to N1. |
| 2. Reaction is under kinetic control: The N2 isomer may be forming as the kinetic product. | Promote thermodynamic equilibrium: If the N1 isomer is desired, try increasing the reaction temperature or extending the reaction time to allow the kinetic N2 product to equilibrate to the more stable N1 product.[8][9] | |
| Low or No Conversion | 1. Insufficiently reactive electrophile: Alkyl chlorides are less reactive than bromides or iodides. | Increase electrophile reactivity: Switch to the corresponding alkyl bromide or iodide. For very unreactive systems, converting the electrophile to a tosylate or mesylate can significantly improve the reaction rate. |
| 2. Poor solubility of the indazolide salt: The deprotonated indazole may not be fully dissolved, limiting its availability to react. | Modify the solvent system: While THF is best for N1-selectivity, a small amount of a co-solvent like DMF can sometimes improve solubility and yield, though it may slightly erode regioselectivity. Monitor the N1:N2 ratio carefully. | |
| 3. Steric hindrance: A very bulky electrophile or a substituent at the C7 position may be preventing the reaction. | Increase reaction temperature: For sterically hindered substrates, higher temperatures (e.g., refluxing THF) may be necessary to overcome the activation energy barrier. | |
| Difficulty Achieving N2 Selectivity | 1. Thermodynamic equilibration: The reaction may be reverting to the more stable N1 isomer. | Employ kinetic conditions: Use lower temperatures and shorter reaction times. Mitsunobu conditions are a classic choice for favoring N2-alkylation.[9] |
| 2. N1-directing conditions: Use of NaH in THF will strongly disfavor N2-alkylation. | Change the base/solvent system: Consider using bases like Cs₂CO₃ or K₂CO₃ in DMF. While mixtures are common, these conditions often provide a higher proportion of the N2 isomer compared to NaH/THF.[6] The presence of an electron-withdrawing group at C7 is the strongest driver for N2 selectivity.[6] |
Workflow for Selective N-Alkylation
The following diagram outlines the decision-making process for achieving the desired N-alkylation regioisomer.
Caption: Decision workflow for N1 vs. N2 alkylation.
Troubleshooting Guide: C-H Functionalization & Cross-Coupling
Functionalizing the carbon framework of this compound presents a different set of regioselectivity challenges.
Q3: I want to perform a Suzuki or Buchwald-Hartwig reaction. Which position is most reactive?
With a halogen at the C3 position, this is the most natural site for palladium-catalyzed cross-coupling reactions. The C3-Cl bond can be readily coupled with boronic acids (Suzuki) or amines (Buchwald-Hartwig). However, to avoid complications from competitive N-arylation, it is highly advisable to first protect the indazole nitrogen. A protecting group also enhances the solubility and stability of the substrate.
For functionalizing other positions (C4, C5, C7), you would typically need an indazole with a halogen at the desired position or employ direct C-H activation strategies.
Q4: I am attempting a direct C-H arylation, but the reaction is not selective. How can I control the position of functionalization?
Direct C-H functionalization on an unprotected indazole is challenging due to multiple potential reaction sites.[9] Regiocontrol is typically achieved by installing a directing group (DG) .[11][12][13]
-
N1-Substituent as a Directing Group: An appropriately chosen group at the N1 position (often installed selectively using the methods described above) can direct C-H activation to the C7 position.
-
N2-Substituent as a Directing Group: A substituent at the N2 position can direct functionalization to the C3 position.[14] However, since your substrate already has a chloro group at C3, this is less relevant for C-H activation and more for cross-coupling.
-
Protecting Groups as Directing Groups: Certain protecting groups can be used to direct lithiation (a precursor to functionalization). For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group at N2 can direct regioselective lithiation at the C3 position, which can then be reacted with various electrophiles.[15]
Analytical Characterization: How to Differentiate N1 and N2 Isomers
Correctly identifying your regioisomers is critical. The most powerful and definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 2D Heteronuclear Multiple Bond Correlation (HMBC).[16][17]
-
The Key HMBC Correlation: The distinction relies on the long-range (2-3 bond) couplings between the protons on the new substituent and the carbons of the indazole core.
-
N1-Isomer: You will observe a clear correlation from the protons of the methylene group attached to the nitrogen (the N-CH₂ -R protons) to the C7a carbon of the indazole ring.
-
N2-Isomer: You will observe a correlation from the N-CH₂ -R protons to the C3 carbon of the indazole ring.[16]
-
Caption: Key HMBC correlations for isomer identification.
Validated Experimental Protocols
These protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Highly N1-Selective Alkylation of this compound
This protocol is based on conditions known to maximize N1 selectivity by forming a tight ion pair.[5]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clearer solution as the sodium salt forms.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
-
Expected Outcome: N1:N2 ratio > 95:5.
-
Protocol 2: N-Protection and C3-Suzuki Cross-Coupling
This two-step protocol first protects the nitrogen to prevent side reactions and then performs a Suzuki coupling at the C3-Cl position.
Step A: N1-Protection with a Boc Group
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Purification: Concentrate the reaction mixture and purify by column chromatography to yield N1-Boc-3-chloro-6-fluoro-1H-indazole.
Step B: Suzuki Cross-Coupling
-
Reaction Setup: To a flask, add the N1-Boc-protected indazole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a suitable solvent like dimethoxyethane (DME) or a toluene/water mixture.
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[18]
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. The Boc group can be removed subsequently under acidic conditions (e.g., TFA in DCM) if desired.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Chloro-6-fluoro-1H-indazole in Solution
Welcome to the technical support center for 3-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
I. Overview of this compound Stability
This compound is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system. The stability of this molecule in solution is influenced by its core indazole structure and the electronic effects of its halogen substituents. Like many indazole derivatives, it is susceptible to degradation under various conditions, including exposure to certain pH levels, light, and oxidative stress.[1] The primary tautomeric form is the 1H-indazole, which is generally the most thermodynamically stable. However, solution-based dynamics can promote the formation of less stable tautomers that may be more reactive.
This guide will address common stability-related questions in a practical, question-and-answer format, providing both theoretical explanations and actionable troubleshooting protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My analytical results for this compound are inconsistent. Could the compound be degrading in my sample diluent?
Answer: Yes, inconsistent analytical results are a common symptom of compound instability in solution. The choice of solvent and the pH of your diluent are critical factors.
Underlying Expertise: The indazole ring is generally most stable in a neutral to slightly acidic pH range.[2] Both strongly acidic and strongly basic conditions can promote hydrolysis. The chloro substituent at the 3-position can be susceptible to nucleophilic displacement, particularly under basic conditions, which could lead to the formation of 3-hydroxy-6-fluoro-1H-indazole.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Recommendation: For maximum stability, prepare stock solutions in aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Store these stock solutions at -20°C or below for long-term use.
-
Aqueous Solutions: If your experiment requires an aqueous medium, always prepare the solution fresh. Avoid prolonged storage of aqueous solutions.
-
-
pH Assessment of Aqueous Diluents:
-
Recommended pH: Buffer your aqueous solutions to a pH between 4 and 6 to minimize hydrolysis.[2]
-
Investigation: If you suspect pH-related degradation, perform a simple experiment by preparing your compound in different buffers (e.g., pH 3, pH 5, pH 7, pH 9) and analyzing the purity at initial and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
-
Analytical Method Check:
-
Ensure your analytical method (e.g., HPLC-UV) is "stability-indicating." This means the method can resolve the parent compound from its potential degradation products. If you are unsure, a forced degradation study is recommended (see Q3).
-
Q2: I've observed a new, unexpected peak in my chromatogram after leaving my sample on the autosampler. What could this be?
Answer: The appearance of a new peak, particularly after exposure to ambient conditions, strongly suggests degradation. For indazoles, this is often due to photodegradation or thermal stress.
Underlying Expertise: A well-documented degradation pathway for 1H-indazoles is a photochemical rearrangement to the corresponding benzimidazole.[1] This process is often initiated by UV light and proceeds through an excited-state tautomerization to the less stable 2H-indazole, which then rearranges.[1]
Troubleshooting & Identification Workflow:
-
Protect from Light: Immediately implement light-protection measures.
-
Use amber vials or wrap clear vials in aluminum foil.
-
If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
-
Characterize the Degradant:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the new peak. If it has the same mass as your parent compound, it is likely an isomer, supporting the phototransposition to 2-chloro-7-fluoro-1H-benzimidazole theory.
-
If the mass is different, it may indicate other degradation pathways such as oxidation or hydrolysis.
-
-
Confirm Photostability:
-
Prepare two samples. Expose one to a controlled light source (as per ICH Q1B guidelines, if available) and keep the other in the dark.[2]
-
Analyze both samples at various time points to confirm if light is the cause of the degradation.
-
Diagram: Proposed Photodegradation Pathway
Caption: Proposed pathway for the photodegradation of this compound.
Q3: How can I proactively assess the stability of this compound and identify its potential degradation products?
Answer: A forced degradation (or stress testing) study is the definitive way to understand your molecule's stability profile. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.
Underlying Expertise: Forced degradation studies are a cornerstone of pharmaceutical development, helping to establish degradation pathways and develop stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[5]
Experimental Protocol: Forced Degradation Study
This protocol provides a standard starting point. You may need to adjust concentrations, temperatures, and durations based on the observed stability of this compound.
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Acetonitrile (ACN).
-
-
Stress Conditions (run in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8-24 hours. (Note: Base hydrolysis is often faster).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of purified water. Incubate at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in ACN:water) to a light source according to ICH Q1B guidelines.[2]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples and a control sample by a suitable stability-indicating HPLC method, preferably with both UV and MS detection to identify and characterize the degradants.
-
Table 1: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway | Likely Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Cleavage of indazole ring (less common) | Ring-opened species |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | Nucleophilic substitution of Chlorine | 3-Hydroxy-6-fluoro-1H-indazole |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of the pyrazole ring | N-oxides or ring-opened products |
| Photolysis | UV/Visible light (ICH Q1B) | Photochemical rearrangement | 2-Chloro-7-fluoro-1H-benzimidazole |
| Thermal | >60°C in solution | General decomposition | Varies; may produce multiple minor products |
Diagram: Forced Degradation Experimental Workflow
Caption: General experimental workflow for a forced degradation study.
III. Summary of Best Practices for Handling this compound Solutions
-
Solvent Choice: Use aprotic solvents like DMSO or ACN for stock solutions.
-
Storage: Store solid compound and stock solutions at -20°C or below, protected from light.
-
Aqueous Preparations: Prepare aqueous solutions fresh for each experiment. If buffering is required, maintain a pH between 4 and 6.
-
Light Protection: Always use amber vials or other light-blocking containers for solutions.
-
Temperature Control: Avoid exposing solutions to high temperatures. Use a cooled autosampler for analytical runs.
-
Method Validation: Ensure your analytical method is stability-indicating by performing a forced degradation study.
By adhering to these guidelines, you can minimize the risk of compound degradation and ensure the accuracy and reproducibility of your research involving this compound.
IV. References
-
BenchChem. (2025). Technical Support Center: Indazole Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution. --INVALID-LINK--
-
BLDpharm. (n.d.). 3-Chloro-6-fluoro-5-nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. --INVALID-LINK--
-
PMC - NIH. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. --INVALID-LINK--
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. --INVALID-LINK--
References
Technical Support Center: Troubleshooting Peak Broadening in the NMR Analysis of 3-Chloro-6-fluoro-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in NMR spectroscopy: peak broadening, with a specific focus on 3-Chloro-6-fluoro-1H-indazole. As a substituted indazole, this molecule presents unique considerations due to its potential for proton exchange, aggregation, and tautomerism, all of which can significantly impact spectral quality. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1H NMR spectrum of this compound shows broad, poorly resolved peaks. What are the likely causes?
Peak broadening in the NMR spectrum of a small molecule like this compound can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule. The most common culprits can be categorized as follows:
-
Chemical Exchange Phenomena: The indazole ring system contains a labile N-H proton.[1] This proton can undergo exchange with other molecules of the analyte, residual water, or protic solvents.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening, particularly for the N-H proton and any protons coupled to it.[1] Tautomerism, where the proton can reside on either nitrogen of the pyrazole ring, is also a form of chemical exchange that can contribute to this effect.[2]
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Molecular Aggregation: Small, planar heterocyclic molecules, especially those with hydrogen bonding capabilities, can self-associate or aggregate in solution.[3][4] This is particularly relevant for drug-like molecules.[3] Aggregation leads to an increase in the effective molecular weight and a decrease in the rate of molecular tumbling. Slower tumbling results in shorter transverse relaxation times (T2), which manifests as broader NMR signals.[3]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions from glassware or reagents) can cause significant line broadening.[5] Paramagnetic species have unpaired electrons that create strong local magnetic fields, leading to very efficient relaxation of nearby nuclei and, consequently, broad peaks.
-
Instrumental Issues: Poor magnetic field homogeneity is a frequent cause of broad peaks. This is typically addressed through a process called "shimming," which involves adjusting small magnetic fields to counteract inhomogeneities.[6] Improperly set instrument parameters can also contribute to poor spectral quality.
The following sections will provide detailed protocols to diagnose and address each of these potential issues.
In-Depth Troubleshooting Protocols
Protocol 1: Diagnosing and Mitigating Chemical Exchange
Chemical exchange involving the N-H proton is a common issue for indazole derivatives. The following experiments can help you identify and manage this phenomenon.
This is a quick and definitive method to identify signals from labile protons.
Step-by-Step Methodology:
-
Acquire a standard 1H NMR spectrum of your this compound sample in a deuterated aprotic solvent (e.g., CDCl3, acetone-d6).
-
Add a single drop of deuterium oxide (D2O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow the sample to settle for a few minutes.
-
Re-acquire the 1H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity in the second spectrum due to the exchange of the proton for a deuterium atom, which is not observed in 1H NMR.[7][8][9] Any other peaks that broaden or disappear are likely involved in hydrogen bonding with the N-H proton.
Changing the temperature can alter the rate of chemical exchange, leading to changes in peak shape.
Step-by-Step Methodology:
-
Prepare your sample in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d8, THF-d8). Ensure you are using an appropriate NMR tube designed for VT experiments (e.g., Norell S400 or Wilmad 507 or higher).[10]
-
Acquire a 1H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually increase the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[10][11][12]
-
If broadening persists or worsens, return to room temperature and then gradually decrease the temperature in 10-20 K increments, again allowing for equilibration at each step.[10][11][12]
-
Analysis:
-
Fast Exchange: If the peaks sharpen at higher temperatures, it indicates that you are moving further into the fast exchange regime, where the exchange rate is much faster than the NMR timescale, resulting in an averaged, sharp signal.[10][11]
-
Slow Exchange: If the broad peak resolves into two or more distinct, sharper peaks at lower temperatures, it suggests you are slowing down the exchange process to the point where the individual species can be observed.[10][11]
-
Intermediate Exchange: If the peaks are broadest at a specific temperature, you have identified the coalescence point where the exchange rate is on the same order as the frequency difference between the exchanging sites.
-
Protocol 2: Investigating Molecular Aggregation
If your peaks remain broad even after accounting for chemical exchange, aggregation may be the culprit.
This experiment helps determine if the chemical shifts and line widths are concentration-dependent, a hallmark of aggregation.
Step-by-Step Methodology:
-
Prepare a stock solution of your this compound sample at a known, relatively high concentration (e.g., 50-100 mM) in your chosen deuterated solvent.
-
Acquire a 1H NMR spectrum of this initial sample.
-
Perform a series of 2-fold serial dilutions directly in the NMR tube, acquiring a spectrum at each concentration (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Analysis: Carefully compare the chemical shifts and the line widths of the peaks across the different concentrations.
-
Aggregation: If you observe a significant change in chemical shifts and a sharpening of the peaks upon dilution, it is strong evidence of aggregation.[3] At lower concentrations, the equilibrium shifts from the aggregated state to the monomeric state, which tumbles more rapidly and gives sharper signals.
-
No Aggregation: If the chemical shifts and line widths remain constant with changing concentration, aggregation is unlikely to be the cause of the peak broadening.
-
Protocol 3: Eliminating Paramagnetic Impurities
Paramagnetic impurities can be insidious. Proper sample preparation is key to avoiding their effects.
Best Practices for Sample Preparation:
-
Use High-Purity Solvents: Use freshly opened, high-quality deuterated solvents. Older solvents can accumulate impurities.
-
Filter Your Sample: Before transferring your solution to the NMR tube, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5][13]
-
Degas Your Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas (e.g., argon or nitrogen) through your sample for several minutes before capping the NMR tube.[13] This is particularly important for sensitive experiments like T1 measurements or NOE studies.[13]
-
Glassware Cleaning: Ensure your NMR tubes and any glassware used for sample preparation are scrupulously clean. Avoid using cleaning agents that contain paramagnetic metals (e.g., chromic acid).[13]
Protocol 4: Optimizing Instrument Shimming
Good shimming is fundamental to obtaining high-resolution NMR spectra.
A Simplified Manual Shimming Workflow:
-
Lock the Spectrometer: Ensure a stable lock on the deuterium signal of your solvent.
-
Display the Lock Signal: Open the lock display window on your spectrometer software.
-
Iterative Adjustment of Z-shims:
-
Begin by adjusting the Z1 shim to maximize the lock level.
-
Next, adjust the Z2 shim to further maximize the lock level.
-
Return to Z1 and re-optimize.
-
Repeat this iterative adjustment of Z1 and Z2 until no further improvement in the lock level is observed.
-
-
Higher-Order Z-shims: If necessary, proceed to adjust Z3 and Z4, always re-optimizing the lower-order shims after each adjustment.[6]
-
Non-spinning Shims (if applicable): If you are not spinning your sample, you will also need to adjust the X and Y shims, followed by the XZ and YZ shims, again iteratively.
Most modern spectrometers have automated shimming routines (e.g., topshim) that are highly effective. However, manual shimming can sometimes provide superior results, especially for challenging samples.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting broad NMR peaks.
Caption: Key chemical phenomena leading to peak broadening.
Summary of Quantitative Data
| Issue | Diagnostic Experiment | Key Parameter | Observation Indicating Issue |
| Chemical Exchange | D2O Exchange | Signal Intensity | Disappearance of N-H proton signal.[7][8][9] |
| Variable Temperature NMR | Temperature (K) | Sharpening at high temp (fast exchange) or splitting at low temp (slow exchange).[10][11] | |
| Aggregation | Dilution Study | Concentration (mM) | Chemical shift changes and peak sharpening at lower concentrations.[3] |
| Paramagnetic Impurities | Sample Re-preparation | Sample Purity | Sharper peaks after filtering and degassing.[5][13] |
| Poor Shimming | Re-shimming | Lock Level | Increased lock level and sharper peaks.[6] |
Conclusion
Peak broadening in the NMR spectrum of this compound is a multifaceted problem that requires a systematic and logical approach to troubleshoot. By sequentially investigating chemical exchange, aggregation, paramagnetic impurities, and instrumental factors, researchers can effectively diagnose the root cause of poor spectral quality and implement the appropriate corrective measures. This guide provides the necessary protocols and conceptual framework to navigate these challenges, ensuring the acquisition of high-resolution NMR data essential for accurate structural elucidation and characterization.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-1H-indazole (29110-74-5) at Nordmann - nordmann.global [nordmann.global]
- 6. researchgate.net [researchgate.net]
- 7. resource.aminer.org [resource.aminer.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. dspace.ncl.res.in [dspace.ncl.res.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of N-Alkylation on 3-Chloro-6-fluoro-1H-indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of N-alkylation on substituted indazoles, with a specific focus on 3-Chloro-6-fluoro-1H-indazole. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthetic utility is often hampered by the challenge of controlling regioselectivity at the N1 and N2 positions.[1][2] Direct alkylation frequently yields a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[3][4]
This guide is structured to provide not just protocols, but a foundational understanding of the principles governing the reaction's outcome. By understanding the "why" behind the "how," you can troubleshoot effectively and rationally design experiments to achieve your desired N1 or N2 alkylated product.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I'm performing an N-alkylation on my this compound and getting a mixture of N1 and N2 isomers. Why is this happening and what's the first thing I should change?
This is the most common issue encountered. The indazole anion, formed after deprotonation, is an ambident nucleophile with significant electron density on both nitrogen atoms. The final product ratio is a result of a delicate balance between reaction conditions.[5][6] The first and most critical parameter to adjust is your base and solvent system .
Using common conditions like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often leads to poor selectivity and mixtures of isomers.[4][6] For instance, alkylating methyl 5-bromo-1H-indazole-3-carboxylate with K₂CO₃/DMF gives N1 and N2 products in nearly equal amounts.[7] To enhance selectivity, a switch to a non-polar aprotic solvent and a strong hydride base is the recommended first step.
Q2: My goal is the N1-alkylated product. How can I dramatically improve the selectivity for this isomer?
To favor the N1 position, you need to create conditions that either exploit the greater thermodynamic stability of the 1H-indazole tautomer or sterically obstruct the N2 position.[8][9]
-
The Gold Standard: Sodium Hydride (NaH) in Tetrahydrofuran (THF). This combination is widely reported to provide excellent N1 selectivity for a variety of indazoles, particularly those with substituents at the C3 position.[2][5][10] The prevailing mechanistic hypothesis suggests that the small sodium cation forms a tight ion pair, coordinating with both the N2 nitrogen and the C3-chloro substituent. This chelation effect sterically shields the N2 position, forcing the alkylating agent to attack the more accessible N1 nitrogen.[7][8] For many 3-substituted indazoles, this method can yield >99:1 selectivity in favor of the N1 isomer.[1]
-
Promote Thermodynamic Control: The N1-alkylated indazole is generally the more thermodynamically stable product.[9][11] Running the reaction at a higher temperature for a longer duration can sometimes allow the initially formed kinetic (N2) product to revert and equilibrate to the more stable thermodynamic (N1) product, provided a reversible mechanism exists.[12][13] A recently developed method achieves high N1 selectivity through a thermodynamically controlled reductive amination pathway.[11][14]
Q3: Conversely, how can I selectively synthesize the N2-alkylated isomer?
Achieving N2 selectivity requires overriding the inherent thermodynamic preference for the N1 product. This is typically done by creating conditions that favor kinetic control or by using specific reaction types.
-
The Mitsunobu Reaction: This is a highly reliable method for favoring the N2 position. The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD consistently yields the N2 isomer as the major product.[3][8][9] For example, alkylating methyl 1H-indazole-3-carboxylate under Mitsunobu conditions produced an N1:N2 ratio of 1:2.5.[8][9]
-
Exploit Steric Hindrance: While your specific substrate lacks a C7 substituent, it's a critical principle to know. A bulky group at the C7 position effectively blocks the N1 position, directing alkylation almost exclusively to N2. For indazoles with 7-NO₂ or 7-CO₂Me groups, N2 selectivity can be as high as 96-99%, even when using NaH in THF.[1][2]
Q4: My reaction has stalled and is showing low or no conversion. What are the likely causes and solutions?
Low conversion can stem from several factors.[6]
-
Insufficiently Strong Base: If you are using a weak base like sodium carbonate with a less reactive solvent like THF, deprotonation may be incomplete.[8]
-
Solution: Switch to a stronger base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS).[10]
-
-
Inactive Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and tosylates.
-
Solution: If using an alkyl bromide with low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or switching to a more reactive electrophile like an alkyl tosylate.[6]
-
-
Poor Solubility: The indazole salt may not be fully soluble in the reaction solvent.
-
Solution: While THF is ideal for N1 selectivity, if solubility is a major issue, a co-solvent might be necessary, though this could compromise the N1:N2 ratio. Ensure your reagents are anhydrous, as water can quench the base.
-
Q5: The N1 and N2 isomers have very similar Rf values on TLC, and I can't separate them by column chromatography. What can I do?
This is a common and frustrating problem.[6]
-
Prevention is the Best Cure: The most effective strategy is to re-optimize the reaction to produce a single isomer, eliminating the need for a difficult separation.
-
Chromatography Optimization: If separation is unavoidable, use a high-performance silica gel and a very shallow solvent gradient (e.g., starting with pure hexane and increasing the ethyl acetate concentration by 0.5-1% increments).
-
Alternative Separation Techniques: Consider preparative HPLC or Supercritical Fluid Chromatography (SFC) if available, as these can often resolve isomers that are inseparable by standard column chromatography.
Q6: How can I be certain I have the N1 vs. the N2 isomer?
Unambiguous structural assignment is critical.
-
NMR Spectroscopy: This is the definitive method. A combination of 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments is required. In the HMBC spectrum of the N1 isomer, a 3-bond correlation is typically observed between the N1-substituent's protons and the C7a carbon of the indazole core. For the N2 isomer, a correlation would be seen to the C3 carbon.[8][9] The chemical shift of the C3 carbon is also a useful diagnostic, often appearing at a different chemical shift in the N1 vs. N2 isomer.[15]
-
UV Derivative Spectrophotometry: This has been reported as a simpler, alternative technique to distinguish between N1 and N2 substituted indazole-3-carboxylic acids and may be applicable to other substituted indazoles.[16]
Guiding Principles: The Science of Regioselectivity
An understanding of the underlying physical organic chemistry is key to mastering this reaction. The N1/N2 ratio is dictated by a competition between the kinetic and thermodynamic pathways.[12][13]
Caption: Kinetic vs. Thermodynamic control in indazole alkylation.
-
Kinetic Product (Often N2): This is the product that forms the fastest, via the pathway with the lowest activation energy (Ea).[17][18] Conditions that are irreversible and run at low temperatures tend to favor the kinetic product.
-
Thermodynamic Product (Often N1): This is the most stable product. The 1H-indazole tautomer is typically more stable than the 2H-tautomer.[8][9] If the reaction conditions allow for reversibility (e.g., higher temperatures), the initially formed products can equilibrate, leading to a final mixture that reflects the relative thermodynamic stability of the products.[12][17]
The choice of base and solvent directly influences which pathway dominates by affecting the nature of the indazolide cation-anion pair.[8][10] In a solvent like THF, Na⁺ forms a "tight ion pair" with the indazolide anion. This association is strong and can sterically direct the reaction. In more polar, coordinating solvents like DMSO or DMF, the cation is solvated, creating a "solvent-separated" or "loose" ion pair, which behaves more like a free anion, leading to less selectivity.[8][10]
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize literature data, illustrating the impact of key reaction parameters on the N1:N2 product ratio.
Table 1: Effect of Base and Solvent on N-pentylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Time (h) | Conversion (%) | N1:N2 Ratio | Reference |
|---|---|---|---|---|---|---|
| 1 | Cs₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 | [9] |
| 2 | K₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 | [8] |
| 3 | NaH (1.2) | THF | 2 | 100 | >99:1 | [1][10] |
| 4 | NaHMDS (1.2) | THF | 2 | 100 | 13.4:1 | [10] |
| 5 | KHMDS (1.2) | THF | 2 | 100 | 11.2:1 | [10] |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.[9]
Table 2: Influence of Indazole Substituents on Regioselectivity (NaH in THF)
| Entry | Indazole Substituent | Alkylating Agent | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| 1 | 3-CO₂Me | n-pentyl bromide | >99:1 | [1][2] |
| 2 | 3-tert-butyl | n-pentyl bromide | >99:1 | [1][2] |
| 3 | 5-NO₂ | n-pentyl bromide | 1:1.2 | [10] |
| 4 | 7-NO₂ | n-pentyl bromide | 1:24 | [1][2] |
| 5 | 7-CO₂Me | n-pentyl bromide | <1:99 | [1][2] |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.[9]
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation using NaH/THF [6][19][20]
This protocol is optimized to maximize the yield of the N1-alkylated product for 3-substituted indazoles like this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl halide or tosylate (1.1 - 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (ethyl acetate, brine, Na₂SO₄)
-
-
Procedure:
-
Setup: Add the this compound (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add the sodium hydride (1.2 equiv). Caution: Hydrogen gas is evolved; ensure adequate ventilation and perform this step slowly.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (1.1-1.2 equiv) dropwise to the suspension at room temperature (or at 0 °C for highly reactive electrophiles).
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) until completion, as monitored by TLC or LC-MS. Reactions are typically complete within 2-18 hours.[10]
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
-
// N1 Path cond_n1 [label="Switch to NaH in THF\n(0°C to RT)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield_n1 [label="Check Conversion", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; good_yield_n1 [label="Success:\nHigh N1 Selectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_yield_n1 [label="Low Conversion?", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_n1 [label="1. Use more reactive electrophile (Iodide/Tosylate)\n2. Increase temperature to 50°C\n3. Ensure anhydrous conditions", shape=box, align=left];
// N2 Path cond_n2 [label="Switch to Mitsunobu Conditions:\n(Alcohol, PPh3, DIAD/DEAD in THF)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", align=left]; check_yield_n2 [label="Check Conversion", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; good_yield_n2 [label="Success:\nN2 is Major Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_yield_n2 [label="Low Conversion?", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_n2 [label="1. Ensure anhydrous conditions\n2. Check purity of PPh3 and DIAD/DEAD\n3. Increase reaction time/temperature", shape=box, align=left];
// Connections start -> q1; q1 -> n1_path [label="N1"]; q1 -> n2_path [label="N2"];
n1_path -> cond_n1; cond_n1 -> check_yield_n1; check_yield_n1 -> good_yield_n1 [label="Good"]; check_yield_n1 -> low_yield_n1 [label="Low"]; low_yield_n1 -> troubleshoot_n1; troubleshoot_n1 -> cond_n1 [style=dashed, label="Re-attempt"];
n2_path -> cond_n2; cond_n2 -> check_yield_n2; check_yield_n2 -> good_yield_n2 [label="Good"]; check_yield_n2 -> low_yield_n2 [label="Low"]; low_yield_n2 -> troubleshoot_n2; troubleshoot_n2 -> cond_n2 [style=dashed, label="Re-attempt"]; }
Caption: Troubleshooting workflow for poor regioselectivity.
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction [21][22]
This protocol leverages the inherent preference of the Mitsunobu reaction to favor alkylation at the N2 position.
-
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
-
-
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the DIAD or DEAD (1.5 equiv) dropwise over several minutes. An exothermic reaction and color change are often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS indicates consumption of the starting material.
-
Concentration: Remove the THF under reduced pressure. The crude mixture will contain the product along with triphenylphosphine oxide and the hydrazide byproduct.
-
Purification: Purify the crude residue directly by flash column chromatography. The byproducts are typically much more polar than the desired N-alkylated indazoles, allowing for separation.
-
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. fiveable.me [fiveable.me]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 3-chloro-6-fluoro-1H-indazole Synthesis
Welcome to the technical support guide for the synthesis of 3-chloro-6-fluoro-1H-indazole. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Our goal is to provide actionable insights and troubleshooting strategies rooted in chemical principles to address the unique challenges this molecule presents. The synthesis, particularly steps involving diazotization, requires stringent control and a deep understanding of the reaction's thermodynamics and kinetics to ensure safety, purity, and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent yields and the formation of a dark, tar-like byproduct during the diazotization of 2-amino-4-fluoro-6-chlorobenzonitrile. What is the likely cause and how can we mitigate this?
A1: This is a classic sign of poor temperature control during the formation of the diazonium salt intermediate. Diazonium salts derived from anilines are notoriously unstable at elevated temperatures.
-
Causality Explained: The diazotization reaction is highly exothermic.[1] If the heat generated is not efficiently removed, localized "hot spots" can form within the reactor. In aqueous solutions, most diazonium salts begin to decompose at temperatures above 5°C, leading to the evolution of nitrogen gas (N₂) and the formation of phenolic impurities and other polymeric materials.[2][3] This decomposition is often what leads to the dark, tarry appearance of the reaction mixture. On a larger scale, this heat and gas generation can become uncontrollable, posing a significant safety hazard.[1]
-
Troubleshooting & Optimization Protocol:
-
Reactor and Cooling: Ensure your reactor has adequate cooling capacity for the intended scale. A jacketed reactor with a powerful chiller is essential. For very large scales, consider a semi-batch process where the sodium nitrite solution is added slowly to the acidic amine slurry to control the rate of heat evolution.
-
Strict Temperature Monitoring: Maintain an internal reaction temperature between 0°C and 5°C throughout the sodium nitrite addition and for the duration the diazonium salt is present.[2][4] Use multiple temperature probes if possible to detect any localized heating.
-
Addition Rate: Add the sodium nitrite solution dropwise or via a syringe pump at a rate that ensures the temperature does not exceed 5°C.
-
Quenching: Before workup or any subsequent steps, it is critical to quench any unreacted diazonium salt. This is often done with a reducing agent like sulfamic acid or sodium bisulfite, which safely converts the diazonium salt to a more stable species.
-
Q2: Our process involves the use of sodium nitrite for diazotization. What are the critical safety rules for handling this reagent and the resulting diazonium salt on a large scale?
A2: The generation and handling of diazonium salts are among the most hazardous operations in industrial chemistry. Adherence to strict safety protocols is non-negotiable. Many diazonium salts are explosive when isolated in a dry, solid state and can be sensitive to shock, friction, and heat.[1][5]
-
Expertise & Trustworthiness: The core principle is to never isolate the diazonium salt . It should always be generated and used in situ in a cold solution. The following rules are critical for safe operation:
-
Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite. An excess can lead to side reactions and makes quenching more difficult.[2]
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper (it will turn blue/black). Neutralize any excess with a small amount of sulfamic acid or urea until the test is negative.[2]
-
Maintain Low Temperature: As discussed in Q1, keeping the temperature below 5°C is crucial for stability.[3]
-
Ensure Proper Venting: The reaction generates nitrogen gas, both from the desired reaction and from decomposition. The reactor must be properly vented to avoid pressure buildup.[1]
-
Avoid Precipitation: Never allow the diazonium salt to precipitate out of solution. This can happen if the concentration is too high or if the wrong counter-ion is present. Solid diazonium salts are exceptionally dangerous.[5]
-
Quench Before Workup: Before raising the temperature, performing extractions, or moving to the next step, ensure any residual diazonium salt is quenched.[5]
-
Below is a decision-making workflow for handling diazonium intermediates during scale-up.
Caption: Diazonium Intermediate Safety Workflow.
Q3: During the cyclization step to form the indazole ring, we are getting a mixture of isomers. How can we improve the regioselectivity?
A3: Regioselectivity in indazole synthesis is a common challenge and is highly dependent on the substitution pattern of the starting material and the reaction conditions. While the specific synthesis of this compound often proceeds via a directed cyclization that inherently provides high regioselectivity, issues can still arise.
-
Mechanistic Insight: The cyclization typically involves an intramolecular nucleophilic attack. The position of this attack can be influenced by the electronic effects of the substituents on the aromatic ring. In some cases, protecting groups on the indazole nitrogen can direct subsequent reactions, although for the initial ring formation, control is dictated by the precursor's structure.[6]
-
Troubleshooting & Optimization:
-
Purity of Starting Material: First, confirm the purity and isomeric integrity of your starting material (e.g., 2-amino-4-fluoro-6-chlorobenzonitrile). Isomeric impurities in the starting material will directly lead to isomeric products.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents (e.g., acetic acid, dioxane, DMF) to see if regioselectivity improves.
-
Temperature Profile: While the diazotization must be cold, the subsequent cyclization step may require heating. A carefully controlled heating ramp can sometimes favor the formation of the thermodynamically more stable isomer over a kinetically favored one. Experiment with different cyclization temperatures.
-
pH Control: The pH of the reaction mixture can be critical. For some indazole syntheses, adjusting the pH can favor one cyclization pathway over another.[5]
-
Q4: Purification of the final product by column chromatography is not feasible for our scale. What are some effective, scalable purification strategies for this compound?
A4: Relying on chromatography for multi-kilogram scale purification is often uneconomical and impractical. Recrystallization and/or slurry washes are the preferred industrial methods.
-
Strategy & Protocol:
-
Crude Product Isolation: After the reaction workup (e.g., quenching, neutralization, and extraction), the crude product is typically isolated by concentrating the solvent.
-
Solvent Screening for Recrystallization: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble or are insoluble at all temperatures.
-
Recommended Solvents to Screen: Toluene, heptane/ethyl acetate mixtures, isopropanol, or acetonitrile are often good starting points for heterocyclic compounds.
-
-
Experimental Protocol: Recrystallization
-
Step 1: Transfer the crude solid to a clean, appropriately sized reactor.
-
Step 2: Add a minimum amount of the chosen hot solvent to dissolve the crude product completely.
-
Step 3: If there are insoluble impurities, perform a hot filtration to remove them.
-
Step 4: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can be beneficial.
-
Step 5: Once crystallization appears complete, cool the mixture further using an ice bath or chiller to maximize recovery.
-
Step 6: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
The general workflow for synthesis and purification is visualized below.
Caption: General Synthesis & Purification Workflow.
Data Summary: Critical Parameters for Diazotization
| Parameter | Recommended Range / Condition | Rationale & Scale-Up Considerations | Potential Risks of Deviation |
| Temperature | 0°C to 5°C | Diazonium salts are thermally unstable.[2][3] Efficient heat removal is critical on a large scale to prevent decomposition. | Runaway reaction, N₂ gas evolution, pressure buildup, formation of tar and phenolic impurities, low yield.[1] |
| NaNO₂ Stoichiometry | 1.0 - 1.05 equivalents | Avoids excess nitrous acid, which can lead to side reactions and requires more extensive quenching.[2] | Formation of N-nitroso impurities, potential for violent decomposition with certain impurities. |
| Acid | Strong mineral acid (e.g., HCl, H₂SO₄) | Ensures complete dissolution of the amine salt and provides the acidic medium necessary for the formation of nitrous acid. | Incomplete reaction, precipitation of free amine, poor yield. |
| pH | < 2 | Maintains the stability of the diazonium salt. At higher pH (5-6), explosive diazoanhydrides can form.[5] | Formation of hazardous and explosive side products. |
| Quenching Agent | Sulfamic Acid or Urea | Safely destroys excess nitrous acid before proceeding.[2] | Uncontrolled reactions in subsequent steps if unreacted nitrous acid is present. |
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro vs. 3-Bromo Indazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly at the 3-position, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for this purpose. A common synthetic challenge lies in the choice of the halide at the 3-position, typically chloro or bromo, which significantly impacts reactivity, reaction conditions, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of 3-chloroindazoles versus 3-bromoindazoles in these key transformations, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Decisive Factor: The Carbon-Halogen Bond
The observed difference in reactivity between 3-chloro and 3-bromo indazoles in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the inherent properties of the carbon-halogen (C-X) bond. Two key factors dictate this reactivity trend:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond.[1][2] This lower bond dissociation energy for the C-Br bond means that less energy is required to cleave it during the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1]
-
Oxidative Addition Kinetics: The oxidative addition of the palladium(0) catalyst to the C-X bond is a critical step in the catalytic cycle.[1] This step is generally faster for aryl bromides than for aryl chlorides. The greater polarizability of the C-Br bond facilitates a more effective interaction with the electron-rich palladium(0) center, accelerating the rate of oxidative addition.[1]
This fundamental difference in reactivity generally follows the trend I > Br > OTf > Cl.[1] Consequently, 3-bromoindazoles are typically more reactive than their 3-chloro counterparts, often leading to higher yields under milder conditions and in shorter reaction times.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. When comparing the reactivity of 3-chloro and 3-bromo indazoles in this reaction, the difference is stark.
Experimental evidence shows that the Suzuki-Miyaura coupling of unprotected (NH) 3-bromoindazoles with various boronic acids proceeds efficiently under microwave irradiation, affording good to excellent yields.[3] In contrast, under similar conditions, the reaction with unprotected (NH) 3-chloroindazole resulted in a low yield of only 32%, with 48% of the starting material recovered, indicating a significantly lower reactivity.[3]
However, the lower reactivity of 3-chloroindazoles can be overcome with the appropriate choice of catalyst system. The development of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has enabled the efficient coupling of these more challenging substrates, providing high yields where older catalyst systems failed.[4]
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1H-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [3] |
| 3-Chloro-1H-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 2 | 32 | [3] |
| 3-Chloro-1H-indazole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 15 | 75 | [4] |
Experimental Protocols
This protocol is adapted from a reported procedure for the coupling of free (NH) 3-bromoindazoles.[3]
Materials:
-
3-Bromo-1H-indazole (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-dioxane (3 mL)
-
Ethanol (1.5 mL)
-
Water (0.5 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add 3-bromo-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the 1,4-dioxane, ethanol, and water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is based on an optimized procedure for the coupling of 3-chloroindazoles.[4]
Materials:
-
3-Chloro-1H-indazole (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (2.0 mmol, 2.0 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube
Procedure:
-
In a Schlenk tube, combine 3-chloro-1H-indazole, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ and SPhos under a positive pressure of argon.
-
Add the degassed 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture at 100 °C for 15 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Forging the C-N Bond
The amination of aryl chlorides often requires more sophisticated and sterically hindered phosphine ligands (e.g., Josiphos-type ligands, BrettPhos) to achieve high yields, a consequence of the stronger C-Cl bond.[6]
Experimental Protocols
This generalized protocol is adapted from literature procedures for the amination of aryl bromides.[7]
Materials:
-
3-Bromo-1H-indazole (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add 3-bromo-1H-indazole and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
This protocol incorporates a more active catalyst system often required for aryl chlorides.[8]
Materials:
-
3-Chloro-1H-indazole (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
LiHMDS (1.5 mmol, 1.5 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add the RuPhos Pd G3 precatalyst and LiHMDS under an inert atmosphere.
-
Add 3-chloro-1H-indazole and the amine.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
After cooling, carefully quench the reaction with water.
-
Extract with ethyl acetate, and wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds.[9] The reactivity order of aryl halides in this reaction is also I > Br > Cl > OTf.[9] Therefore, 3-bromoindazoles are expected to be significantly more reactive than 3-chloroindazoles in Sonogashira couplings. While copper-free conditions have been developed, the classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[9] Coupling of aryl chlorides often requires higher temperatures and more specialized catalyst systems.
Experimental Protocols
This is a general protocol for the Sonogashira coupling of aryl bromides.
Materials:
-
3-Bromo-1H-indazole (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (5 mL)
-
Anhydrous THF (5 mL)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 3-bromo-1H-indazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
This protocol utilizes conditions often required for the less reactive aryl chlorides.
Materials:
-
3-Chloro-1H-indazole (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.5 mmol, 1.5 equiv.)
-
PdCl₂(dtbpf) (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv.)
-
Anhydrous DMF (5 mL)
-
Sealed tube
Procedure:
-
In a sealed tube, combine 3-chloro-1H-indazole, the terminal alkyne, PdCl₂(dtbpf), CuI, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle for palladium-catalyzed cross-coupling reactions and a generalized experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. kbfi.ee [kbfi.ee]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Navigating the Bioactive Landscape of Indazole Derivatives: A Comparative Guide to 3-Chloro-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant therapeutic potential.[1] Its versatile nature allows for a diverse range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide offers a deep dive into the biological activity of a specific derivative, 3-Chloro-6-fluoro-1H-indazole, by drawing comparisons with other key indazole analogues. By examining the structure-activity relationships (SAR) of related compounds and providing detailed experimental protocols, we aim to equip researchers with the foundational knowledge to explore the therapeutic promise of this and other halogenated indazoles.
The Indazole Core: A Hub of Biological Activity
Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[3] This core structure is present in a variety of FDA-approved drugs and clinical candidates, highlighting its importance in drug design.[4] The biological activity of indazole derivatives can be finely tuned by substitutions at various positions on the bicyclic ring system. Of particular interest is the role of halogenation in modulating the pharmacological profile of these compounds. The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
Unraveling the Biological Profile of this compound: A Comparative Approach
While comprehensive, direct comparative studies on this compound are not extensively available in the public domain, we can infer its potential biological activities by examining structurally related compounds. A particularly relevant analogue for comparison is 3-chloro-6-nitro-1H-indazole, which has been synthesized and evaluated for its biological effects.[5][6]
Comparative Analysis of Biological Activity
The following table summarizes the known biological activities of various indazole derivatives, providing a framework for postulating the potential activities of this compound. The data for the 3-chloro-6-nitro derivative offers a valuable reference point due to the shared chloro-substitution at the 3-position.
| Indazole Derivative | Biological Activity | Key Findings | Reported IC50/Activity Values | Reference |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Antileishmanial | Derivatives showed moderate to potent activity against Leishmania infantum. The nature of the substituent at the 1-position significantly influenced activity. | IC50 values ranging from 4 µM to over 100 µM against L. infantum. | [5][6] |
| Various Halogenated Indazoles | Kinase Inhibition | Halogen substitutions, particularly fluorine, on the indazole ring can enhance potency and selectivity for various protein kinases. | Varies depending on the specific kinase and compound. | [7] |
| 3-Amino-1H-indazole Derivatives | Anticancer (Antiproliferative) | Showed significant antiproliferative activity against various cancer cell lines. Fluorine substitution was found to be crucial for activity. | IC50 values in the low micromolar range against K562, A549, PC-3, and HepG-2 cell lines. | [4] |
| Indazole-based Compounds (General) | Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes. | Varies depending on the specific target and compound. | [8] |
Based on this comparative data, it is reasonable to hypothesize that This compound may exhibit a range of biological activities, including:
-
Antiproliferative/Anticancer Activity: The presence of both chloro and fluoro substituents suggests potential as a kinase inhibitor or a modulator of other pathways involved in cancer cell proliferation. The fluorine atom at the 6-position could enhance metabolic stability and binding affinity.
-
Anti-inflammatory Activity: Many indazole derivatives have demonstrated anti-inflammatory properties, and the halogen substitutions on this compound may contribute to this activity.
-
Antimicrobial/Antiparasitic Activity: The demonstrated antileishmanial activity of the 3-chloro-6-nitro analogue suggests that this compound could also possess activity against certain pathogens.
Structure-Activity Relationship (SAR): The Influence of Halogenation
The biological activity of indazole derivatives is intricately linked to the nature and position of their substituents. The following diagram illustrates the key positions on the indazole ring and the general influence of halogenation.
Caption: Key substitution points on the indazole ring and the impact of halogenation.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and other derivatives, we provide the following detailed experimental protocols for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase of interest
-
Kinase buffer
-
ATP
-
Substrate (peptide or protein)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Potential Signaling Pathways Modulated by Halogenated Indazoles
Many indazole derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, survival, and inflammation. Based on the known activities of related compounds, this compound could potentially impact pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.
Caption: Potential signaling pathways targeted by halogenated indazole derivatives.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the extensive knowledge of other halogenated indazole derivatives and employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate its biological activity and elucidate its mechanism of action. The strategic placement of chloro and fluoro substituents suggests the potential for enhanced potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for further investigation in the fields of oncology, inflammation, and infectious diseases. This guide serves as a foundational resource to inspire and direct future research into the therapeutic applications of this and other novel indazole derivatives.
References
- 1. 3-Bromo-6-chloro-4-fluoro-1H-indazole|CAS 1000340-85-1 [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-(trifluoromethyl)-1H-indazole | 1000341-24-1 | Benchchem [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 3-Chloro-6-fluoro-1H-indazole Derivatives: Spotlight on X-ray Crystal Structure Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The 3-Chloro-6-fluoro-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Understanding the exact spatial arrangement of atoms within these derivatives is paramount for deciphering structure-activity relationships (SAR) and optimizing lead compounds.
This technical guide provides an in-depth exploration of X-ray crystal structure analysis as the gold standard for unambiguous structure determination of this compound derivatives. We will delve into the causality behind experimental choices, present a detailed workflow, and objectively compare this technique with viable alternatives, supported by experimental data and field-proven insights.
The Unrivaled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the absolute structure of a crystalline small molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the molecule and, consequently, determine the precise coordinates of each atom. This provides unparalleled accuracy in bond lengths, bond angles, and stereochemistry.[1]
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation, they often provide indirect or averaged information.[3][4][5] For complex stereochemical assignments or understanding subtle intermolecular interactions that govern crystal packing, SC-XRD is the ultimate arbiter.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow provides a detailed, step-by-step methodology, explaining the rationale behind each critical stage.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Part 1: Synthesis and Crystallization - The Art of Growing Quality Crystals
The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the final structure is intrinsically linked to the quality of the single crystal.
Experimental Protocol: Crystallization of a this compound Derivative
-
Synthesis and Purification:
-
Synthesize the desired this compound derivative using an appropriate synthetic route. For instance, a common method involves the diazotization of a substituted aniline followed by cyclization.[6]
-
Purify the crude product to the highest possible degree (>98%) using column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
-
Solvent Screening for Crystallization:
-
The choice of solvent is critical. The ideal solvent system is one in which the compound has moderate solubility.
-
Begin by testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Prepare saturated solutions of a small amount of the compound in different solvents at an elevated temperature.
-
-
Slow Evaporation (A Proven Technique):
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a clean vial.[7]
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks. The slow decrease in solvent volume will gradually increase the concentration of the solute, promoting the formation of well-ordered crystals.
-
-
Crystal Harvesting:
-
Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully extract them from the mother liquor using a loop or a fine needle.[8]
-
Part 2: Data Collection and Processing
Modern diffractometers have largely automated the data collection process, but a sound understanding of the underlying principles is essential for troubleshooting and obtaining high-quality data.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting:
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.[8]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[8]
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The exposure time per frame can range from seconds to minutes, with a complete data collection typically taking several hours.[8]
-
-
Data Reduction:
-
The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as background scattering and absorption. This process yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.
-
Part 3: Structure Solution, Refinement, and Validation
This phase involves translating the diffraction data into a three-dimensional atomic model.
-
Structure Solution:
-
The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are employed to determine the initial phases of the structure factors, which allows for the generation of an initial electron density map.
-
-
Structure Refinement:
-
An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.
-
-
Validation:
-
The quality of the final structure is assessed using several metrics, most notably the R-factor (or R1). A good quality structure for a small molecule typically has an R1 factor below 5%.[8] The geometry of the final model (bond lengths, angles, etc.) is also checked against standard values.
-
Case Study: Crystal Structure of 3-Chloro-Substituted Indazole Derivatives
While the specific crystal structure of this compound is not publicly available, we can examine the crystallographic data of closely related 3-chloro-nitro-1H-indazole derivatives to illustrate the type of information obtained.[1][2][9]
| Parameter | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[9] | 3-chloro-1-methyl-5-nitro-1H-indazole[1] | 3-chloro-1-ethyl-6-nitro-1H-indazole[2] |
| Chemical Formula | C₁₀H₈ClN₃O₂ | C₈H₆ClN₃O₂ | C₉H₈ClN₃O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 7.5726(2) Å, b = 9.8742(3) Å, c = 28.1152(8) Å, β = 90.584(2)° | a = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å, β = 96.130(9)° | a = 7.4984(3) Å, b = 16.2805(7) Å, c = 8.3363(3) Å, β = 97.403(4)° |
| Volume (ų) | 2096.03(10) | 868.5(6) | 1009.19(7) |
| Final R1 value | 0.040 | 0.043 | 0.045 |
These data provide the fundamental geometric parameters of the crystal lattice and the low R1 values indicate high-quality, reliable structures.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While SC-XRD provides the definitive structure, other analytical techniques are crucial for characterization and can sometimes offer complementary information, especially when suitable single crystals cannot be obtained.
Caption: A decision-making flowchart for selecting a structural elucidation technique.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1] | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through bond correlations (COSY, HMBC), relative stereochemistry (NOE).[4][5] | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[10] |
| Sample Requirements | High-quality single crystal (0.1-0.4 mm).[8] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be coupled to chromatography (LC-MS, GC-MS). |
| Strengths | Unambiguous and definitive structure determination.[1] | Excellent for analyzing molecules in solution, non-destructive. | High sensitivity, provides molecular formula. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. | Provides information averaged over the solution state, can be ambiguous for complex stereoisomers. | Does not provide direct information on 3D structure or stereochemistry. |
| Typical Application | Absolute structure confirmation, solid-state interaction studies. | Routine characterization, determination of connectivity. | Molecular weight determination, impurity profiling. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. For instance, the coupling patterns in the ¹H NMR spectrum can help to elucidate the substitution pattern on the aromatic ring, while ¹⁹F NMR provides a sensitive probe for the fluorine-containing environment.[11] However, NMR alone may not be sufficient to unambiguously determine the absolute stereochemistry in chiral derivatives or to fully characterize intermolecular interactions in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound with high accuracy (High-Resolution Mass Spectrometry, HRMS).[10] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of the presence of a chlorine atom.[12] Fragmentation patterns can also provide clues about the structure of the molecule. However, MS does not provide direct information about the 3D arrangement of atoms.
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. Its ability to provide a precise and unambiguous three-dimensional atomic map is indispensable for understanding structure-activity relationships and for intellectual property protection. While NMR and MS are essential complementary techniques for routine characterization and confirmation of molecular formula and connectivity, SC-XRD provides the ultimate structural verification. The investment in time and effort to grow high-quality single crystals is often rewarded with a wealth of structural information that can accelerate drug discovery and development programs.
References
- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Chloro-6-fluoro-1H-indazole, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure quality, consistency, and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide will explore and compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as two orthogonal and powerful techniques for the quantification of this compound.
The Foundation: Principles of Analytical Method Validation
Before delving into specific methodologies, it is crucial to understand the core parameters of analytical method validation as stipulated by the ICH Q2(R2) guidelines.[2][3][4][5][6] These parameters ensure that a method is reliable, reproducible, and provides data that is fit for purpose.[1][7]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][7]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of this compound depends on several factors including the nature of the sample matrix, the required sensitivity, and the desired throughput. Below is a comparison of two widely used and powerful techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | RP-HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like this compound. | Applicable if the compound is sufficiently volatile and thermally stable, or can be derivatized. |
| Strengths | - High resolution and quantitative accuracy.- Robust and reproducible.- Wide applicability to a range of compounds. | - Excellent selectivity and sensitivity due to mass detection.- Provides structural information for impurity identification.- High efficiency for volatile compounds. |
| Limitations | - Limited peak identification without a reference standard.- UV detection may lack specificity in complex matrices. | - Not suitable for non-volatile or thermally unstable compounds.- Derivatization can add complexity and potential for error. |
Experimental Protocols and Validation Data
The following sections provide detailed, illustrative protocols for the quantification of this compound using RP-HPLC and GC-MS, along with expected validation data based on established scientific principles and data from analogous compounds.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a C18 column is a suitable choice for the stationary phase, offering good retention and separation from potential impurities.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of this compound.
Detailed Protocol for RP-HPLC Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Expected Validation Performance
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the retention time of the analyte peak. | The method is specific for this compound. |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: < 0.8%Intermediate: < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in flow rate, mobile phase composition, and temperature. | The method is robust within the tested parameter variations. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a high degree of selectivity and sensitivity, making it an excellent orthogonal technique for confirmation and quantification, particularly for identifying and quantifying trace-level impurities. The mass spectrometer detector provides molecular weight and fragmentation information, which is invaluable for unequivocal identification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol for GC-MS Method
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh a sample and dissolve it in ethyl acetate to obtain a final concentration within the calibration range.
-
Expected Validation Performance
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | The method is highly specific due to mass detection. |
| Linearity (r²) | ≥ 0.998 | > 0.998 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: < 1.5%Intermediate: < 2.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~0.03 µg/mL |
| Robustness | % RSD ≤ 5.0% for minor changes in oven temperature ramp and carrier gas flow rate. | The method demonstrates good robustness. |
Conclusion
Both RP-HPLC with UV detection and GC-MS offer viable and robust platforms for the quantification of this compound. The choice between these methods will be dictated by the specific requirements of the analysis.
-
RP-HPLC is an excellent choice for routine quality control, offering high precision, accuracy, and throughput for assay and purity determinations.
-
GC-MS serves as a powerful orthogonal method, ideal for impurity identification and quantification at trace levels, providing a higher degree of confidence in the analytical results through mass spectral data.
For comprehensive characterization and validation, it is recommended to employ both techniques. HPLC can be used as the primary quantitative method, while GC-MS can be utilized for confirmatory analysis and the investigation of any unknown impurities. Adherence to the principles of analytical method validation outlined by the ICH and FDA is essential to ensure the generation of reliable and defensible data throughout the drug development lifecycle.[3][9]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Comparative Guide to the In Vitro Evaluation of 3-Chloro-6-fluoro-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The 1H-indazole ring system is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[3]
The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. The 3-chloro substitution provides a handle for further chemical modification, while the 6-fluoro group can enhance metabolic stability and binding affinity through favorable interactions with target proteins. A recent review on fluorinated heterocycles highlighted that the presence of fluorine at the C6 position of an indazole ring significantly enhanced ROCK1 inhibitory potency and oral bioavailability.[4]
Anticipated Biological Targets and In Vitro Assay Strategies
Based on the known activities of related indazole derivatives, 3-chloro-6-fluoro-1H-indazole analogs are likely to exhibit activity as kinase inhibitors or general cytotoxic agents. The following sections detail the rationale and experimental protocols for assessing these potential activities.
Kinase Inhibition Assays
The indazole scaffold is a common feature in many kinase inhibitors that target key signaling pathways in cancer and inflammatory diseases.[5][6] Analogs of this compound should be screened against a panel of relevant kinases, such as VEGFR-2, FGFR, and BRAF, which are known targets of other indazole derivatives.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[5]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[1]
-
BRAF (B-Raf proto-oncogene, serine/threonine kinase): A key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the assay plate. Include a positive control (a known VEGFR-2 inhibitor, e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Add the VEGFR-2 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Antiproliferative and Cytotoxicity Assays
To assess the effect of the compounds on cancer cell growth and viability, a cell-based assay is essential. The MTT assay is a widely used colorimetric method for this purpose.[7]
A panel of human cancer cell lines should be chosen based on the potential kinase targets. For example:
-
HUVEC (Human Umbilical Vein Endothelial Cells): To assess anti-angiogenic effects (relevant for VEGFR-2 inhibition).
-
A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma), PANC-1 (Pancreatic carcinoma): Commonly used cancer cell lines to evaluate general cytotoxicity.[8]
-
Cell lines with known kinase pathway alterations: For example, melanoma cell lines with BRAF mutations.
-
Reagents and Materials:
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., Doxorubicin) and a negative control (DMSO vehicle).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Data Presentation: Illustrative In Vitro Activity of Indazole Analogs
The following tables provide an example of how to present the in vitro data for a series of hypothetical this compound analogs.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs
| Compound | R-group Modification | VEGFR-2 IC50 (nM) | FGFR1 IC50 (nM) | BRAF V600E IC50 (nM) |
| CF-Ind-01 | -H | 150 | 250 | >1000 |
| CF-Ind-02 | -NH2 | 75 | 120 | 800 |
| CF-Ind-03 | -OCH3 | 120 | 200 | >1000 |
| CF-Ind-04 | -Aryl | 25 | 50 | 450 |
| Sorafenib | Reference | 90 | 58 | 22 |
Table 2: In Vitro Antiproliferative Activity of this compound Analogs
| Compound | HUVEC IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| CF-Ind-01 | 15.2 | 25.8 | 30.1 |
| CF-Ind-02 | 8.5 | 12.3 | 15.6 |
| CF-Ind-03 | 14.8 | 22.5 | 28.4 |
| CF-Ind-04 | 2.1 | 5.6 | 7.9 |
| Doxorubicin | Reference | 0.8 | 1.2 |
Structure-Activity Relationship (SAR) Insights
By comparing the in vitro activity data of a series of analogs with systematic structural modifications, researchers can derive valuable structure-activity relationships. For instance, based on the hypothetical data in the tables above, one might conclude:
-
The introduction of an amino group at the R-position (CF-Ind-02) improves kinase inhibitory and antiproliferative activity compared to the unsubstituted analog (CF-Ind-01).
-
An aryl substitution at the R-position (CF-Ind-04) leads to a significant increase in potency across all tested kinases and cell lines.
These insights are crucial for guiding the next steps in the drug discovery process, such as lead optimization.
Mechanistic Studies
For lead compounds that demonstrate potent in vitro activity, further mechanistic studies are warranted to elucidate their mode of action.
Cell Cycle Analysis
Kinase inhibitors often exert their antiproliferative effects by inducing cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compound.
Signaling Pathway Potentially Targeted by Indazole Analogs
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Although direct comparative data is not abundant, a systematic in vitro evaluation using the assays and strategies outlined in this guide will enable researchers to effectively characterize the biological activity of new analogs, establish structure-activity relationships, and identify lead compounds for further development. The combination of biochemical and cell-based assays provides a robust platform for advancing these compounds through the drug discovery pipeline.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3-Chloro-6-fluoro-1H-indazole
Introduction: The Significance of 3-Chloro-6-fluoro-1H-indazole
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are noted for a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The specific analogue, this compound, serves as a crucial building block for synthesizing more complex molecules, particularly kinase inhibitors in targeted cancer therapies. The strategic placement of the chloro and fluoro substituents allows for fine-tuning of steric and electronic properties, enhancing target affinity and metabolic stability.
Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest for researchers in drug development. This guide provides a head-to-head comparison of two distinct synthetic strategies, offering field-proven insights into their respective methodologies, performance, and practical applicability. We will dissect each route, explaining the causality behind experimental choices and providing the detailed protocols necessary for replication.
Route 1: One-Pot Diazotization and Sandmeyer Cyclization of 2-Amino-4-fluorobenzonitrile
This approach is a convergent and atom-economical route that builds the indazole ring and installs the C3-chloro substituent in a single, albeit mechanistically complex, transformation starting from a commercially available precursor.
Strategic Overview
The core of this strategy relies on the diazotization of the primary aromatic amine of 2-amino-4-fluorobenzonitrile.[1] The resulting diazonium salt is a highly reactive intermediate. In the presence of a copper(I) chloride catalyst, the reaction proceeds via a Sandmeyer-type mechanism. This involves an intramolecular cyclization where the diazonium group is attacked by the nitrogen of the nitrile, followed by tautomerization and release of dinitrogen gas to form the stable indazole ring system with the desired chlorine atom at the 3-position.
Reaction Pathway Diagram
Caption: Route 1: One-Pot Synthesis via Sandmeyer Cyclization.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-fluorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-amino-4-fluorobenzonitrile (10.0 g, 73.5 mmol).
-
Acidic Dissolution: Add concentrated hydrochloric acid (60 mL) and stir the mixture. Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0 °C and 5 °C, add a solution of sodium nitrite (5.58 g, 80.9 mmol) in deionized water (15 mL) dropwise via the dropping funnel over 30 minutes. Vigorous stirring is essential to dissipate heat and ensure homogeneity. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride (8.75 g, 88.2 mmol) in concentrated hydrochloric acid (30 mL). Cool this solution in an ice bath.
-
Cyclization/Chlorination: Slowly add the cold diazonium salt solution from step 3 to the cold CuCl solution with vigorous stirring. A gas (N₂) will evolve. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the intermediate.
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of ice water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Performance and Critical Analysis
| Metric | Assessment |
| Overall Yield | Estimated 55-65%. Yields for Sandmeyer reactions can be variable and are highly dependent on strict temperature control and the rate of addition. |
| Purity | Good to excellent after chromatographic purification (>98%). |
| Number of Steps | One-pot synthesis from the primary amine. |
| Scalability | Moderate. The handling of potentially explosive diazonium salt intermediates and the exothermic nature of the reaction require careful engineering controls on a large scale. |
| Safety Considerations | Diazonium salts are unstable and can be explosive when isolated and dry.[2] The reaction must be kept cold. Nitrogen gas evolution requires adequate ventilation. |
| Reagent Cost | Starting material and reagents (NaNO₂, CuCl, HCl) are relatively inexpensive and widely available. |
Expertise & Causality: The success of this route hinges on precise temperature control. The diazotization is highly exothermic, and temperatures above 5 °C can lead to the premature decomposition of the diazonium salt, forming phenolic byproducts and reducing the yield. The use of a copper(I) catalyst is classic for Sandmeyer reactions, facilitating the radical-nucleophilic aromatic substitution that installs the chloride.[3]
Route 2: Cyclization of a Substituted Toluidine Derivative
This alternative strategy employs a different ring-forming reaction, starting from a substituted o-toluidine precursor. This method avoids the direct Sandmeyer reaction on the final ring but introduces other synthetic steps. This protocol is adapted from a patented procedure for a structurally similar compound, 5-bromo-4-fluoro-1H-indazole.[4]
Strategic Overview
The synthesis begins with 2-chloro-5-fluoro-6-methylaniline. This starting material undergoes diazotization using an organic nitrite, such as isoamyl nitrite, in the presence of an acid. The in situ generated diazonium species then undergoes an intramolecular cyclization, where the diazonium group is displaced by a C-H bond from the adjacent methyl group, which subsequently aromatizes to form the indazole ring. This approach cleverly uses the methyl group as an internal nucleophile for ring closure.
Reaction Pathway Diagram
Caption: Route 2: Synthesis via Toluidine Derivative Cyclization.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-fluoro-6-methylaniline
-
Toluene
-
Acetic Acid
-
Isoamyl Nitrite
-
Methanol
Procedure:
-
Initial Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-chloro-5-fluoro-6-methylaniline (10.0 g, 62.6 mmol) in toluene (150 mL).
-
Heating and Acid Addition: Heat the solution to 90-95 °C. Once the temperature is stable, add acetic acid (20 mL).[4]
-
Diazotization and Cyclization: While maintaining the reaction temperature at 100-110 °C, add isoamyl nitrite (12.6 g, 107.5 mmol) dropwise over a period of 1 hour.[4]
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stir for an additional 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture to dryness under reduced pressure.
-
Purification: Slurry the resulting crude solid in methanol (100 mL) and stir for 30 minutes. Collect the solid by filtration, wash the filter cake with cold methanol, and dry under vacuum to obtain this compound.[4]
Performance and Critical Analysis
| Metric | Assessment |
| Overall Yield | Reported yields for analogous transformations are in the 70-80% range.[4] This route appears to be higher yielding than the one-pot Sandmeyer approach. |
| Purity | Typically good after simple recrystallization or slurrying, potentially avoiding column chromatography. |
| Number of Steps | One primary step, but the synthesis of the starting material (2-chloro-5-fluoro-6-methylaniline) may require additional steps, increasing the overall sequence length. |
| Scalability | Good. This method avoids aqueous diazotization and the use of copper salts. The use of an organic nitrite at higher temperatures is often more amenable to scale-up. |
| Safety Considerations | Isoamyl nitrite is flammable and a vasodilator. The reaction is run at elevated temperatures. |
| Reagent Cost | The primary starting material, 2-chloro-5-fluoro-6-methylaniline, is less common and more expensive than 2-amino-4-fluorobenzonitrile. |
Expertise & Causality: The choice of isoamyl nitrite as the diazotizing agent is key for this non-aqueous transformation. It allows the reaction to be run at the elevated temperatures necessary to promote the intramolecular cyclization involving the methyl group. The acetic acid acts as a proton source to facilitate the formation of the active diazotizing species from the nitrite ester. This route's elegance lies in its high-yielding ring-closure step, though this is offset by the potential complexity and cost of obtaining the starting material.
Head-to-Head Comparison Summary
| Feature | Route 1: Sandmeyer Cyclization | Route 2: Toluidine Cyclization |
| Starting Material | 2-Amino-4-fluorobenzonitrile (Readily available, lower cost) | 2-Chloro-5-fluoro-6-methylaniline (Specialty, higher cost) |
| Key Reagents | NaNO₂, HCl, CuCl | Isoamyl Nitrite, Acetic Acid |
| Reaction Environment | Aqueous, low temperature (0-10 °C) | Organic (Toluene), high temperature (100-110 °C) |
| Estimated Yield | 55-65% | 70-80% |
| Purification | Column Chromatography likely required | Simple filtration/slurry may be sufficient |
| Key Advantage | Convergent, uses inexpensive starting materials | Higher yield, potentially simpler purification, more scalable chemistry |
| Key Disadvantage | Lower yield, strict temperature control, handling of aqueous diazonium salt | Expensive and less accessible starting material |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound, each with a distinct set of advantages and disadvantages.
Route 1 (Sandmeyer Cyclization) is an excellent choice for laboratory-scale synthesis and discovery chemistry. Its primary advantage is the use of a cheap and readily available starting material. While the yield is moderate and purification requires chromatography, the directness of the one-pot procedure is appealing. However, scalability is a concern due to the safety and control issues associated with aqueous diazotization.
Route 2 (Toluidine Cyclization) is superior for process development and large-scale manufacturing. The higher yield, non-aqueous conditions, and simpler purification protocol make it a more robust and economically favorable option at scale, provided the initial investment in the synthesis of the specialized starting material can be justified. The trade-off is a potentially longer overall synthetic sequence but a more efficient and reliable final step.
The ultimate choice depends on the specific needs of the research or development program. For rapid access to small quantities, Route 1 is pragmatic. For long-term, large-scale production, optimizing the synthesis of the toluidine precursor for Route 2 would be the more strategic investment.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Differentiating 1H- and 2H-Isomers of Substituted Indazoles
For professionals engaged in drug discovery, medicinal chemistry, and materials science, the indazole scaffold is a cornerstone of molecular design. This bicyclic aromatic heterocycle exists in two primary tautomeric forms: the 1H- and 2H-isomers.[1][2] The position of the substituent on the pyrazole ring nitrogen dramatically influences the molecule's electronic distribution, physicochemical properties, and ultimately, its pharmacological activity.[3] While the 1H-indazole is generally the more thermodynamically stable tautomer, synthetic routes frequently yield mixtures of N-1 and N-2 substituted isomers, making their unambiguous differentiation a critical step in characterization.[1][3]
This guide provides a comprehensive spectroscopic comparison of these isomers, grounded in experimental data, to empower researchers with the tools for definitive structural elucidation. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causal relationships between isomeric structure and spectral output.
The Structural Foundation: 1H- vs. 2H-Indazole
The fundamental difference between the two isomers lies in the attachment point of a substituent (or a hydrogen atom in the parent molecule) to one of the two nitrogen atoms in the pyrazole ring. The 1H-isomer has a "benzenoid" electronic structure, while the 2H-isomer possesses a "quinonoid" character. This seemingly subtle distinction creates significant differences in electron density and bond distribution throughout the bicyclic system, which are readily detected by modern spectroscopic methods.[1]
Caption: Structural comparison of N-substituted 1H- and 2H-indazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and widely used method for assigning the correct isomeric structure of substituted indazoles.[1] The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to the local electronic environment, providing a distinct fingerprint for each isomer.
¹H NMR Spectroscopy
The proton chemical shifts (δ) are highly diagnostic. The key differences arise from the anisotropic effects of the pyrazole ring and the differing electronic influence of the nitrogens.
-
H-3 Proton: This is often the most telling signal. In 2H-isomers, the H-3 proton is significantly deshielded (shifted downfield) compared to its position in the corresponding 1H-isomer.[3] This is due to the adjacent doubly-bonded nitrogen (N-2) in the quinonoid-like structure.
-
H-7 Proton: In 2H-isomers, the H-7 proton experiences a deshielding effect from the lone pair of electrons on the nearby N-1 atom, causing it to appear at a higher chemical shift than in the N-1 isomer.[1]
-
Other Aromatic Protons (H-4, H-5, H-6): While the differences are less pronounced, the protons of the benzene ring in 2H-isomers generally appear at a lower frequency (are more shielded) compared to their 1H-counterparts.[1]
-
N-H Proton: For unsubstituted indazoles, the N-H proton of the 1H-isomer is readily identifiable as a broad singlet, often appearing far downfield (e.g., ~13.4 ppm), which is absent in N-substituted derivatives or the 2H-isomer.[3]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Indazole Isomers
| Proton | 1H-Indazole (Representative) | 2H-Indazole (Representative) | Key Differentiator |
|---|---|---|---|
| N-H | ~13.4 (broad s)[3] | - | Presence of a broad, downfield signal is characteristic of unsubstituted 1H-indazoles.[3] |
| H-3 | ~8.0-8.1 (s)[1][3] | ~8.2-8.4 (s)[1][3] | H-3 is consistently more deshielded in the 2H-isomer.[3] |
| H-4 | ~7.5-7.8 (d)[1][3] | ~7.7-7.8 (d)[3] | Chemical shifts can vary slightly.[3] |
| H-7 | ~7.7-7.8 (d)[4] | ~7.7 (higher frequency than 1H)[1] | H-7 is often deshielded in the 2H-isomer due to the N-1 lone pair.[1] |
¹³C NMR Spectroscopy
Carbon NMR provides complementary and often definitive evidence for isomer assignment. The differing electronic structures lead to significant and predictable variations in the chemical shifts of the carbon atoms, especially those within the pyrazole ring.
-
C-3 Carbon: Similar to its attached proton, the C-3 carbon in 2H-isomers is more shielded (shifted upfield) by approximately 10 ppm compared to 1H-isomers.[5]
-
Bridgehead Carbons (C-3a and C-7a): The chemical shifts of the bridgehead carbons are particularly sensitive to the substitution pattern. In 2H-isomers, C-3a is more shielded, while C-7a is more deshielded compared to the 1H-isomer.[5] This reflects the shift in electron density within the quinonoid system.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Isomers
| Carbon | 1H-Indazole (Representative) | 2H-Indazole (Representative) | Key Differentiator |
|---|---|---|---|
| C-3 | ~134.8[4] | ~122.0 (more shielded)[5] | C-3 is significantly shielded in the 2H-isomer.[5] |
| C-3a | ~120.9[4] | ~118.0 (more shielded)[5] | C-3a is shielded in the 2H-isomer. |
| C-7a | ~140.0[4] | ~147.0 (more deshielded)[5] | C-7a is deshielded in the 2H-isomer. |
¹⁵N NMR Spectroscopy
Though less commonly performed, ¹⁵N NMR offers an unambiguous method for differentiation. The nitrogen chemical shifts are highly sensitive to their hybridization and chemical environment. There is a large difference in nitrogen shielding, often exceeding 20 ppm, between the benzenoid-like 1H-isomers and the quinonoid-like 2H-isomers.[6] For instance, the N-1 resonance in indazole N1-oxides is shielded by nearly 30 ppm compared to the deoxygenated indazole, demonstrating the technique's sensitivity.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable functional group information that can help distinguish the isomers, particularly in their unsubstituted forms.
-
N-H Stretching: The most prominent feature for the parent 1H-indazole is a broad absorption band in the 3100-3500 cm⁻¹ region, corresponding to the N-H stretch. This band is absent in N-substituted derivatives and 2H-isomers.
-
Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic system, typically found in the 1400-1650 cm⁻¹ region, can show subtle differences in frequency and intensity between the two isomers due to the different bond orders in the benzenoid versus quinonoid systems.
Table 3: Comparative IR Frequencies (cm⁻¹) for Indazole Isomers
| Vibration | 1H-Indazole | 2H-Indazole | Key Differentiator |
|---|---|---|---|
| N-H Stretch | ~3150 (broad)[4] | Absent | Definitive for unsubstituted isomers. |
| Aromatic Ring Stretch | ~1619, 1450-1500[4] | Subtle shifts | Differences are minor but can be correlated with other data. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The different electronic configurations of the 1H- and 2H-isomers result in distinct absorption profiles. The 2H-tautomer, with its quinonoid structure, often absorbs light more strongly and at a longer wavelength (a bathochromic shift) compared to the 1H-tautomer.[8] For example, in acetonitrile, 2-methylindazole shows a stronger absorption band around 280 nm compared to 1-methylindazole.[8] This distinction, while not as structurally detailed as NMR, can be a rapid and useful tool for initial assessment.
Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm)
| Isomer Type | Representative λmax (in Acetonitrile) | Key Differentiator |
|---|---|---|
| 1H-Indazole | ~255, ~295[8] | Generally absorbs at shorter wavelengths. |
| 2H-Indazole | ~280 (stronger), ~310[8] | Often exhibits a bathochromic shift and stronger absorption.[8] |
Experimental Workflow and Protocols
A systematic approach is crucial for reliable isomer identification. The following workflow outlines the logical progression from sample receipt to structural confirmation.
Caption: General workflow for the separation and spectroscopic identification of indazole isomers.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover a range of 0-15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to TMS at 0 ppm).[3]
-
Analysis: Compare the chemical shifts, particularly for H-3, H-7, C-3, C-3a, and C-7a, with the reference data provided in Tables 1 and 2 to assign the structure.
Protocol 2: IR Spectroscopic Analysis
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet for Solids): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Acquisition: Place the pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Look for the presence or absence of a broad N-H stretch and compare the fingerprint region (1400-1650 cm⁻¹) for subtle differences.
Protocol 3: UV-Vis Spectroscopic Analysis
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, methanol) to an appropriate concentration (e.g., 1-10 µg/mL).[3]
-
Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and compare the spectral profiles to determine if a bathochromic shift characteristic of a 2H-isomer is present.
Conclusion
The accurate structural assignment of 1H- and 2H-isomers of substituted indazoles is a non-negotiable step in chemical research and development. While UV-Vis and IR spectroscopy offer valuable initial clues, NMR spectroscopy stands as the definitive technique. By systematically analyzing the distinct chemical shifts of key protons (H-3, H-7) and carbons (C-3, C-3a, C-7a), researchers can confidently and reliably distinguish between these crucial isomers. This multi-faceted spectroscopic approach ensures the scientific integrity of the data and provides a solid foundation for understanding the structure-activity relationships that drive innovation.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functionalization of 3-Chloro-6-fluoro-1H-indazole: Navigating Reaction Pathways for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. The strategic functionalization of the indazole core is paramount in the quest for novel therapeutics with enhanced potency and selectivity. Among the various substituted indazoles, 3-chloro-6-fluoro-1H-indazole presents itself as a versatile building block, offering multiple avenues for chemical modification. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of the indazole ring system, making a systematic understanding of its reaction proclivities essential for its effective utilization in drug discovery programs.
This guide provides an in-depth technical comparison of key synthetic methodologies for the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By presenting a comparative analysis supported by analogous experimental data and spectroscopic insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and synthesis of novel indazole-based compounds.
The Strategic Importance of the C3 Position
The C3 position of the indazole ring is a primary site for diversification. The introduction of carbon or nitrogen substituents at this position can significantly modulate the pharmacological profile of the resulting molecules. The chloro substituent at C3 of this compound serves as a versatile leaving group, enabling a range of transformative reactions.
Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. While the reactivity of aryl chlorides in Suzuki-Miyaura couplings is generally lower than that of bromides or iodides, the use of specialized catalyst systems can overcome this challenge. For the coupling of this compound with various aryl and heteroaryl boronic acids, the choice of palladium catalyst and ligand is critical for achieving high yields.
Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have proven effective for the coupling of challenging aryl chlorides.[1] The reaction typically requires a base, such as K₃PO₄ or Cs₂CO₃, and is often carried out in a solvent mixture like dioxane/water or toluene/water. Microwave irradiation can also be employed to accelerate the reaction.[2]
Expected Outcome: The Suzuki-Miyaura coupling of this compound with an arylboronic acid is expected to yield the corresponding 3-aryl-6-fluoro-1H-indazole. The structural confirmation of the product would rely on a combination of spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry. The ¹⁹F NMR spectrum would be particularly informative, with the fluorine at the C6 position exhibiting coupling to neighboring protons.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[3] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the indazole core. Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on an aryl chloride substrate hinges on the selection of an appropriate catalyst system.[4] Modern catalyst systems, often employing ligands like Xantphos or Josiphos, are capable of facilitating the amination of even unactivated aryl chlorides.[5] A strong base, such as NaOtBu or K₃PO₄, is typically required.
Expected Outcome: The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions is anticipated to produce the corresponding 3-amino-6-fluoro-1H-indazole derivative. Spectroscopic analysis, including the appearance of N-H signals in the ¹H NMR spectrum (for primary amine products) and characteristic shifts in the ¹³C NMR spectrum, would confirm the formation of the C-N bond.
Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway
While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNA r) can also be a viable strategy for the functionalization of electron-deficient heteroaromatics. The electron-withdrawing fluorine atom at the C6 position, coupled with the pyrazole ring, may sufficiently activate the C3 position for nucleophilic attack. However, the chloro group is a less effective leaving group than fluorine in many SNAr reactions. Therefore, this approach might require more forcing conditions or highly nucleophilic reagents.
Potential Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and certain amines could potentially displace the chloride at the C3 position. The reaction would likely require elevated temperatures and a polar aprotic solvent like DMF or DMSO.
Challenges and Considerations: A key challenge in SNAr reactions on the indazole core is the potential for competing reaction at other positions or N-alkylation/arylation. The regioselectivity would need to be carefully established, likely through rigorous spectroscopic analysis of the product mixture.
Comparative Analysis of Reaction Pathways
| Reaction Type | Bond Formed | Key Reagents | Catalyst System | Typical Conditions | Advantages | Challenges |
| Suzuki-Miyaura Coupling | C-C | Aryl/heteroaryl boronic acids/esters | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | Base (K₃PO₄, Cs₂CO₃), Dioxane/water, 80-120 °C | Broad substrate scope, high functional group tolerance, commercially available reagents. | Requires specialized and often expensive catalysts for aryl chlorides; potential for dehalogenation side reactions. |
| Buchwald-Hartwig Amination | C-N | Primary/secondary amines | Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands (e.g., Xantphos, Josiphos) | Strong base (NaOtBu, K₃PO₄), Toluene or Dioxane, 80-110 °C | Excellent for a wide range of amines, high yields. | Catalyst sensitivity to air and moisture; strong base can limit functional group compatibility. |
| Nucleophilic Aromatic Substitution (SNAr) | C-Nu (Nu = O, S, N) | Strong nucleophiles (alkoxides, thiolates, amines) | None | High temperature, polar aprotic solvent (DMF, DMSO) | Catalyst-free, potentially lower cost. | Limited to strong nucleophiles, potential for side reactions and poor regioselectivity, requires forcing conditions. |
Structural Confirmation of Reaction Products: A Multi-faceted Approach
Unambiguous structure determination is critical in drug discovery. A combination of modern analytical techniques is essential to confirm the successful functionalization of this compound.
NMR Spectroscopy: The Cornerstone of Structural Elucidation
-
¹H NMR: Provides information on the proton environment. The successful substitution at C3 will lead to characteristic shifts in the aromatic region and the appearance of new signals corresponding to the introduced substituent.
-
¹³C NMR: Confirms the carbon framework. The chemical shift of the C3 carbon will change significantly upon substitution.
-
¹⁹F NMR: A powerful tool for fluorinated compounds. The fluorine at the C6 position will have a characteristic chemical shift and will show coupling to adjacent protons, providing valuable structural information.[6][7]
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure, including the precise connectivity of atoms and the stereochemistry. While no crystal structures of direct reaction products of this compound were found in the initial search, the crystal structures of related substituted indazoles, such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, can serve as valuable references for expected bond lengths and angles.[8]
Experimental Protocols: Foundational Methodologies
The following are generalized experimental protocols adapted from literature for similar substrates. These should serve as a starting point for the optimization of reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling
Reaction Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)), a phosphine ligand (e.g., SPhos (4-10 mol%)), and a base (e.g., K₃PO₄ (2-3 equiv)).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of dioxane and water) is added.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Chloro-6-fluoro-1H-indazole
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 3-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring regulatory compliance, personal safety, and the integrity of our research environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting the best practices for managing hazardous chemical waste in a laboratory setting.
Hazard Identification and Risk Assessment
The presence of chloro- and fluoro- groups on the indazole ring system suggests that this compound should be treated as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | Description | GHS Hazard Statement (Inferred) |
| Acute Toxicity (Oral) | Harmful if swallowed. Ingestion can lead to adverse health effects. | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. Prolonged exposure should be avoided. | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with eyes can result in damage. | H319: Causes serious eye irritation |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | H335: May cause respiratory irritation |
This data is inferred from GHS classifications for similar indazole compounds.[1][3] Always refer to the supplier-specific SDS if available.
Personal Protective Equipment (PPE) and Immediate Safety
Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. This begins with the correct selection and use of Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[4][5][6]
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[1][7] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.[7][8] |
All handling and waste consolidation activities should be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[6] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which regulates the management of hazardous waste.[9] The following protocol ensures compliance and safety.
This compound is classified as a halogenated organic hazardous waste . This classification is critical because mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[10][11]
-
Action: Collect all waste containing this compound (e.g., residual solid, contaminated materials, solutions) in a dedicated hazardous waste container.
-
Causality: Halogenated wastes often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts. Segregation ensures that the waste is routed to the appropriate disposal facility.[10]
-
DO NOT mix this waste with:
Proper containment and labeling are mandated by OSHA and the EPA to ensure safety and proper handling.[9][15]
-
Action: Select a waste container that is in good condition, has a secure, leak-proof screw-top cap, and is chemically compatible with the waste.[9][12][14] For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Action: As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" tag.[10][15]
-
The label must include:
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[14][15][16]
-
Action: Keep the waste container closed at all times, except when actively adding waste.[12][14] This prevents the release of vapors and protects the container's contents.
-
Action: Store the container in a designated SAA within the lab, away from incompatible materials.[14] Secondary containment (e.g., a chemical-resistant tray) is recommended to contain potential spills.
-
Regulatory Note: An SAA can accumulate up to 55 gallons of hazardous waste, but once this limit is reached, it must be moved to a central storage area within three days.[16]
Final disposal must be handled by trained professionals.
-
Action: Once the waste container is full or has been in accumulation for the period specified by your institution (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9][16]
-
Action: Do not attempt to dispose of this chemical down the drain or in the regular trash.[9] This is a violation of federal regulations and can cause significant environmental harm.
Visualizing the Disposal Workflow
The following diagram illustrates the standard operating procedure for the disposal of this compound.
Caption: Standard operating procedure for hazardous waste disposal.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely. The appropriate response depends on the size of the spill.
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collection: Carefully sweep the absorbed material into a designated container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it following the protocol in Section 3.
-
EVACUATE: Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure a full evacuation.[12]
-
ISOLATE: Close the laboratory doors to contain the spill.
-
NOTIFY: Call your institution's emergency number and the EHS office immediately. Provide details about the chemical spilled, the location, and the approximate quantity.
-
DO NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.
Spill Response Decision Tree
This diagram provides a logical flow for responding to a chemical spill.
Caption: Decision-making workflow for chemical spill response.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure compliance with federal and local regulations, and protect our environment. Always prioritize safety and consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.
References
- 1. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-6-fluoro-1H-indazole
This guide provides essential, field-proven safety protocols for the handling and disposal of 3-Chloro-6-fluoro-1H-indazole (CAS No. 1243360-12-4). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols outlined here are designed to be a self-validating system of safety, ensuring the well-being of researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the guidance is based on established best practices for handling structurally similar halogenated indazoles, which are known to be irritants and potentially harmful.[1][2][3][4]
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must understand the nature of the threat. This compound is a halogenated heterocyclic compound. Based on data from analogous structures like 3-Chloro-1H-indazole and other brominated/chlorinated indazoles, we must assume it presents the following hazards:
-
Skin Irritation (H315): Likely to cause skin irritation upon contact.[2][4]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage if it comes into contact with the eyes.[2][4]
-
Respiratory Tract Irritation (H335): Inhalation of the dust or aerosol may cause respiratory irritation.[2][4]
-
Harmful if Swallowed (H302): Assumed to be harmful if ingested, based on the toxicity profile of similar compounds.[5]
The causality is clear: the reactive nature of the chloro- and fluoro- groups on the indazole ring system necessitates a robust barrier to prevent interaction with biological tissues.
The PPE Arsenal: A Multi-Layered Defense
Personal Protective Equipment (PPE) is your last line of defense, but it is a critical one. Its effectiveness hinges on proper selection, use, and maintenance. Do not view PPE as a checklist, but as an integrated system of protection.
Core PPE Requirements
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Also Nitrile or Neoprene for enhanced protection. This dual-barrier is crucial as no single glove material protects against all chemicals indefinitely.[6] Powder-free gloves are mandatory to prevent aerosolization and contamination.[7][8] Change outer gloves every 30-60 minutes or immediately upon suspected contact. [7] |
| Eyes | Chemical Splash Goggles | Must conform to ANSI Z87.1 standards.[6] Safety glasses, even with side shields, are insufficient as they do not provide a seal around the eyes to protect against fine dust and splashes.[6] |
| Face | Full-Face Shield | To be worn over chemical splash goggles, especially when handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., dissolution in solvents).[1][9] |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat is insufficient. Use a coat made of polyester or a poly-cotton blend with a professional laundry service. For spill cleanup or handling large quantities, a disposable, solid-front, chemical-resistant gown is required.[1] |
| Respiratory | NIOSH-Approved Respirator | Mandatory when handling the powder outside of a certified chemical fume hood. A half-mask respirator with P100 (HEPA) cartridges is the minimum requirement. A full risk assessment may dictate the need for a full-face respirator.[1] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step operational plan is non-negotiable. This workflow is designed to minimize exposure at every stage.
Step 1: Engineering Controls & Preparation
-
Fume Hood Verification: All manipulations of solid this compound must be performed within a certified chemical fume hood.[1] Before starting, verify that the hood's airflow is optimal and that the sash is at the indicated safe working height.
-
Decontamination: Ensure the work surface within the hood is clean and decontaminated from previous experiments.
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, vials, solvents) inside the hood before introducing the compound. This minimizes the need to move in and out of the hood, which can disrupt airflow.
-
Emergency Preparedness: Confirm the location and operational status of the nearest safety shower and eyewash station.[10]
Step 2: The Handling Workflow
The following diagram illustrates the logical flow for safely handling the compound.
Caption: Safe Handling Workflow for this compound.
Step 3: Disposal - A Critical Final Step
-
Waste Characterization: All materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be treated as hazardous waste.[11]
-
Segregation: This waste must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."[11] Never mix this with non-halogenated or other waste streams.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.[5]
Emergency Protocols: Immediate & Decisive Action
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
| Incident Type | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes.[5] Seek prompt medical attention. |
| Eye Contact | Do not delay. Immediately flush the eyes with copious amounts of water for a minimum of 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[5][10] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention. |
| Inhalation | Relocate the individual to fresh air immediately.[5] If breathing is difficult, provide respiratory support. Seek prompt medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. [5] Call a physician or poison control center immediately. |
| Minor Spill (<1g) | Evacuate non-essential personnel. Wearing full PPE (including respirator), carefully sweep up the solid material, avoiding dust generation.[1] Place it into a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent. |
| Major Spill (>1g) | Evacuate the entire area immediately. Alert others and contact your institution's emergency response or EH&S department.[10] Do not attempt to clean it up yourself. |
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
